molecular formula C10H7ClN4 B1607484 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 67458-38-2

6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B1607484
CAS No.: 67458-38-2
M. Wt: 218.64 g/mol
InChI Key: KBOSDDNHLXFFIB-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine is a useful research compound. Its molecular formula is C10H7ClN4 and its molecular weight is 218.64 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4/c1-6-12-13-10-8-5-3-2-4-7(8)9(11)14-15(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSDDNHLXFFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353693
Record name 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
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Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

67458-38-2
Record name 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine introduction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Within the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their consistent ability to bind to multiple biological targets, offering a foundation for the development of novel therapeutics. The[1][2][3]triazolo[3,4-a]phthalazine core is a prominent member of this class.[4] Derivatives built upon this fused heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anticonvulsant, and anti-inflammatory properties.[1][5][6]

This guide focuses on a specific, highly valuable derivative: 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine . While not typically an end-product therapeutic itself, this molecule serves as a critical and versatile synthetic intermediate. Its strategic design, featuring a reactive chlorine atom, provides a chemical handle for elaboration, making it a cornerstone in the construction of compound libraries for targeted drug discovery. Most notably, it has been instrumental in the synthesis of potent inhibitors for epigenetic targets, specifically bromodomains, which are crucial regulators of gene expression implicated in cancer and inflammatory diseases.[3]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and key applications of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, underscoring its significance as a foundational building block in modern medicinal chemistry.

Physicochemical Properties and Characterization

The fundamental properties of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine are summarized below. Accurate characterization is the bedrock of its reliable use in multi-step synthetic campaigns.

PropertyDataReference
Chemical Structure Chemical Structure (Illustrative)
Molecular Formula C₁₀H₇ClN₄[3]
Molecular Weight 218.65 g/mol [3]
CAS Number 52494-53-8[7]
Mass Spectrometry MS (ES⁺): m/z calculated for (C₁₀H₇ClN₄ + H)⁺ 219.0, found 219.0[3]
Purity (Typical) >95% (ELSD) after flash column chromatography[3]
Appearance Solid (as per isolation procedure)[3]

Synthesis: A Mechanistic Approach

The construction of the triazolo[3,4-a]phthalazine ring system is efficiently achieved through a cyclocondensation reaction. The causality behind this specific synthesis is the strategic use of a precursor with two reactive sites, allowing for a sequential nucleophilic attack and intramolecular cyclization to form the fused tricyclic system.

The established method for synthesizing 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine involves the reaction of 1,4-Dichlorophthalazine with acetic hydrazide.[3] The mechanism proceeds via two key stages:

  • Nucleophilic Aromatic Substitution: The terminal nitrogen of acetic hydrazide acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,4-dichlorophthalazine ring and displacing a chloride ion.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the adjacent carbon, leading to the formation of a five-membered ring. Subsequent dehydration (loss of a water molecule) results in the stable, aromatic triazole ring fused to the phthalazine core.

Diagram: Proposed Synthesis Mechanism

synthesis_mechanism cluster_start Starting Materials 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Intermediate Nucleophilic Substitution Intermediate 1,4-Dichlorophthalazine->Intermediate + Acetic Hydrazide (Nucleophilic Attack) Acetic Hydrazide Acetic Hydrazide Acetic Hydrazide->Intermediate Final_Product 6-Chloro-3-methyl- [1,2,4]triazolo[3,4-a]phthalazine Intermediate->Final_Product Intramolecular Cyclization & Dehydration (-H2O)

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from the procedure described for compound 19 in literature.[3]

Materials:

  • 1,4-Dichlorophthalazine (1 equivalent)

  • Acetic hydrazide (2 equivalents)

  • n-Butanol (solvent)

  • Ethyl acetate (EtOAc) for washing and chromatography

  • Methanol (MeOH) for washing

  • Petroleum ether for chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon), suspend 1,4-Dichlorophthalazine (1.0 eq) in n-butanol.

  • Add acetic hydrazide (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir overnight. Monitor reaction completion via TLC.

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid by filtration.

  • Wash the collected solid sequentially with ethyl acetate (EtOAc) and methanol (MeOH) to remove residual starting materials and impurities.

  • Purify the crude solid residue by flash column chromatography using a suitable solvent system (e.g., EtOAc:petroleum ether 1:3) to obtain the pure title compound.

  • Confirm the identity and purity of the product using mass spectrometry and other appropriate analytical techniques. The expected yield is approximately 41%.[3]

Applications in Drug Discovery: A Gateway to Targeted Inhibitors

The primary value of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine lies in its role as a versatile synthetic intermediate. The chlorine atom at the 6-position is not merely a substituent but a key functional handle for diversification through cross-coupling reactions.

Core Application: Synthesis of Bromodomain Inhibitors

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a critical role in regulating gene transcription. Their dysregulation is linked to numerous cancers and inflammatory conditions, making them attractive drug targets.[3] The triazolophthalazine scaffold has proven to be an effective core for developing potent bromodomain inhibitors.

The 6-chloro intermediate is perfectly poised for modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic introduction of a wide array of aryl or heteroaryl substituents at the 6-position, enabling the exploration of the chemical space required for potent and selective binding to the target bromodomain.

Diagram: Drug Discovery Workflow

workflow A 6-Chloro-3-methyl- [1,2,4]triazolo[3,4-a]phthalazine B Suzuki Coupling Reaction (Pd Catalyst, Base) A->B D Library of 6-Substituted Triazolophthalazine Derivatives B->D Diversification C Diverse Boronic Acids / Esters (R-B(OR)2) C->B E Screening & SAR Studies (e.g., against BRD4, CREBBP, BRD9) D->E F Lead Compound (Potent Bromodomain Inhibitor) E->F

Caption: Workflow from intermediate to lead bromodomain inhibitor.

General Protocol: Suzuki Coupling of the 6-Chloro Intermediate

This general procedure is based on the synthesis of related compounds in the literature, demonstrating the utility of the chloro-intermediate.[3]

Materials:

  • 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine (1.0 eq)

  • Desired Aryl/Heteroaryl Boronic Acid or Ester (e.g., 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, ~0.1 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent System (e.g., Dioxane and Water)

Procedure:

  • To a reaction vessel, add the 6-chloro intermediate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (Argon).

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the mixture to a high temperature (e.g., 120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., EtOAc).

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final 6-substituted product.

Broader Therapeutic Potential of the Scaffold

Beyond bromodomain inhibition, the triazolo[3,4-a]phthalazine scaffold has been explored for other significant biological activities, highlighting the broad potential of derivatives originating from the 6-chloro intermediate.

Compound Class/DerivativeBiological Target / ActivityIC₅₀ Values (Example)Reference
Substituted TriazolophthalazinesAnticancer (various cell lines)2.0 to 4.5 µM against MGC-803, EC-9706, HeLa, and MCF-7 cell lines (Compound 11h)[1]
Anilinophthalazine AnalogsVEGFR-2 Inhibition (Anticancer)0.1 to 0.38 µM against VEGFR-2 enzyme (Compounds 6o, 6m, 6d, 9b)[2]
Dihydro-triazolophthalazinesAnticonvulsant (MES-induced seizure model)Compound 4b showed significant activity compared to carbamazepine[5]
6-(Alkylamino)-triazolophthalazinesBenzodiazepine Receptor Ligand (Anxiolytic potential)Ki values comparable to reference benzodiazepines[8]

Conclusion

6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine stands out not as a therapeutic agent in itself, but as a high-value, strategically designed building block for drug discovery. Its straightforward synthesis and, crucially, the reactive chlorine at the 6-position, provide a reliable and versatile platform for chemical elaboration. Its demonstrated utility in the creation of potent bromodomain inhibitors for epigenetic therapy underscores its importance.[3] For researchers and drug development professionals, this compound represents a key entry point into the rich pharmacology of the triazolophthalazine scaffold, enabling the systematic development of novel, targeted therapeutics for oncology, inflammation, and neurological disorders.

References

  • Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives Source: ResearchGate URL: [Link]

  • Title: Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives Source: ResearchGate URL: [Link]

  • Title: Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. Source: ResearchGate URL: [Link]

  • Title: Synthesis of new pyrazolo[1][2][5]triazines by cyclative cleavage of pyrazolyltriazenes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). Source: ResearchGate URL: [Link]

  • Title: A Concise Review on Phthlazine Derivatives and its Biological Activities Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine (52494-53-8) Source: Chemchart URL: [Link]

  • Title: s-Triazolo(3,4-a)phthalazine Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines. A new class of benzodiazepine receptor ligands Source: ResearchGate URL: [Link]

  • Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: Scientific Reports URL: [Link]

Sources

The Emergence of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine: A Technical Guide to its Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fused heterocyclic system of triazolo[3,4-a]phthalazine represents a scaffold of significant interest in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the discovery and synthesis of a key derivative, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. We will explore the strategic rationale behind its synthesis, present a detailed, step-by-step protocol for its preparation, and discuss the analytical techniques crucial for its characterization. Furthermore, this guide will illuminate the compound's potential therapeutic applications by examining its reported anticonvulsant and anticancer activities, including insights into its potential mechanisms of action involving GABAergic neurotransmission and VEGFR-2 inhibition.

Introduction: The Triazolo[3,4-a]phthalazine Core - A Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the design of biologically active molecules.[1] Among these, the phthalazine moiety has been a cornerstone in the development of therapeutic agents with applications ranging from antihypertensive to anticancer treatments.[2][3] The fusion of a phthalazine ring with a triazole system to form the triazolo[3,4-a]phthalazine core has given rise to a new class of compounds with enhanced and diverse pharmacological profiles.[1][2] This tricyclic scaffold has been investigated for a multitude of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The substituent at the 3-position and the nature of the group at the 6-position of the triazolophthalazine ring system have been shown to be critical determinants of biological activity, making the targeted synthesis of specific derivatives a key focus of medicinal chemistry research.

The Strategic Discovery and Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

The discovery of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine was born out of the systematic exploration of the chemical space around the triazolophthalazine scaffold. The introduction of a chloro group at the 6-position and a methyl group at the 3-position was a rational design choice aimed at modulating the electronic and steric properties of the molecule to potentially enhance its biological activity and pharmacokinetic profile.

The synthesis of this class of compounds is a multi-step process that begins with readily available starting materials and proceeds through several key intermediates. The general synthetic strategy is outlined below.

Synthetic Workflow

The synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine can be achieved through a logical and efficient multi-step sequence starting from phthalic anhydride. The following diagram illustrates the key transformations involved in this process.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride (1) Dihydrophthalazinedione 2,3-Dihydrophthalazine- 1,4-dione (2) Phthalic_Anhydride->Dihydrophthalazinedione Hydrazine Hydrate, Ethanol, Reflux Dichlorophthalazine 1,4-Dichlorophthalazine (3) Dihydrophthalazinedione->Dichlorophthalazine POCl3, Reflux Hydrazinylphthalazine 1-Chloro-4-hydrazinylphthalazine (4) Dichlorophthalazine->Hydrazinylphthalazine Hydrazine Hydrate, Ethanol, Reflux Target_Compound 6-Chloro-3-methyl-triazolo [3,4-a]phthalazine (5) Hydrazinylphthalazine->Target_Compound Acetyl Chloride, Triethylamine, Dioxane, Reflux

Caption: Synthetic pathway for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Detailed Experimental Protocol

The following protocol is a comprehensive, step-by-step guide for the synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, based on established methodologies for analogous compounds.[1][4]

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (2)

  • In a round-bottom flask, dissolve phthalic anhydride (1 eq.) in ethanol.

  • To this solution, add hydrazine hydrate (1 eq.) dropwise with stirring.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2,3-dihydrophthalazine-1,4-dione (2).

Step 2: Synthesis of 1,4-Dichlorophthalazine (3)

  • To a flask containing phosphorus oxychloride (POCl₃), add 2,3-dihydrophthalazine-1,4-dione (2) (1 eq.).

  • Reflux the mixture for 6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 1,4-dichlorophthalazine (3).

Step 3: Synthesis of 1-Chloro-4-hydrazinylphthalazine (4)

  • Dissolve 1,4-dichlorophthalazine (3) (1 eq.) in ethanol.

  • Add hydrazine hydrate (1 eq.) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture. The product will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to yield 1-chloro-4-hydrazinylphthalazine (4).

Step 4: Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (5)

  • Suspend 1-chloro-4-hydrazinylphthalazine (4) (1 eq.) in dioxane.

  • Add triethylamine (a slight excess) to the suspension.

  • To this mixture, add acetyl chloride (1 eq.) dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into cold water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (5).

Structural Elucidation and Characterization

The identity and purity of the synthesized 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine must be confirmed through a combination of spectroscopic techniques. The expected analytical data, based on the compound's structure and data from closely related analogs, are presented below.[2][5]

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phthalazine ring system and a singlet for the methyl protons.
¹³C NMR Resonances for the aromatic carbons of the fused ring system and a signal for the methyl carbon.
FTIR (cm⁻¹) Characteristic peaks for C=N stretching, C-Cl stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇ClN₄), along with a characteristic isotopic pattern for a chlorine-containing compound.[5]

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Biological Significance and Potential Mechanisms of Action

Derivatives of the triazolo[3,4-a]phthalazine scaffold have demonstrated significant potential in two primary therapeutic areas: as anticonvulsants and as anticancer agents.

Anticonvulsant Activity

Several studies have reported the anticonvulsant properties of triazolophthalazine derivatives.[4] The proposed mechanism for this activity often involves the modulation of inhibitory neurotransmission in the central nervous system. Specifically, these compounds are thought to enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

GABA_Mechanism cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Neuron GABA_Receptor GABA-A Receptor Presynaptic->GABA_Receptor GABA Release Postsynaptic Postsynaptic Neuron GABA_Receptor->Postsynaptic Cl- Influx (Hyperpolarization) Target_Compound 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Target_Compound->GABA_Receptor Positive Allosteric Modulation (Proposed)

Caption: Proposed GABAergic mechanism of anticonvulsant action.

By positively modulating the GABA-A receptor, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine could potentially increase the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and a decrease in neuronal excitability. This would effectively raise the seizure threshold and suppress seizure propagation.

Anticancer Activity

The anticancer potential of triazolophthalazine derivatives has also been a subject of intense research.[3][6] One of the key mechanisms implicated in the anticancer effects of this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

By inhibiting VEGFR-2, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine could potentially disrupt the tumor's blood supply, leading to a reduction in tumor growth and proliferation.

Conclusion and Future Perspectives

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is a synthetically accessible and promising heterocyclic compound with significant potential for further investigation in drug discovery. The straightforward synthetic route, coupled with the intriguing biological activities of the triazolophthalazine scaffold, makes it an attractive candidate for the development of novel anticonvulsant and anticancer agents. Future research should focus on the detailed elucidation of its mechanism of action, in vivo efficacy studies, and the exploration of structure-activity relationships through the synthesis of additional analogs. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this important class of molecules.

References

  • Reddy, T. R., Kumar, M. A., & Sravya, G. (2016). Design and Facile Synthesis of 6[1][4][7] Triazolo [3,4-a] Phthalazine Derivatives and their Biological Activity. Research Journal of Chemical Sciences, 6(12), 5-17.

  • Singh, S., & Kumar, N. (2014). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][4][7] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 6(5), 381-387.

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][4][7] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 262-273.

  • El-Sayed, M. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2931-2950.
  • Gomha, S. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1534-1549.
  • PubChem. (n.d.). 6-chloro-3-methyl-[1][4][7]triazolo[3,4-a]phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 56-65.

Sources

The Ascendant Scaffold: A Technical Guide to 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of Triazolo[3,4-a]phthalazines

The fused heterocyclic system of triazolo[3,4-a]phthalazine represents a "privileged scaffold" in medicinal chemistry, a core molecular structure that is capable of binding to multiple biological targets.[1] This structural motif has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The inherent versatility of the phthalazine core, combined with the electronic and steric attributes of the fused triazole ring, provides a fertile ground for the design of novel therapeutic agents.[1] This guide focuses on a key member of this class, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, providing an in-depth exploration of its synthesis, chemical properties, and the expansive biological landscape of its derivatives.

Synthetic Pathways to the Core Scaffold

The synthesis of 6-chloro-3-substituted-[3][4][5]triazolo[3,4-a]phthalazine derivatives is a well-established process, typically commencing from readily available starting materials such as phthalic anhydride.[4] The general synthetic strategy involves the construction of the phthalazine ring system, followed by the annulation of the triazole ring.

Experimental Protocol: Synthesis of 6-chloro-3-substituted 5,6-dihydro–[3][4][5] triazolo [3,4-a] phthalazine derivatives[4]

This protocol outlines a representative synthesis of the triazolo[3,4-a]phthalazine core, which can be adapted for the synthesis of the specific 6-chloro-3-methyl derivative.

Step 1: Synthesis of 2,3-dihydrophthalazine-1,4-dione (1)

  • Dissolve phthalic anhydride (50 g) in ethanol (500 ml) with stirring for 30 minutes.

  • To this mixture, add hydrazine hydrate (20.3 g) dropwise in an ice bath.

  • Stir the reaction mixture at room temperature for 1 hour, then cool in an ice bath.

  • Collect the resulting white solid by filtration and dry to yield 2,3-dihydrophthalazine-1,4-dione.

Step 2: Synthesis of 1,4-dichlorophthalazine (2)

  • Add 2,3-dihydrophthalazine-1,4-dione to phosphorus oxychloride (45 ml).

  • Stir the mixture under reflux for 4 hours.

  • Remove the solvent by filtration under vacuum.

  • Dissolve the residue in dichloromethane (200 ml) and stir rapidly.

  • Neutralize the solution by the addition of solid and aqueous sodium hydrogen carbonate.

  • Once effervescence ceases, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 200 ml).

  • Combine the organic layers and dry over MgSO4.

  • Collect the residue to obtain 1,4-dichlorophthalazine.

Step 3: Synthesis of 4-hydrazinyl-1-chlorophthalazine (3)

  • Dissolve 1,4-dichlorophthalazine (2 g) in THF (30 ml).

  • Add this solution dropwise to a solution of hydrazine hydrate (3.28 g) in THF (10 ml) at room temperature.

  • Stir and heat the mixture at 60°C for 1 hour.

  • Remove half of the solvent and pour the solution into petroleum ether.

  • Filter the precipitate, wash with petroleum ether, and collect the product. This intermediate should be stored below 0°C.[4]

Step 4: Synthesis of 6-chloro-3-substituted-[3][4][5]triazolo[3,4-a]phthalazine (4)

  • Suspend 4-hydrazinyl-1-chlorophthalazine (3 g, 0.017 mol) in 1,4-dioxane (45 ml) with triethylamine (2.6 ml).

  • Add the desired acyl chloride (e.g., acetyl chloride for the 3-methyl derivative) in dioxane (10 ml) dropwise over 10 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the dioxane by rotary evaporation.

  • Dissolve the residue in DMF (50 ml) and heat under reflux for 4 hours.

  • Add water dropwise until the solution becomes cloudy.

  • Allow the mixture to cool, collect the solid by filtration, wash with water, and vacuum-dry to yield the final product.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Compound_1 2,3-dihydrophthalazine- 1,4-dione (1) Phthalic_Anhydride->Compound_1 Ethanol Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Compound_1 Compound_2 1,4-dichlorophthalazine (2) Compound_1->Compound_2 Reflux POCl3 POCl3 POCl3->Compound_2 Compound_3 4-hydrazinyl-1-chlorophthalazine (3) Compound_2->Compound_3 THF, 60°C Hydrazine_Hydrate2 Hydrazine Hydrate Hydrazine_Hydrate2->Compound_3 Final_Product 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Compound_3->Final_Product 1. Dioxane, TEA 2. DMF, Reflux Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Final_Product

Caption: Synthetic pathway for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Biological Activities and Therapeutic Potential

While specific biological data for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is limited in the reviewed literature, the broader class of its derivatives has been extensively studied, revealing a wide range of therapeutic possibilities.

Anticancer Activity

Derivatives of the triazolo[3,4-a]phthalazine scaffold have emerged as promising anticancer agents.[3][6] A significant body of research has focused on their ability to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]

Mechanism of Action: VEGFR-2 Inhibition VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, triazolo[3,4-a]phthalazine derivatives can effectively cut off the blood supply to tumors, leading to their regression.[3]

Molecular docking studies have elucidated the binding mode of these compounds within the VEGFR-2 active site, providing a rationale for their inhibitory activity and guiding the design of more potent analogs.[3]

In Vitro Anticancer Activity of Triazolo[3,4-a]phthalazine Derivatives [3]

CompoundTarget Cell LineIC50 (µM)
Derivative 6o HCT-116 (Colon)7 ± 0.06
MCF-7 (Breast)16.98 ± 0.15
Derivative 6m HCT-116 (Colon)13 ± 0.11
Derivative 6d HCT-116 (Colon)15 ± 0.14
MCF-7 (Breast)18.2 ± 0.17
Derivative 9b HCT-116 (Colon)23 ± 0.22
Sorafenib (Ref.) HCT-116 (Colon)5.47 ± 0.3
MCF-7 (Breast)7.26 ± 0.3

It is noteworthy that some of these derivatives exhibit anticancer activities comparable to the established drug, Sorafenib.[3]

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Triazolo_Phthalazine 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine (and derivatives) Triazolo_Phthalazine->VEGFR2 Inhibits

Caption: Mechanism of VEGFR-2 inhibition by triazolophthalazine derivatives.

Anticonvulsant Activity

Several 6-chloro-3-substituted 5,6-dihydro–[3][4][5] triazolo [3,4-a] phthalazine derivatives have been synthesized and evaluated for their anticonvulsant properties.[4] In preclinical models, such as the maximal electroshock (MES)-induced seizure model, certain derivatives have demonstrated significant anticonvulsant activity, comparable to the standard drug carbamazepine.[4]

Anticonvulsant Activity of 6-chloro-3-substituted 5,6-dihydro–[3][4][5] triazolo [3,4-a] phthalazine derivatives in the MES Test [4]

CompoundDose (mg/kg, i.p.)Protection against Seizure (Number of animals protected/total)
4a 300/3
1001/3
3001/3
4b 300/3
1001/3
3002/3
4c 300/3
1001/3
3001/3
Carbamazepine 302/3
1002/3
3003/3

These findings suggest that the triazolo[3,4-a]phthalazine scaffold holds promise for the development of novel antiepileptic drugs.[4]

Bromodomain Inhibition

The[3][4][5]triazolo[4,3-a]phthalazine scaffold, a close structural isomer of the [3,4-a] series, has been identified as a potent inhibitor of bromodomains.[5] Bromodomains are epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression. Aberrant bromodomain function is implicated in various diseases, including cancer.

Triazolophthalazine derivatives have been shown to inhibit not only the well-studied BET (Bromodomain and Extra-Terminal domain) family of bromodomains, such as BRD4, but also bromodomains outside this family, including BRD9, CECR2, and CREBBP.[5] The triazole moiety of these compounds forms key hydrogen bonds with a conserved asparagine residue and a structural water molecule within the bromodomain binding pocket.[5]

Conclusion and Future Directions

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries for further biological screening. The demonstrated anticancer and anticonvulsant activities, coupled with the potential for bromodomain inhibition, underscore the importance of continued research into this privileged scaffold.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore the impact of substitutions at the 3- and 6-positions of the triazolo[3,4-a]phthalazine core on biological activity and selectivity.

  • Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying the observed pharmacological effects, particularly for the anticonvulsant activity.

  • Pharmacokinetic Profiling: To assess the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

The continued exploration of the chemical space around the 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine core is poised to yield novel and effective therapeutic agents for a range of diseases.

References

  • Hassan, A. A. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1426-1443. [Link]

  • Singh, S., & Kumar, N. (2017). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[3][4][5] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 9(10), 85-90. [Link]

  • Lv, K., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 595-604. [Link]

  • Garnar, C. R., et al. (2013).[3][4][5]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(23), 9479-9492. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Phthalazine, a Versatile N-Containing Heterocycle in Medicinal Chemistry: A Review. Current Organic Chemistry, 20(21), 2264-2295. [Link]

  • Aswathy, J., et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(7), 2526-2532. [Link]

Sources

The Ascendant Trajectory of Triazolo[3,4-a]phthalazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in the scientific community. Within the vast landscape of heterocyclic chemistry, the fused ring system of triazolo[3,4-a]phthalazine has emerged as a "privileged scaffold"—a core structure that demonstrates the ability to bind to multiple, diverse biological targets. This unique characteristic has positioned triazolo[3,4-a]phthalazine and its derivatives at the forefront of drug discovery research, exhibiting a remarkable breadth of pharmacological activities. These compounds have garnered significant attention for their potential as anticancer, anticonvulsant, and antimicrobial agents, making them a focal point for the development of new-generation therapeutics.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to provide a thorough understanding of the background of triazolo[3,4-a]phthalazine compounds, from their fundamental chemical properties and synthesis to their diverse biological activities and mechanisms of action. By synthesizing field-proven insights with rigorous scientific data, this guide will illuminate the causality behind experimental choices and provide self-validating protocols to empower your research and development efforts.

I. The Core Architecture: Chemical and Physicochemical Properties

The foundational[1][2][3]triazolo[3,4-a]phthalazine is a nitrogen-rich heterocyclic compound with the chemical formula C9H6N4. The core structure consists of a phthalazine ring fused with a 1,2,4-triazole ring. This arrangement creates a planar, aromatic system that is amenable to a wide range of chemical modifications. The numbering of the heterocyclic system is crucial for discussing structure-activity relationships (SAR).

Substitutions at the 3 and 6 positions of the triazolo[3,4-a]phthalazine core have been extensively explored to modulate the compound's physicochemical and pharmacological properties. The introduction of various aryl and alkyl groups at these positions can significantly influence factors such as solubility, lipophilicity (logP), and ultimately, the biological activity of the resulting derivatives.

Table 1: Physicochemical Properties of Representative Triazolophthalazine Derivatives

Compound IDR1 (Position 3)R2 (Position 6)Molecular FormulaMolecular Weight ( g/mol )Calculated logP
TP-1 HHC9H6N4170.171.8
TP-2 MethylHC10H8N4184.202.2
TP-3 PhenylHC15H10N4246.273.5
TP-4 4-MethoxyphenylN,N-bis(2-methoxyethyl)aminoC20H23N5O3381.432.1

Note: Calculated logP values are estimates and can vary based on the algorithm used. Experimental determination is recommended for precise characterization.

II. Constructing the Core: Synthesis of Triazolo[3,4-a]phthalazine Derivatives

The synthesis of the triazolo[3,4-a]phthalazine scaffold is a well-established process in organic chemistry, typically involving a multi-step reaction sequence. The general strategy involves the construction of the phthalazine ring system followed by the annulation of the triazole ring.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway to 3,6-disubstituted-[1][2][3]triazolo[3,4-a]phthalazines. This workflow provides a high-level overview of the key transformations involved.

G PhthalicAnhydride Phthalic Anhydride Phthalazinone Phthalazin-1(2H)-one PhthalicAnhydride->Phthalazinone Hydrazine Hydrate ChloroPhthalazine 1-Chlorophthalazine Phthalazinone->ChloroPhthalazine POCl3 Hydrazinylphthalazine 1-Hydrazinylphthalazine ChloroPhthalazine->Hydrazinylphthalazine Hydrazine Hydrate IntermediateHydrazone Intermediate Hydrazone Hydrazinylphthalazine->IntermediateHydrazone Aromatic Aldehyde TriazoloPhthalazine [1,2,4]Triazolo[3,4-a]phthalazine IntermediateHydrazone->TriazoloPhthalazine Oxidative Cyclization SubstitutedTriazoloPhthalazine 3,6-Disubstituted Derivative TriazoloPhthalazine->SubstitutedTriazoloPhthalazine Substitution Reactions

Caption: General synthetic workflow for triazolo[3,4-a]phthalazines.

Detailed Experimental Protocol: Synthesis of 6-(4-chlorobenzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine

This protocol provides a step-by-step methodology for the synthesis of a potent anticonvulsant triazolo[3,4-a]phthalazine derivative.

Step 1: Synthesis of 1-hydrazinylphthalazine

  • To a solution of 1-chlorophthalazine (10 mmol) in ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 1-hydrazinylphthalazine.

Step 2: Synthesis of[1][2][3]triazolo[3,4-a]phthalazine-6(5H)-one

  • A mixture of 1-hydrazinylphthalazine (10 mmol) and urea (20 mmol, 2 eq.) is heated at 180-190 °C for 3 hours.

  • The reaction mixture is then cooled and treated with a 10% sodium hydroxide solution.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford the desired product.

Step 3: Synthesis of 6-chloro-[1][2][3]triazolo[3,4-a]phthalazine

  • A mixture of[1][2][3]triazolo[3,4-a]phthalazine-6(5H)-one (10 mmol) and phosphorus oxychloride (POCl3, 10 mL) is refluxed for 4 hours.

  • The excess POCl3 is removed under reduced pressure.

  • The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried to give 6-chloro-[1][2][3]triazolo[3,4-a]phthalazine.

Step 4: Synthesis of 6-(4-chlorobenzyloxy)-[1][2][3]triazolo[3,4-a]phthalazine

  • To a solution of 4-chlorobenzyl alcohol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 60% in mineral oil, 1.5 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 6-chloro-[1][2][3]triazolo[3,4-a]phthalazine (1 mmol) in anhydrous DMF (5 mL).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

III. A Spectrum of Therapeutic Potential: Biological Activities

The triazolo[3,4-a]phthalazine scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents. The following sections delve into the most prominent biological activities of these compounds.

A. Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of research has focused on the development of triazolo[3,4-a]phthalazine derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.

Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of specific tyrosine kinase residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][4]

Triazolo[3,4-a]phthalazine-based inhibitors are typically ATP-competitive inhibitors that bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration VEGFR2->Migration Inhibitor Triazolo Phthalazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway and its inhibition by triazolo phthalazine compounds.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position significantly impacts VEGFR-2 inhibitory activity. Bulky and hydrophobic groups, such as substituted benzyloxy moieties, have been shown to enhance potency.

  • Substitution at the 3-position: Aryl substitutions at the 3-position are generally favorable for anticancer activity. The electronic properties of the substituents on the aryl ring can fine-tune the inhibitory potential.

  • Linker between the core and the 6-position substituent: The length and flexibility of the linker can influence the compound's ability to fit into the ATP-binding pocket of VEGFR-2.

Table 2: In Vitro Anticancer Activity of Selected Triazolo[3,4-a]phthalazine Derivatives

Compound IDR1 (Position 3)R2 (Position 6)Cancer Cell LineIC50 (µM)Reference
TP-5 H4-ChlorobenzyloxyA549 (Lung)5.2[5]
TP-6 4-Methoxyphenyl4-FluorobenzylaminoHCT116 (Colon)0.8[6]
TP-7 4-Hydroxyphenyl4-ChlorobenzyloxyMCF-7 (Breast)3.1[5]
TP-8 HHeptyloxyHepG2 (Liver)11.0[5]
B. Anticonvulsant Activity: Modulating Neuronal Excitability

Several triazolo[3,4-a]phthalazine derivatives have demonstrated significant anticonvulsant activity in various animal models of epilepsy.[7][8] The maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced seizure test are commonly used to evaluate the anticonvulsant potential of these compounds.[8]

Mechanism of Action: While the exact mechanism of action for the anticonvulsant effects of many triazolo[3,4-a]phthalazines is still under investigation, some evidence suggests that they may modulate GABAergic neurotransmission.[5] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its effects can reduce neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-position: The presence of an alkoxy or benzyloxy group at the 6-position appears to be crucial for anticonvulsant activity. The length of the alkyl chain in the alkoxy group can influence potency.

  • Substitution on the benzyloxy ring: Electron-withdrawing groups, such as halogens, on the phenyl ring of the benzyloxy moiety at the 6-position have been shown to enhance anticonvulsant activity.[5]

Table 3: Anticonvulsant Activity of Selected Triazolo[3,4-a]phthalazine Derivatives

Compound IDR2 (Position 6)MES ED50 (mg/kg)PTZ ED50 (mg/kg)Reference
TP-9 Benzyloxy15.4>100[5]
TP-10 4-Chlorobenzyloxy7.118.2[5]
TP-11 Heptyloxy11.025.6[5]
TP-12 3-(Trifluoromethyl)benzyloxy9.3Not Reported[7]
C. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Triazolo[3,4-a]phthalazine derivatives have shown promise as a novel class of antimicrobial and antifungal compounds.[6][9][10]

Mechanism of Action: The precise mechanisms by which these compounds exert their antimicrobial effects are not fully elucidated and may vary depending on the specific derivative and the microbial species. Potential mechanisms could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3- and 6-positions: The introduction of various substituents at both the 3- and 6-positions has been shown to yield compounds with significant antimicrobial activity.

  • Hybrid Molecules: The incorporation of other known antimicrobial pharmacophores into the triazolo[3,4-a]phthalazine scaffold has been a successful strategy to enhance antimicrobial potency.

Table 4: Antimicrobial and Antifungal Activity of Selected Triazolo[3,4-a]phthalazine Derivatives

Compound IDSubstituentsMicrobial StrainMIC (µg/mL)Reference
TP-13 3-Aryl, 6-substitutedStaphylococcus aureus8-16[9]
TP-14 3-Aryl, 6-substitutedEscherichia coli16-32[9]
TP-15 3-Aryl, 6-substitutedCandida albicans4-8[9]
TP-16 Variously substitutedAspergillus niger125[11]

IV. Conclusion and Future Directions

The triazolo[3,4-a]phthalazine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the remarkable diversity of its biological activities underscore its potential for the development of novel therapeutics. The extensive research into its anticancer, anticonvulsant, and antimicrobial properties has provided a solid foundation for future drug discovery endeavors.

Future research in this area should continue to focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective inhibitors.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds are crucial for their successful translation into clinical candidates.

  • Exploration of New Therapeutic Areas: The inherent versatility of the triazolo[3,4-a]phthalazine scaffold suggests that its therapeutic potential may extend beyond the currently explored areas.

By leveraging the insights and methodologies presented in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds and to develop innovative treatments for a range of human diseases.

V. References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... (n.d.). ResearchGate. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved from [Link]

  • Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016, September 29). Uppsala University Publications. Retrieved from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). SpringerLink. Retrieved from [Link]

  • Synthesis and anticonvulsant activity evaluation of 6-substituted-[1][2][3]triazolophthalazine derivatives. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and anticonvulsant activity of 6-alkoxy-[1][2][3]triazolo[3,4-a]phthalazines. (2009). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Results of antibacterial and antifungal screening of compounds 3aÀl. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. (2011, April 19). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. (n.d.). International Journal of Chemical Sciences. Retrieved from [Link]

  • Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine- 1,4 - Dione Moiety. (2020, November 23). Hilaris Publisher. Retrieved from [Link]

  • Synthesis and antimicrobial activity of phthalazine substituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines. (2010). Der Pharma Chemica. Retrieved from [Link]

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6-Chloro-3-methyl-triazolo[3,4-a]phthalazine CAS number 5382-16-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

Disclaimer: The provided CAS number 5382-16-1 does not correspond to 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. It is correctly assigned to the compound 4-Hydroxypiperidine. This guide will focus on the chemical entity 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine based on the chemical name provided in the topic.

Introduction

The fused heterocyclic system of[1][2][3]triazolo[3,4-a]phthalazine represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[4][5] This core structure has been the subject of extensive research, leading to the development of derivatives with potent anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7] The specific compound, 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, serves as a key intermediate and a pharmacologically active molecule in its own right. The presence of a chlorine atom at the 6-position offers a reactive site for further chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored biological activities. The methyl group at the 3-position also influences the molecule's steric and electronic properties, contributing to its interaction with biological targets.

This technical guide provides a comprehensive overview of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, detailing its chemical properties, synthesis, characterization, and significant biological activities, with a focus on its potential in drug discovery and development.

Chemical Properties and Characterization

6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine is a stable organic compound belonging to the class of fused nitrogen-containing heterocycles. Its structure is characterized by a phthalazine ring system fused with a 1,2,4-triazole ring.

Table 1: Physicochemical Properties of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

PropertyValueSource
Molecular Formula C₁₀H₇ClN₄[8]
Molecular Weight 218.65 g/mol Calculated
Monoisotopic Mass 218.03592 Da[8]
Appearance Solid (typical)General knowledge
SMILES CC1=NN=C2N1N=C(C3=CC=CC=C32)Cl[8]
InChI InChI=1S/C10H7ClN4/c1-6-12-13-10-8-5-3-2-4-7(8)9(11)14-15(6)10/h2-5H,1H3[8]
Spectroscopic Characterization

The structural elucidation of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine and its derivatives is routinely achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the fused ring system and the positions of the substituents.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.

While specific spectral data for the title compound is not detailed in the provided search results, related derivatives have been thoroughly characterized using these methods.[4]

Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

The synthesis of the triazolo[3,4-a]phthalazine core generally involves the cyclization of a suitable phthalazine precursor. A common and efficient route starts from phthalic anhydride.[4]

Synthesis_Workflow PhthalicAnhydride Phthalic Anhydride PhthalazineDione 2,3-Dihydrophthalazine-1,4-dione PhthalicAnhydride->PhthalazineDione Hydrazine Hydrate DiChloroPhthalazine 1,4-Dichlorophthalazine PhthalazineDione->DiChloroPhthalazine POCl₃ HydrazinylPhthalazine 1-Chloro-4-hydrazinylphthalazine DiChloroPhthalazine->HydrazinylPhthalazine Hydrazine Hydrate TargetCompound 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine HydrazinylPhthalazine->TargetCompound Acetic Anhydride / Acetic Acid Apoptosis_Pathway Drug Triazolo[3,4-a]phthalazine Derivative Cell Cancer Cell Drug->Cell Enters G2M G2/M Phase Arrest Cell->G2M Induces Apoptosis Apoptosis Induction Cell->Apoptosis Induces Proliferation Cell Proliferation G2M->Proliferation Blocks Apoptosis->Proliferation Inhibits

Caption: Mechanism of anticancer action via cell cycle arrest and apoptosis.

Anticonvulsant Activity

The triazolo[3,4-a]phthalazine nucleus is also a well-established pharmacophore for anticonvulsant agents. [9]A variety of derivatives have been synthesized and shown to be effective in preclinical models of epilepsy, such as the maximal electroshock (MES) test. [4][6][10] The proposed mechanism for the anticonvulsant action of some of these compounds involves the enhancement of neurotransmission mediated by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. [6]This is suggested by their efficacy against seizures induced by GABA antagonists like pentylenetetrazole and thiosemicarbazide. [6][10] Table 3: Anticonvulsant Activity of Selected Triazolo[3,4-a]phthalazine Derivatives (MES Test in Mice)

CompoundED₅₀ (mg/kg)Protective Index (PI)Reference
Derivative 3f7.15.2[6]
Derivative 3s11.08.0[6]
Derivative 149.3>10.7[10]
Carbamazepine (Std.)21.33.5[10]

Conclusion

6-Chloro-3-methyl-t[1][2][3]riazolo[3,4-a]phthalazine is a versatile heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the chloro-substituent make it an ideal scaffold for the development of new therapeutic agents. The extensive research into its derivatives has demonstrated potent anticancer and anticonvulsant activities, underscoring the importance of the triazolo[3,4-a]phthalazine core in medicinal chemistry. Future research will likely focus on optimizing the pharmacological profile of these derivatives to develop novel, highly effective, and selective drugs for the treatment of cancer and epilepsy.

References

  • Xue, D., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]

  • ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. [Link]

  • PubMed. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

  • PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. [Link]

  • PubMed. (2009). Synthesis and anticonvulsant activity of 6-alkoxy-t[1][2][3]riazolo[3,4-a]phthalazines. [Link]

  • Bentham Science. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

  • PubMed. (2012). Synthesis and anticonvulsant activity evaluation of 6-substituted-t[1][2][3]riazolophthalazine derivatives. [Link]

  • SlideShare. (2011). Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. [Link]

  • ResearchGate. (2012). Synthesis and anticonvulsant activity evaluation of 6-substituted-t[1][2][3]riazolophthalazine derivatives. [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro– [1][2][3]Triazolo [3,4a] Phthalazine Derivatives. [Link]

  • International Journal of Chemical Sciences. (2016). Design and Facile Synthesis of 6- [1][2][3]Triazolo [3,4-a] Phthalazine Derivatives and Evaluation of their Anti-microbial Activities. [Link]

  • PubChem. 6-chloro-3-methyl-t[1][2][3]riazolo[3,4-a]phthalazine. [Link]

  • NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • ACS Publications. (2013).T[1][2][3]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. [Link]

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A Strategic Guide to Unlocking the Therapeutic Potential of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Triazolophthalazine Scaffold as a Reservoir of Therapeutic Innovation

The confluence of a triazole and a phthalazine ring system creates the[1][2][3]triazolo[3,4-a]phthalazine scaffold, a privileged structure in medicinal chemistry. This heterocyclic framework has served as the foundation for compounds exhibiting a remarkable breadth of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][4][5] Within this promising class lies 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, a specific analogue whose full therapeutic potential remains largely untapped. Existing research on related structures strongly suggests a high probability of activity within the central nervous system (CNS), particularly as a modulator of the GABA-A receptor complex.[6]

This guide eschews a conventional template to provide a dynamic, logic-driven roadmap for the comprehensive investigation of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. It is designed for drug discovery and development teams, offering a phased, multi-pronged research strategy that begins with a focused CNS approach and expands to other potential therapeutic areas. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for decision-making.

Phase 1: Medicinal Chemistry and Structure-Activity Relationship (SAR) Elucidation

The foundational step in any drug discovery program is to establish a robust Structure-Activity Relationship (SAR). The parent molecule, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, serves as our starting point. The primary objective is to synthesize a focused library of analogues to probe the chemical space around the core scaffold, aiming to enhance potency, selectivity, and metabolic stability.

Strategic Rationale: Substitutions at the 3- and 6-positions have been shown to significantly influence the anticonvulsant activity of the triazolophthalazine core.[1] Our initial strategy will therefore focus on systematically modifying these two positions.

  • The 3-Methyl Position: This position is ripe for exploration. Replacing the methyl group with larger alkyl chains, cycloalkyls, or various substituted aryl rings can probe steric and electronic requirements of the target binding pocket. For instance, introducing electron-withdrawing or -donating groups on a phenyl ring at this position can fine-tune the molecule's electronic properties and potential for specific interactions like hydrogen bonding or pi-stacking.

  • The 6-Chloro Position: The chlorine atom is a good leaving group for nucleophilic substitution, providing a facile entry point for introducing a variety of functionalities. We can replace it with other halogens (F, Br) to modulate lipophilicity and binding interactions, or with alkoxy, amino, or alkylthio groups to explore different hydrogen bonding and steric profiles. Analogues of triazolophthalazines have shown that substitution at this position with moieties like benzyloxy or (2-pyridyl)methyloxy can confer high affinity and selectivity for specific GABA-A receptor subtypes.[6]

SAR_Exploration cluster_R1 Modification at C3 (R1) cluster_R2 Modification at C6 (R2) Core 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine R1_Alkyl Alkyl Chains (Ethyl, Propyl, Isopropyl) Core->R1_Alkyl Vary Sterics R1_Aryl Aryl Groups (Phenyl, 4-MeO-Ph, 4-CF3-Ph) Core->R1_Aryl Probe Electronics & Pi-Stacking R1_Cyclo Cycloalkyl (Cyclopropyl, Cyclohexyl) Core->R1_Cyclo Introduce Rigidity R2_Halo Halogens (F, Br) Core->R2_Halo Modulate Lipophilicity R2_Alkoxy Alkoxy/Aryloxy (-OCH3, -OBn) Core->R2_Alkoxy Explore H-Bonding R2_Amino Amines (-NH2, -N(Me)2, Piperazinyl) Core->R2_Amino Introduce Basic Center & H-Bonding Assay Screening Cascade: 1. Radioligand Binding (GABA-A) 2. In Vitro Efficacy (Electrophys.) 3. ADMET Profiling R1_Aryl->Assay R2_Alkoxy->Assay R2_Amino->Assay

Caption: Strategic plan for SAR exploration of the core scaffold.

Phase 2: Pharmacological Target Identification and Mechanism of Action (MOA)

Based on the known pharmacology of analogous CNS-active compounds, the primary hypothetical target is the GABA-A receptor.[6][7] This receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability.[8] Many anxiolytic and anticonvulsant drugs act as positive allosteric modulators (PAMs) at this receptor, enhancing the effect of GABA without directly activating the channel themselves.[8] Our objective is to confirm this target and elucidate the precise MOA.

Experimental Cascade:

  • Primary Target Engagement (In Vitro): The initial step is to determine if the compound binds to the benzodiazepine site on the GABA-A receptor. This is efficiently achieved through a competitive radioligand binding assay.

  • Functional Activity (Electrophysiology): Binding does not equate to function. The gold-standard technique to determine functional activity is the two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing specific, defined GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). This allows us to answer critical questions:

    • Is the compound an agonist, antagonist, or allosteric modulator? A PAM will enhance the current evoked by a low concentration of GABA (e.g., EC10) but will have little to no effect on its own.[9]

    • Does it show selectivity for specific α-subtypes? Subtype selectivity is highly desirable. For example, activity at α2/α3 subtypes is associated with anxiolytic effects, while α1 activity is linked to sedation.[10]

  • Neuronal Confirmation (Ex Vivo): To ensure the compound is active in a native environment, patch-clamp recordings from primary neuronal cultures or acute brain slices (e.g., from the hippocampus) should be performed. This will confirm that the compound can modulate inhibitory postsynaptic currents (IPSCs) in a physiological context.

MOA_Pathway cluster_receptor GABA-A Receptor Complex (Postsynaptic Membrane) GABA GABA Receptor α β α γ β GABA->Receptor:f1 Binds Orthosteric Site Channel Cl- Channel (Closed) Compound Triazolophthalazine (Hypothesized PAM) Compound->Receptor:f3 Binds Allosteric (Benzodiazepine) Site Channel_Open Cl- Channel (Open) Channel->Channel_Open Conformational Change Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization Increased Cl- Influx Outcome Reduced Neuronal Excitability (Anxiolytic/Anticonvulsant Effect) Hyperpolarization->Outcome

Caption: Hypothesized MOA at the GABA-A receptor.

Phase 3: Preclinical Efficacy Assessment in Disease-Relevant Models

With a promising lead compound identified and its MOA characterized, the next logical step is to assess its efficacy in established animal models of epilepsy and anxiety. A tiered approach is recommended to manage resources effectively.

Tier 1: Acute, Mechanism-Related Models These models are rapid and effective for initial screening and confirming in vivo target engagement.

  • Anticonvulsant Models:

    • Pentylenetetrazol (PTZ) Seizure Model: PTZ is a GABA-A receptor antagonist. A compound that protects against PTZ-induced seizures provides strong evidence of a GABAergic mechanism.[3][11]

    • Maximal Electroshock (MES) Seizure Model: This model induces generalized tonic-clonic seizures and is useful for identifying compounds that prevent seizure spread.[12][13]

  • Anxiolytic Models:

    • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

    • Light-Dark Box Test: This model uses the conflict between a rodent's tendency to explore and its aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

Tier 2: Chronic or More Complex Models If a compound shows robust activity in Tier 1 models, it should be advanced to more complex models that better mimic chronic human conditions.

  • Kindling Model: This model of chronic epilepsy involves repeated application of a sub-convulsive electrical stimulus, eventually leading to generalized seizures. It is valuable for assessing a drug's potential to prevent the development of epilepsy (antiepileptogenic effects).[14]

Preclinical_Workflow cluster_tier1 Tier 1: Acute Efficacy Screening cluster_tier2 Tier 2: Chronic Efficacy & Advanced Profiling start Optimized Lead Compound (from SAR & MOA studies) ptz PTZ Seizure Model (GABAergic Mechanism) start->ptz mes MES Seizure Model (Seizure Spread) start->mes epm Elevated Plus Maze (Anxiolytic Activity) start->epm decision1 Robust Activity in ≥2 Models? ptz->decision1 mes->decision1 epm->decision1 kindling Kindling Model (Antiepileptogenesis) decision1->kindling Yes stop Terminate or Re-optimize decision1->stop No motor Rotarod Test (Motor Impairment/Sedation) kindling->motor pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling motor->pkpd decision2 Favorable Therapeutic Window (Efficacy vs. Side Effects)? pkpd->decision2 end Advance to Preclinical Candidate Selection decision2->end Yes decision2->stop No

Caption: Tiered workflow for in vivo preclinical evaluation.

Phase 4: ADMET Profiling for CNS Drug Development

A potent and efficacious compound must also possess "drug-like" properties to be a viable candidate. For a CNS drug, the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile is critical, with a particular emphasis on the ability to cross the blood-brain barrier (BBB).[15] Early in vitro screening of ADMET properties is essential to avoid late-stage failures.[16][17]

Rationale for CNS-Specific ADMET Profiling: CNS drugs operate in a unique environment. They must be able to penetrate the highly selective BBB, remain in the brain long enough to exert their effect, and avoid being rapidly removed by efflux transporters like P-glycoprotein (P-gp).[18] Furthermore, they should have minimal off-target effects and a clean safety profile. CNS drugs generally have a smaller molecular weight, lower polar surface area, and controlled lipophilicity compared to non-CNS drugs.[19]

Key In Vitro ADMET Assays:

ParameterAssayDesired Outcome for a CNS CandidateRationale
Solubility Kinetic or Thermodynamic Solubility Assay> 50 µMPoor solubility hinders absorption and formulation.[19]
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayHigh Permeability (Papp > 10 x 10⁻⁶ cm/s)Essential for passive diffusion across the gut wall and the BBB.[18]
Efflux Liability MDR1-MDCK or Caco-2 with P-gp inhibitorEfflux Ratio < 2.5High efflux by P-gp will prevent the drug from reaching therapeutic concentrations in the brain.[18]
Metabolic Stability Human Liver Microsome (HLM) or Hepatocyte Stability Assayt½ > 30 min (HLM)Predicts hepatic clearance; very rapid metabolism leads to poor in vivo exposure.[16]
CYP Inhibition Cytochrome P450 Inhibition Panel (e.g., 3A4, 2D6, 2C9)IC50 > 10 µMHigh potential for drug-drug interactions if the compound inhibits major CYP enzymes.
Plasma Protein Binding Equilibrium DialysisModerate Unbound Fraction (fu > 1%)Only the unbound drug is free to cross the BBB and interact with the target.[15]
Cardiotoxicity hERG Patch-Clamp AssayIC50 > 10 µMInhibition of the hERG channel is linked to a high risk of cardiac arrhythmias.[15]

Phase 5: Expanding Therapeutic Horizons

While the primary focus is CNS disorders, the triazolophthalazine scaffold has demonstrated potential in other areas, notably oncology.[20][21][22] A parallel, lower-resourced exploratory effort could yield significant value.

  • Oncology: Certain triazolophthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[20][21] The synthesized library of compounds should be screened in cell proliferation assays against relevant cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) and in a VEGFR-2 kinase inhibition assay.[21]

  • Epigenetics: The related[1][2][3]triazolo[4,3-a]phthalazine scaffold has yielded potent inhibitors of bromodomains, including BRD4 and CREBBP, which are epigenetic readers and important targets in cancer and inflammation.[23] Screening against a panel of bromodomains could uncover unexpected activity.

This dual-track approach maximizes the potential for a return on investment from the synthetic chemistry effort.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Hydrazinyl-4-chlorophthalazine (Key Intermediate)

This protocol is adapted from established procedures for synthesizing the core phthalazine structure.[24]

  • Reaction Setup: To a solution of 1,4-dichlorophthalazine (10.0 g, 50.2 mmol) in ethanol (250 mL) in a 500 mL round-bottom flask equipped with a reflux condenser, add hydrazine monohydrate (18.5 mL, 382 mmol) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 30 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol solvent system.

  • Isolation: Cool the mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with diethyl ether (3 x 50 mL) to remove any unreacted starting material and impurities. Dry the product under vacuum to afford 1-hydrazinyl-4-chlorophthalazine as a solid.

  • Characterization: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vivo Pentylenetetrazol (PTZ) Seizure Test

This protocol is based on standard methods for evaluating anticonvulsant activity.[1][3]

  • Animals: Use male Swiss albino mice (20-30 g). Acclimatize the animals for at least 5 days before the experiment with free access to food and water.

  • Grouping: Divide the animals into at least three groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

    • Group 2: Positive Control (e.g., Diazepam, 0.5 mg/kg, i.p.)

    • Group 3: Test Compound (e.g., 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, dose to be determined, i.p.)

  • Dosing: Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection.

  • Seizure Induction: After a 30-minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 75 mg/kg, i.p.) to all animals.

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to the first myoclonic jerk.

    • Onset of generalized clonic-tonic seizures.

    • Duration of seizures.

    • Mortality within the observation period.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's test). A significant increase in seizure latency or a reduction in seizure severity/duration compared to the vehicle control group indicates anticonvulsant activity.

Conclusion and Forward Outlook

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine stands as a compound of significant interest, backed by a chemical scaffold with proven therapeutic relevance. The research plan outlined in this guide provides a clear, multi-phase strategy for its comprehensive evaluation. By systematically probing its structure-activity relationships, confirming its mechanism of action at the GABA-A receptor, and validating its efficacy in robust preclinical models, a clear path to identifying a clinical candidate can be forged. The parallel exploration of its potential in oncology and epigenetics ensures a thorough investigation of its full therapeutic value. This logical, milestone-driven approach is designed to de-risk the development process and efficiently unlock the latent promise of this compelling molecule.

References

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Introduction: The Emergence of a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2,4-Triazolo[3,4-a]Phthalazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the fusion of heterocyclic rings is a proven strategy for the development of novel therapeutic agents. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in a variety of bioactive molecules known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.[1][2] When this versatile moiety is fused with a phthalazine nucleus, it gives rise to the 1,2,4-triazolo[3,4-a]phthalazine scaffold. This rigid, planar tricyclic system has garnered significant attention as a "privileged structure" in drug discovery, primarily for its potent anticancer activities.[3][4]

This technical guide offers a comprehensive overview of 1,2,4-triazolo[3,4-a]phthalazine derivatives, designed for researchers and drug development professionals. We will delve into the core synthetic methodologies, explore the mechanistic underpinnings of their significant anticancer properties, and analyze structure-activity relationships to provide a forward-looking perspective on this promising class of compounds.

Core Synthetic Strategies: Building the Tricyclic Framework

The construction of the 1,2,4-triazolo[3,4-a]phthalazine core is typically achieved through a multi-step sequence that begins with readily available starting materials. The primary goal is the sequential construction of the fused heterocyclic system. A common and efficient synthetic pathway is outlined below.

General Synthetic Workflow

The synthesis generally initiates from 1-chloro-4-hydrazinylphthalazine, which serves as a key intermediate. This precursor undergoes cyclization with various reagents to form the triazole ring, followed by subsequent modifications to introduce diverse substituents.

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: Nucleophilic Substitution A 1-Chloro-4-hydrazinylphthalazine C 6-Chloro-3-substituted-[1,2,4]triazolo[3,4-a]phthalazine A->C Reflux B Carboxylic Acid / Acyl Chloride B->C E Final Derivative C->E Base, Solvent (e.g., DMF) D Amine / Thiol D->E

Caption: General synthetic workflow for 1,2,4-triazolo[3,4-a]phthalazine derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a validated method for synthesizing a 3,6-disubstituted 1,2,4-triazolo[3,4-a]phthalazine derivative, adapted from established literature.[1]

Step 1: Synthesis of 6-chloro-3-substituted-[1][3][5]triazolo[3,4-a]phthalazine

  • Rationale: This step involves the crucial cyclization reaction to form the triazole ring. Using an acid like propanoic acid not only serves as the solvent but also as a catalyst for the condensation and subsequent cyclization.

  • Procedure:

    • To a solution of 1-chloro-4-hydrazinylphthalazine (1.0 eq) in propanoic acid (10 mL/g), add the desired carboxylic acid (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 140°C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature, which typically results in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 6-chloro intermediate.

Step 2: Synthesis of the Final Derivative via Nucleophilic Aromatic Substitution

  • Rationale: The chlorine atom at the 6-position is activated towards nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, which is critical for tuning the biological activity of the final compound.

  • Procedure:

    • Dissolve the 6-chloro intermediate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add the desired amine or thiol nucleophile (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain the final derivative.

Biological Activity and Therapeutic Potential: A Focus on Oncology

The primary therapeutic application investigated for 1,2,4-triazolo[3,4-a]phthalazine derivatives is in the field of oncology.[6] These compounds have consistently demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4]

In Vitro Anticancer Activity

The antitumor activities are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. Results are expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent (Example)MGC-803 (Gastric) IC50 (µM)EC-9706 (Esophageal) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
11h Varies3.52.04.52.9N/A[3][4]
6o VariesN/AN/AN/APotent7.0[5]
6m VariesN/AN/AN/AN/A13.0[5]
6d VariesN/AN/AN/AN/A15.0[5]
5-FU (Control)10.114.212.818.7N/A[3]

N/A: Data not available in the cited sources.

The data clearly indicates that derivatives such as 11h exhibit significantly greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the tested cell lines.[3][4]

Mechanism of Action: Unraveling the Cellular Impact

Understanding how these derivatives exert their cytotoxic effects is crucial for their development as clinical candidates. Studies have pointed towards two primary mechanisms: the induction of apoptosis and cell cycle arrest.[3]

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis has been a key technique in elucidating the mechanism of action. For instance, compound 11h was shown to induce cellular early apoptosis and arrest the cell cycle at the G2/M phase in EC-9706 cells.[1][3][4]

  • Cell Cycle Arrest: By arresting the cell cycle at the G2/M checkpoint, the compound prevents cancer cells from entering mitosis, thereby inhibiting proliferation. This arrest provides time for DNA repair mechanisms to act, but if the damage is too severe, it pushes the cell towards apoptosis.

  • Apoptosis Induction: The compound triggers the programmed cell death pathway, leading to the systematic dismantling of the cancer cell without inducing an inflammatory response. This is a hallmark of effective and targeted anticancer agents.

G Compound 1,2,4-Triazolo[3,4-a]phthalazine Derivative (e.g., 11h) Cell Cancer Cell (e.g., EC-9706) Compound->Cell Enters G2M G2/M Phase Arrest Cell->G2M Triggers Proliferation Inhibition of Proliferation G2M->Proliferation Apoptosis Induction of Apoptosis G2M->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer 1,2,4-triazolo[3,4-a]phthalazine derivatives.

Enzyme Inhibition: Targeting VEGFR-2

In addition to inducing apoptosis, some derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. By inhibiting this enzyme, the compounds can effectively cut off the blood supply to the tumor, starving it of oxygen and nutrients. This dual-action approach—direct cytotoxicity combined with anti-angiogenic activity—makes these derivatives particularly compelling as drug candidates.[5]

Structure-Activity Relationship (SAR) Insights

The exploration of different substituents on the 1,2,4-triazolo[3,4-a]phthalazine core has provided valuable insights into the structure-activity relationship (SAR).

  • Piperazine Moiety: The introduction of a piperazine function at certain positions appears to be beneficial for bioactivity. This strategy was inspired by other successful phthalazine derivatives and aims to improve pharmacokinetic properties and target engagement.[1]

  • Flexible Linkers: Incorporating an acetyl-flexible linker between the core scaffold and a substituted aniline ring has been explored to optimize the orientation and binding of the molecule within its biological target.[1]

  • Substituents on Phenyl Rings: The nature and position of substituents on pendant phenyl rings significantly impact anticancer activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric profile of the molecule, influencing its interaction with target proteins.[5]

Future Directions and Conclusion

The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives have demonstrated potent in vitro activity, often surpassing existing chemotherapeutics, and their mechanisms of action involve clinically relevant pathways such as apoptosis induction and inhibition of angiogenesis.[3][5]

Future research should focus on:

  • Target Deconvolution: Precisely identifying the molecular targets (e.g., specific kinases, bromodomains) for the most potent compounds.[7]

  • In Vivo Efficacy: Evaluating the lead candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • SAR Expansion: Synthesizing new libraries of derivatives to further refine the SAR and optimize for potency, selectivity, and drug-like properties.

References

  • Xue, D.-Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244. [Link][3][4]

  • ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244. [Link][1]

  • Sci-Hub. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244. [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1458-1474. [Link][5]

  • ResearchGate. (2025). Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. ResearchGate. [Link][8]

  • Gomha, S. M., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry, 14(1), 59-83. [Link][2]

  • Arote, R. B., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][4][5]thiadiazine Scaffold. Journal of Molecular Structure, 1269, 133795. [Link]

  • Yurttas, L., et al. (2020). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1844-1855. [Link]

  • Parchenko, V., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, 2(46), 26-37. [Link][6]

  • Hewings, D. S., et al. (2013).[1][3][5]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link][7]

Sources

initial studies on 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Bioactivity Studies of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the foundational bioactivity studies surrounding the 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine scaffold. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this heterocyclic system. We will delve into the synthesis of the core molecule and explore the initial biological evaluations of its derivatives, with a focus on anticancer and antimicrobial activities.

Introduction: The Triazolo[3,4-a]phthalazine Scaffold - A Privileged Heterocycle

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The phthalazine moiety, a benzopyridazine, is recognized as a "privileged scaffold" due to the diverse biological activities exhibited by its derivatives, including cardiotonic, anticonvulsant, vasorelaxant, anti-inflammatory, and anticancer effects.[2][3] The fusion of a triazole ring to the phthalazine core to form the triazolo[3,4-a]phthalazine system has emerged as a promising strategy in the design of novel therapeutic agents.[1][4][5][6] This guide specifically focuses on the 6-chloro-3-methyl substituted core, a key intermediate for the synthesis of a wide array of bioactive molecules.

Synthesis of the Core Scaffold: 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

The synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is a multi-step process that begins with readily available starting materials. The general synthetic pathway involves the formation of a phthalazine intermediate followed by the annulation of the triazole ring.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

A crucial precursor for the synthesis of the target scaffold is 1,4-dichlorophthalazine.

  • Step 1: A mixture of phthalic anhydride and phosphorus pentachloride is heated.

  • Step 2: Phosphorus oxychloride is added to the stirred solution, and the mixture is heated to 110°C for 1 hour.[1]

  • Step 3: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • Step 4: The reaction mixture is carefully added dropwise to crushed ice with continuous stirring.

  • Step 5: The resulting precipitate is filtered, washed with water until neutral, and dried under vacuum to yield 1,4-dichlorophthalazine.[1][7]

Experimental Protocol: Synthesis of 1-Chloro-4-hydrazinylphthalazine
  • Step 1: 1,4-Dichlorophthalazine is added to a boiling solution of hydrazine monohydrate in ethanol.[1]

  • Step 2: The reaction mixture is refluxed for 30 minutes.

  • Step 3: Upon cooling to room temperature, the solid product is collected by filtration.[1]

  • Step 4: The collected solid is washed with ether and dried to afford 1-chloro-4-hydrazinylphthalazine.[1]

Experimental Protocol: Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine
  • Step 1: 1-Chloro-4-hydrazinylphthalazine is reacted with acetyl chloride in a suitable solvent like dioxane.[5]

  • Step 2: The reaction mixture is refluxed to facilitate the cyclization and formation of the triazole ring.

  • Step 3: Upon completion, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Synthesis_Workflow A Phthalic Anhydride B 1,4-Dichlorophthalazine A->B PCl5, POCl3 C 1-Chloro-4-hydrazinylphthalazine B->C Hydrazine Hydrate D 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine C->D Acetyl Chloride

Caption: Synthetic route to 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Bioactivity Profile of Triazolo[3,4-a]phthalazine Derivatives

While studies on the bioactivity of the unsubstituted 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine are limited, its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the development of triazolo[3,4-a]phthalazine derivatives as potent anticancer agents.[4][5][6]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several triazolo[3,4-a]phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors.[4] The design rationale often involves bioisosteric modifications of known VEGFR-2 inhibitors like Vatalanib.[4]

  • Key Findings: Certain derivatives have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values comparable to the reference drug Sorafenib.[4] These compounds have also shown significant anti-proliferative activity against human cancer cell lines such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast cancer).[4]

Compound IDTargetHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)Reference
6o VEGFR-27 ± 0.0616.98 ± 0.150.1 ± 0.01[4]
6m VEGFR-213 ± 0.11-0.15 ± 0.02[4]
6d VEGFR-215 ± 0.1418.2 ± 0.170.28 ± 0.03[4]
9b VEGFR-223 ± 0.22-0.38 ± 0.04[4]
Sorafenib VEGFR-25.47 ± 0.37.26 ± 0.30.1 ± 0.02[4]

Some novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have exhibited significant anticancer activities by inducing apoptosis and causing cell cycle arrest.[5] For instance, compound 11h from one study showed good anticancer activities against four human cancer cell lines (MGC-803, EC-9706, HeLa, and MCF-7), with IC50 values ranging from 2.0 to 4.5 µM.[5] Flow cytometry analysis revealed that this compound induced cellular early apoptosis and cell cycle arrest at the G2/M phase in EC-9706 cells.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Step 1: Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Step 2: Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Step 3: MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Step 4: Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC50 Values E->F

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Antimicrobial Activity

Derivatives of the triazolo[3,4-a]phthalazine scaffold have also been investigated for their antimicrobial properties.[1]

  • Key Findings: In one study, a series of novel triazolo[3,4-a]phthalazine derivatives were synthesized and screened for their antimicrobial activity using the disc diffusion method.[1] Several compounds demonstrated good antimicrobial activity against various bacterial and fungal strains.[1]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

This is a qualitative method to assess the antimicrobial activity of a compound.

  • Step 1: Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Step 2: Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.

  • Step 3: Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Step 4: Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Step 5: Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Future Perspectives and Conclusion

The initial studies on 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its derivatives have laid a strong foundation for further drug discovery and development efforts. The versatile synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the active compounds exert their effects.

  • In Vivo Efficacy and Safety Profiling: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety.

  • Exploration of Other Therapeutic Areas: Given the broad bioactivity of the parent phthalazine scaffold, it is worthwhile to screen triazolo[3,4-a]phthalazine derivatives for other activities such as anti-inflammatory, antiviral, and neuroprotective effects.

References

  • Joshi, S. D., et al. (2018). Design and Facile Synthesis of 6-[1][3][4]Triazolo[3,4-a]Phthalazine Derivatives as Antimicrobial Agents. International Journal of Chemical Sciences, 16(2), 225. [Link]

  • Gouda, M. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1425-1441. [Link]

  • Zhao, L., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 567-575. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Biological Evaluation of Some Novel Annelated Phthalazine Derivatives. Molecules, 25(15), 3453. [Link]

  • Khan, I., et al. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][5]thiadiazine Scaffold. Catalysts, 12(4), 365. [Link]

  • Ghorab, M. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2963-2980. [Link]

  • Patel, H. V., et al. (2013). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][3][4] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 5(3), 11-16. [Link]

  • Asif, M. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(S3), 3604-3627. [Link]

  • Gouda, M. A., et al. (2021). Small hybrid heteroaromatics: Resourceful biological tools in cancer research. Bioorganic Chemistry, 114, 105073. [Link]

  • Sravanthi, T., & Lakshmi, K. S. (2019). Regioselective one pot synthesis of 1,2,3-triazole derivatives bearing phthalazine moiety and their pharmacological activity. New Journal of Chemistry, 43(21), 8201-8210. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868307. [Link]

  • Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387145. [Link]

  • Glamočlija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3192. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven guide for the synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Triazolo[3,4-a]phthalazine derivatives are recognized for their diverse biological activities, serving as promising candidates in the development of novel therapeutic agents, including anticancer and anticonvulsant drugs.[1][2] This guide outlines a robust three-step synthetic pathway, commencing from commercially available phthalic anhydride. It includes in-depth mechanistic explanations, step-by-step experimental protocols, and expert insights to ensure reproducibility and high yields. The protocols are designed for researchers, scientists, and professionals in drug development, providing a self-validating framework for the reliable production of this key intermediate.

Introduction & Significance

The fusion of a 1,2,4-triazole ring with a phthalazine core results in the triazolo[3,4-a]phthalazine system, a "privileged scaffold" in drug discovery.[3] The specific analogue, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, serves as a crucial building block for creating libraries of derivative compounds. The chlorine atom at the 6-position is an excellent leaving group, amenable to nucleophilic substitution, which allows for molecular diversification to modulate biological activity and pharmacokinetic properties. The methyl group at the 3-position contributes to the specific steric and electronic profile of the molecule. Derivatives have shown potent activity as VEGFR-2 inhibitors and other targeted therapies, highlighting the importance of a reliable synthetic route to the core structure.[1][4]

This guide details a well-established synthetic sequence, optimized for clarity and success in a standard laboratory setting. The pathway involves the initial synthesis of 1,4-dichlorophthalazine, followed by selective hydrazinolysis to yield a key precursor, and concludes with a cyclization reaction to form the target tricycle.

Overall Synthetic Scheme

The synthesis is accomplished in three primary stages starting from phthalic anhydride:

  • Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione): A condensation reaction between phthalic anhydride and hydrazine hydrate.

  • Synthesis of 1,4-Dichlorophthalazine: Chlorination of phthalhydrazide using phosphorus oxychloride.

  • Synthesis of 4-Chloro-1-hydrazinophthalazine: Mono-substitution of the dichloro intermediate with hydrazine.[]

  • Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine: Cyclization of the hydrazino intermediate using glacial acetic acid.

Synthetic_Workflow Phthalic_Anhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide Phthalic_Anhydride->Phthalhydrazide Hydrazine Hydrate, Acetic Acid, Reflux Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->Dichlorophthalazine POCl₃, Reflux Hydrazinophthalazine 4-Chloro-1-hydrazinophthalazine Dichlorophthalazine->Hydrazinophthalazine Hydrazine Hydrate, Ethanol, Reflux Target_Compound 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Hydrazinophthalazine->Target_Compound Glacial Acetic Acid, Reflux

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Insights: The Cyclization Step

The final and most critical transformation is the acid-catalyzed intramolecular cyclization of 4-Chloro-1-hydrazinophthalazine. This reaction is a classic example of heterocycle formation via condensation.

Causality:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazinyl group (-NH-NH₂) in 4-Chloro-1-hydrazinophthalazine is highly nucleophilic. It attacks the electrophilic carbonyl carbon of acetic acid.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Dehydration: Under reflux conditions, the intermediate readily loses a molecule of water. The acidic environment protonates a hydroxyl group, making it a good leaving group (H₂O).

  • Ring Closure: The nitrogen atom of the phthalazine ring then attacks the newly formed imine-like carbon, leading to the closure of the five-membered triazole ring. This intramolecular cyclization is entropically favored.

  • Aromatization: A final proton transfer or rearrangement step results in the stable, aromatic triazole ring fused to the phthalazine system.

The use of glacial acetic acid is strategic; it serves as both the reactant that incorporates the methyl group (from the acetyl moiety) and the acidic catalyst for the dehydration and cyclization steps.[6]

Cyclization_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Dehydration cluster_2 Step 3: Ring Closure & Aromatization Start 4-Chloro-1-hydrazinophthalazine + Acetic Acid Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic attack by terminal -NH₂ Intermediate2 Acylhydrazide Intermediate Intermediate1->Intermediate2 Loss of H₂O Cyclized Non-aromatic Tricycle Intermediate2->Cyclized Intramolecular nucleophilic attack Final Target Compound (Aromatic System) Cyclized->Final Dehydration/ Aromatization

Sources

Application Notes and Protocols for the Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Application Notes and Protocols for the Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Phthalazine derivatives are recognized for a wide array of biological activities, including antihypertensive, anticonvulsant, and anti-inflammatory properties. The fusion of a triazole ring to the phthalazine core often enhances or modulates this biological profile. This guide details a robust two-step synthetic pathway, commencing with the synthesis of the key intermediate, 1-chloro-4-hydrazinylphthalazine, followed by an acetyl-promoted cyclization to yield the target molecule. The protocol is designed for researchers in synthetic chemistry and drug development, providing in-depth procedural details, mechanistic insights, and safety considerations to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. The well-known antihypertensive agent, Hydralazine (1-hydrazinophthalazine), underscores the therapeutic potential of this scaffold. The incorporation of additional heterocyclic rings, such as the 1,2,4-triazole system, creates a fused bicyclic structure known as triazolophthalazine. This molecular hybridization is a common strategy in medicinal chemistry to explore new chemical space and identify novel bioactive agents.

The target molecule, 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, is synthesized via a logical and well-established chemical sequence. The synthesis begins with the preparation of 1,4-dichlorophthalazine, which serves as the electrophilic precursor. A nucleophilic substitution reaction with hydrazine hydrate selectively displaces one chlorine atom to furnish 1-chloro-4-hydrazinylphthalazine. This intermediate possesses the necessary functionalities for the subsequent cyclization: a nucleophilic hydrazine moiety and an adjacent ring nitrogen. The final step involves an intramolecular cyclization reaction facilitated by an acetylating agent, such as acetic anhydride. This reaction not only closes the triazole ring but also incorporates the methyl group at the 3-position of the newly formed ring system.

Reaction Pathway and Mechanism

The overall synthesis proceeds in two principal stages, starting from the commercially available 1,4-dichlorophthalazine.

Stage 1: Synthesis of 1-Chloro-4-hydrazinylphthalazine This step involves the nucleophilic aromatic substitution of a chlorine atom on the 1,4-dichlorophthalazine ring by hydrazine. The reaction is typically carried out in a protic solvent like ethanol, where hydrazine monohydrate acts as the nucleophile. The reaction is regioselective due to the electronic properties of the phthalazine ring system.

Stage 2: Cyclization to 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine The 1-chloro-4-hydrazinylphthalazine intermediate undergoes an intramolecular cyclization upon reaction with acetic anhydride. The mechanism proceeds via initial acylation of the terminal nitrogen of the hydrazine group, followed by a dehydrative cyclization. The phthalazine ring nitrogen acts as an internal nucleophile, attacking the newly formed amide carbonyl, which, after dehydration, results in the formation of the fused aromatic triazole ring.

Below is a diagram illustrating the complete synthetic workflow.

SynthesisWorkflowcluster_0Stage 1: Intermediate Synthesiscluster_1Stage 2: Cyclization1,4-Dichlorophthalazine1,4-Dichlorophthalazine1-Chloro-4-hydrazinylphthalazine1-Chloro-4-hydrazinylphthalazine1,4-Dichlorophthalazine->1-Chloro-4-hydrazinylphthalazineHydrazine Monohydrate,Ethanol, RefluxTarget_Molecule6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine1-Chloro-4-hydrazinylphthalazine->Target_MoleculeAcetic Anhydride,Reflux

Caption: Synthetic workflow for 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride and hydrazine hydrate are corrosive and toxic; handle with extreme care.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Dichlorophthalazine≥98%Commercially AvailableStarting Material
Hydrazine Monohydrate≥98%Commercially AvailableToxic and Corrosive
EthanolAnhydrousCommercially AvailableSolvent
Acetic Anhydride≥99%Commercially AvailableCorrosive
Diethyl EtherAnhydrousCommercially AvailableFlammable
Sodium BicarbonateReagent GradeCommercially AvailableFor neutralization
Anhydrous Sodium SulfateReagent GradeCommercially AvailableDrying agent
Protocol 1: Synthesis of 1-Chloro-4-hydrazinylphthalazine (Intermediate 4)

This procedure is adapted from the method described for the synthesis of hydrazinylphthalazine derivatives.[4]

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of ethanol.

  • Reagent Addition: Add 1,4-dichlorophthalazine (20.0 g, 0.100 mol) to the ethanol. While stirring, add hydrazine monohydrate (37.3 mL, 0.765 mol) in a single portion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 30 minutes. A solid precipitate should form during this time.

  • Work-up and Isolation:

    • After the reflux period, cool the mixture to room temperature.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the resulting solid in a vacuum oven to afford 1-chloro-4-hydrazinylphthalazine as a solid product.[4] The product can be used in the next step without further purification.

ParameterValue
Molar Mass of 1,4-Dichlorophthalazine199.04 g/mol
Molar Mass of 1-Chloro-4-hydrazinylphthalazine194.62 g/mol
Theoretical Yield~19.5 g
AppearanceWhite to off-white solid
Protocol 2: Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

This protocol is based on the principle of cyclization of hydrazinophthalazine derivatives using an acylating agent.[1][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-chloro-4-hydrazinylphthalazine (5.0 g, 0.0257 mol) in acetic anhydride (50 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with stirring. A precipitate should form.

    • Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification:

    • Dry the crude product in a vacuum oven.

    • The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product, 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

ParameterValue
Molar Mass of Product218.64 g/mol
Theoretical Yield~5.6 g
Expected Melting PointCheck literature for analogous compounds
AppearanceCrystalline solid

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR of the final product is expected to show a characteristic singlet for the methyl group (around 2.5 ppm) and aromatic protons in the 7.5-8.5 ppm region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of N-H stretching bands from the intermediate and the appearance of C=N stretching bands in the product would be indicative of successful cyclization.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Concluding Remarks

This application note provides a detailed and reliable protocol for the synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The synthetic strategy is robust, employing common laboratory reagents and techniques, making it accessible to a broad range of synthetic chemistry laboratories.

References

  • El-ajaily, M. M., et al. (2021). Molecular and Supramolecular Structures of Cd(II) Complexes with Hydralazine-Based Ligands; A New Example for Cyclization of Hydrazonophthalazine to Triazolophthalazine. MDPI. Available at: [Link]

  • Singh, S., & Kumar, N. (2018). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

  • Reddy, T. S., et al. (2016). Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. International Journal of Chemical Sciences.

  • El-Sawy, E. R., et al. (2013). Synthesis and reactions of some new phthalazine derivatives and their potential antimicrobial evaluation. ResearchGate. Available at: [Link]

  • Yuan, Z., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Krasavin, M., et al. (2021). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Source not further specified].
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Druey, J. A., & Ringier, B. H. (1951). US Patent 7,220,858 B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents.
  • García, P., et al. (2014). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. National Institutes of Health. Available at: [Link]

  • Gomaa, M. A.-M. (2021). Scheme 4. Reaction of 3 with acetic anhydride under different conditions. ResearchGate. Available at: [Link]

The Emerging Role of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The fused heterocyclic system of triazolophthalazine has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged scaffold" due to its remarkable versatility in engaging with a wide array of biological targets. This guide focuses on a particularly promising derivative, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine , and its analogs, providing an in-depth exploration of their applications, supported by detailed protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent chemical entity in their discovery pipelines.

Introduction: The Triazolophthalazine Core - A Gateway to Diverse Pharmacological Activity

The phthalazine moiety, a nitrogen-containing heterocyclic system, is a cornerstone in the development of various therapeutic agents. Its fusion with a triazole ring to form the triazolophthalazine scaffold gives rise to a planar, rigid structure with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors. This unique architecture is key to its ability to interact with diverse biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3] The specific substitution of a chloro group at the 6-position and a methyl group at the 3-position of the triazolophthalazine core provides a critical starting point for further chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Key Therapeutic Applications and Mechanistic Insights

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of research highlights the potential of triazolophthalazine derivatives as potent anticancer agents.[4][5][6] A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][4]

Mechanism of Action: 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine analogs have been shown to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. The triazolophthalazine core typically binds to the hinge region of the ATP-binding pocket, forming critical hydrogen bonds. The substituents at the 6-position can be modified to extend into a hydrophobic pocket, enhancing binding affinity and selectivity.[2] This inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor neovascularization, and consequently, suppression of tumor growth.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) Dimerization & Autophosphorylation VEGFR2_inactive->VEGFR2_active ADP ADP VEGFR2_active->ADP Phosphorylates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2_active->Downstream Activates ATP ATP ATP->VEGFR2_active Binds to ATP pocket Compound 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Analog Compound->VEGFR2_active Blocks ATP binding Angiogenesis Angiogenesis Cell Proliferation Survival Downstream->Angiogenesis Promotes Synthesis_Workflow Start Phthalic Anhydride Step1 React with Hydrazine Hydrate in Acetic Acid Start->Step1 Intermediate1 2,3-Dihydrophthalazine- 1,4-dione Step1->Intermediate1 Step2 Chlorination with POCl₃ Intermediate1->Step2 Intermediate2 1,4-Dichlorophthalazine Step2->Intermediate2 Step3 React with Hydrazine Hydrate in Ethanol Intermediate2->Step3 Intermediate3 1-Chloro-4-hydrazinyl- phthalazine Step3->Intermediate3 Step4 Cyclization with Acetyl Chloride (or similar reagent) Intermediate3->Step4 End 6-Chloro-3-methyl- [1,2,4]triazolo[3,4-a]phthalazine Step4->End

Caption: Generalized synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of 2,3-Dihydrophthalazine-1,4-dione:

    • To a solution of phthalic anhydride (1 eq.) in glacial acetic acid, add hydrazine hydrate (3 eq.) dropwise under cooling.

    • Stir the reaction mixture at room temperature for 20 minutes, then heat at 110°C for 4 hours.

    • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold water and dry to afford the product. [7]

  • Synthesis of 1,4-Dichlorophthalazine:

    • To a stirred solution of phosphorus oxychloride (POCl₃), add 2,3-dihydrophthalazine-1,4-dione (1 eq.).

    • Heat the mixture to 110°C for 1 hour, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it dropwise onto crushed ice with stirring.

    • Filter the resulting solid, wash with water until neutral, and dry under vacuum. [7]

  • Synthesis of 1-Chloro-4-hydrazinylphthalazine:

    • Add 1,4-dichlorophthalazine (1 eq.) to a boiling solution of hydrazine monohydrate in ethanol.

    • Reflux the mixture for 30 minutes.

    • Cool the mixture to room temperature and collect the solid by filtration. Wash with ether and dry in vacuo. [7]

  • Synthesis of 6-Chloro-3-methyl-t[1][2][7]riazolo[3,4-a]phthalazine:

    • To a suspension of 1-chloro-4-hydrazinylphthalazine (1 eq.) in a suitable solvent (e.g., 1,4-dioxane), add a base such as triethylamine.

    • Add acetyl chloride (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture for an appropriate time, then heat to reflux to ensure cyclization.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, and collect the product by filtration. Wash with water and dry. Recrystallization from a suitable solvent may be necessary for purification.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against various cancer cell lines. [6][8][9] Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [10] Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 3,000-5,000 cells/well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include wells with untreated cells (negative control) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Anticonvulsant Screening

This protocol describes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, two standard models for preliminary anticonvulsant screening in mice. [11][12][13] Rationale: The MES test is a model for generalized tonic-clonic seizures, and its abolition indicates that a compound may be effective against this seizure type. [14]The scPTZ test is a model for absence seizures, and protection against PTZ-induced seizures suggests a compound may raise the seizure threshold. [12]Using both models provides a broader profile of a compound's potential anticonvulsant activity.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Swiss albino mice (20-30 g).

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals to the laboratory environment before the experiment.

  • Compound Administration:

    • Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

    • Administer a vehicle control (e.g., saline with a small amount of Tween 80) to another group of mice.

    • A standard anticonvulsant drug (e.g., Diazepam or Carbamazepine) should be used as a positive control.

  • Maximal Electroshock (MES) Test:

    • 30 minutes after drug administration, subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via ear or corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as protection. [12]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • 30 minutes after drug administration, inject PTZ subcutaneously at a dose of 85 mg/kg.

    • Observe the mice for 30 minutes for the onset of clonic seizures (characterized by spasms lasting more than 5 seconds).

    • The absence of clonic seizures is considered as protection. [12]

  • Data Analysis:

    • For each test, calculate the percentage of protected animals at each dose.

    • Determine the median effective dose (ED₅₀) for the active compounds.

    • Neurotoxicity can also be assessed using the rotarod test to determine a compound's therapeutic index.

Conclusion and Future Directions

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine represents a valuable scaffold in medicinal chemistry with demonstrated potential in oncology and neurology. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships for different biological targets, optimizing the pharmacokinetic properties of lead compounds, and exploring the full therapeutic potential of this promising heterocyclic system. The protocols provided herein offer a solid foundation for researchers to embark on the synthesis and evaluation of novel triazolophthalazine derivatives.

References

  • Singh, S., & Kumar, N. (n.d.). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro– [1][2][7]Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

  • (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]

  • (n.d.). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro– [1][2][7]Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

  • (n.d.). Design and Facile Synthesis of 6 [1][2][7]Triazolo [3,4-a] Phthalazine D.

  • (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]

  • (2011).
  • (n.d.). Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives.
  • (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
  • (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. [Link]

  • (n.d.). Examples of some reported VEGFR-2 inhibitors.
  • (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl.
  • (n.d.). Cytotoxicity test using MTT assay against three different human cancer cell lines.
  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (2009). Synthesis and anticonvulsant activity of 6-alkoxy-t[1][2][7]riazolo[3,4-a]phthalazines. PubMed. [Link]

  • (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

  • (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • (n.d.). Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones.
  • (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. [Link]

  • (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • (2020). Design, Synthesis and Anticonvulsant Activity of Some New Acetanilide Derivatives Incorporating Phthalazine- 1,4. Hilaris Publisher. [Link]

  • (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Griffith Research Online. [Link]

  • (n.d.).
  • (n.d.). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma.
  • (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives PMID. [Link]

Sources

Application Notes and Protocols: 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine as a Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the utilization of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine as a bromodomain inhibitor. Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription.[1][2] Their dysregulation is implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[3][4] The[5][6][7]triazolo[4,3-a]phthalazine scaffold has emerged as a potent inhibitor of a diverse range of bromodomains, including both the well-studied BET (Bromodomain and Extra-Terminal) family and other non-BET bromodomains.[5][6][8] This guide details the scientific background, synthesis, and characterization of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, and provides detailed protocols for its application in biochemical and cellular assays to probe bromodomain function.

Introduction: The Rationale for Targeting Bromodomains with Triazolophthalazines

Epigenetic modifications, such as histone acetylation, are key regulators of gene expression.[1] Bromodomain-containing proteins act as readers of these modifications, recruiting transcriptional machinery to specific genomic loci. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are the most extensively studied bromodomain-containing proteins, and their inhibition has shown therapeutic promise in various cancers and inflammatory conditions.[2][9] However, with over 60 bromodomains in the human proteome, there is a growing need for chemical probes that can selectively target other bromodomain families to explore their biological functions and therapeutic potential.[4]

The[5][6][7]triazolo[4,3-a]phthalazine core structure represents a privileged scaffold for developing bromodomain inhibitors.[6] The methyl group adjacent to a hydrogen bond acceptor in the triazole ring mimics the acetylated lysine residue that bromodomains recognize.[6] 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (referred to as compound 19 in foundational literature) is a key member of this class and has been shown to inhibit multiple bromodomains, including those from the BET family (e.g., BRD4) and non-BET families such as BRD9, CECR2, and CREBBP.[5][8] This broad yet defined activity profile makes it a valuable tool for dissecting the roles of these diverse epigenetic readers.

Mechanism of Action: Competitive Inhibition at the Acetyl-Lysine Binding Pocket

Bromodomain inhibitors, including 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, function as competitive antagonists. They bind to the hydrophobic acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones and other acetylated proteins.[7][10] This disruption of protein-protein interactions leads to the displacement of bromodomain-containing protein complexes from chromatin, ultimately resulting in the modulation of gene transcription.[3]

cluster_0 Normal Gene Activation cluster_1 Inhibition by 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Acetylated Histone Acetylated Histone Bromodomain Protein Bromodomain Protein Acetylated Histone->Bromodomain Protein Binds to Transcriptional Machinery Transcriptional Machinery Bromodomain Protein->Transcriptional Machinery Recruits Gene Transcription Gene Transcription Transcriptional Machinery->Gene Transcription Initiates Inhibitor 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Inactive Bromodomain Bromodomain Protein Inhibitor->Inactive Bromodomain Competitively Binds No Transcription No Transcription Inactive Bromodomain->No Transcription Prevents Recruitment & Transcription

Figure 1. Mechanism of Bromodomain Inhibition.

Synthesis and Characterization of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

The synthesis of 6-Chloro-3-methyl-[5][6][7]triazolo[3,4-a]phthalazine has been reported and is a straightforward procedure suitable for medicinal chemistry laboratories.[5]

Synthetic Protocol

Materials:

  • 1,4-Dichlorophthalazine

  • Acetic hydrazide

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Petroleum ether

  • Argon or Nitrogen gas

  • Standard reflux and filtration apparatus

  • Flash column chromatography system

Procedure:

  • To a round-bottom flask, add 1,4-dichlorophthalazine (1 equivalent).

  • Add n-butanol to the flask under an inert atmosphere (e.g., argon).

  • Add acetic hydrazide (2 equivalents) to the mixture.

  • Stir the reaction mixture at reflux overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the resulting solid and wash with ethyl acetate and methanol.

  • Purify the crude solid by flash column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:3) to yield the title compound.[5]

Characterization Data

The identity and purity of the synthesized 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine should be confirmed by standard analytical techniques.

Analytical Method Expected Result
Mass Spectrometry (MS) (ES+): m/z calculated for (C10H7ClN4 + H)+ 219.0, found 219.0[5]
Purity (e.g., HPLC-ELSD) >95%[5]
¹H NMR Consistent with the structure of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.
¹³C NMR Consistent with the structure of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Application Protocols: Assessing Bromodomain Inhibitory Activity

A variety of biochemical and biophysical assays can be employed to determine the inhibitory potency and selectivity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine against a panel of bromodomains.

Biochemical Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

The AlphaScreen assay is a bead-based technology that measures the interaction between a bromodomain and an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.[11]

Materials:

  • Recombinant bromodomain protein (e.g., BRD4(1), CREBBP) with a suitable tag (e.g., GST-tag, His-tag).

  • Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

  • Streptavidin-coated Donor beads.

  • Anti-tag (e.g., anti-GST) Acceptor beads.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well microplate.

  • Plate reader capable of AlphaScreen detection.

Protocol:

  • Prepare a serial dilution of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the diluted compound or DMSO vehicle control.

  • Add the recombinant bromodomain protein to each well.

  • Add the biotinylated acetylated histone peptide to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • In subdued light, add a mixture of Streptavidin-Donor beads and anti-tag Acceptor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 AlphaScreen Workflow Step1 1. Add Compound/ DMSO Control Step2 2. Add Bromodomain Protein Step1->Step2 Step3 3. Add Biotinylated Histone Peptide Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Add Donor and Acceptor Beads Step4->Step5 Step6 6. Incubate in Dark Step5->Step6 Step7 7. Read Signal Step6->Step7

Figure 2. AlphaScreen Assay Workflow.

Biophysical Assay: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, such as a bromodomain inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[6]

Materials:

  • Recombinant bromodomain protein.

  • SYPRO Orange dye.

  • Assay buffer.

  • 96-well or 384-well PCR plate.

  • Real-time PCR instrument with a thermal ramping capability.

Protocol:

  • Prepare a solution of the recombinant bromodomain protein in assay buffer.

  • Prepare a serial dilution of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

  • In each well of a PCR plate, mix the bromodomain protein solution, the diluted compound or DMSO vehicle control, and SYPRO Orange dye.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C), measuring fluorescence at each temperature increment.

  • Determine the melting temperature (Tm) for each condition by fitting the fluorescence data to a Boltzmann equation. A significant increase in Tm in the presence of the compound indicates binding.

Cellular Assay: Fluorescence Recovery After Photobleaching (FRAP)

FRAP can be used to measure the mobility of a fluorescently tagged bromodomain protein within the nucleus of living cells. Inhibition of the bromodomain's interaction with chromatin by a compound will increase its mobility, resulting in a faster fluorescence recovery after photobleaching.[5][8]

Materials:

  • Cell line expressing a fluorescently tagged bromodomain protein (e.g., GFP-CREBBP).

  • Cell culture medium and supplements.

  • Confocal microscope with FRAP capabilities.

  • 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Protocol:

  • Plate the cells expressing the fluorescently tagged bromodomain protein on glass-bottom dishes.

  • Treat the cells with various concentrations of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine or DMSO vehicle control for a defined period.

  • Mount the dish on the confocal microscope stage.

  • Acquire pre-bleach images of a selected nuclear region.

  • Photobleach the fluorescent protein in a defined region of interest (ROI) within the nucleus using a high-intensity laser.

  • Acquire a time-lapse series of images of the bleached region to monitor fluorescence recovery.

  • Quantify the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery. An increase in the mobile fraction and a decrease in the half-time of recovery indicate displacement of the bromodomain protein from chromatin.

Expected Inhibitory Profile and Selectivity

Based on published data, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is expected to exhibit inhibitory activity against a range of bromodomains. The following table summarizes representative data for related triazolophthalazines.

Bromodomain Target Example IC50 / ΔTm (°C) Family
BRD4(1) Sub-micromolar to low micromolarBET
BRD9 Sub-micromolarNon-BET
CREBBP Sub-micromolarNon-BET
CECR2 MicromolarNon-BET
BAZ2B Weak or no activityNon-BET
Note: Specific IC50 or ΔTm values for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine should be determined experimentally. The data presented here is illustrative of the[5][6][7]triazolo[4,3-a]phthalazine scaffold.[5][6]

Conclusion and Future Directions

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is a valuable chemical probe for studying the biology of multiple bromodomain families. Its straightforward synthesis and demonstrated activity make it an excellent starting point for further optimization and for investigating the therapeutic potential of targeting non-BET bromodomains. Future studies could focus on elucidating its precise selectivity profile across the entire bromodomain family using platforms like BROMOscan, and on developing derivatives with enhanced potency and selectivity for specific bromodomain targets.

References

  • Fedorov, O., et al. (2014).[5][6][7]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 57(2), 462–476. [Link]

  • Fedorov, O., et al. (2014).[5][6][7]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles: A New Class of Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.
  • Nicodeme, E., et al. (2010). Suppression of inflammation by a synthetic histone mimic.
  • Reaction Biology. Bromodomain Assay Service (Reader Domain Assays). [Link]

  • Fedorov, O., et al. (2014).[5][6][7]triazolo[4,3-a]phthalazines: inhibitors of diverse bromodomains. PubMed. [Link]

  • Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer.
  • BPS Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]

  • Amsbio. BRD4 (BD1) Inhibitor Screening Assay Kit, 32514. [Link]

  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337–356.
  • Wikipedia. BET inhibitor. [Link]

  • PNAS. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. [Link]

  • Eurofins Discovery. BROMOscan Technology. [Link]

  • University of South Florida. (2019). Developing small molecule inhibitors of bromodomain-histone interactions. Digital Commons @ USF.
  • Sanchez, R., & Meslamani, J. (2014). The bromodomain: from epigenome reader to druggable target. Biochimica et Biophysica Acta (BBA)

Sources

Application Note: Palladium-Catalyzed Suzuki-M.in. couplings for the Synthesis of 6-Aryl-3-methyl-triazolo[3,4-a]phthalazines

Application Note: Palladium-Catalyzed Suzuki-M.in. couplings for the Synthesis of 6-Aryl-3-methyl-[1][2][3]triazolo[3,4-a]phthalazines

Introduction: The Significance of the Triazolo[3,4-a]phthalazine Scaffold

The[1][2][3]triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[4][5][6] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse molecular interactions, making it a key component in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antihypertensive properties.[2][7] The functionalization of this core, particularly at the 6-position, is of significant interest for modulating pharmacological activity and developing novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and its application to the synthesis of functionalized triazolo[3,4-a]phthalazines has opened new avenues for the creation of diverse chemical libraries for drug screening.[8][9] This application note provides a detailed experimental procedure for the Suzuki coupling of 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine with various arylboronic acids, along with insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, facilitating this transfer.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Coupling_CyclePd0Pd(0)L₂OxAddOxidative AdditionPd0->OxAddArPdXAr-Pd(II)L₂-XOxAdd->ArPdXTransmetalationTransmetalationArPdX->TransmetalationArPdAr_primeAr-Pd(II)L₂-Ar'Transmetalation->ArPdAr_primeRedElimReductive EliminationArPdAr_prime->RedElimRedElim->Pd0ProductAr-Ar'RedElim->ProductStartingMaterialAr-XStartingMaterial->OxAddBoronicAcidAr'-B(OR)₂BoronicAcid->TransmetalationBaseBaseBase->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 6-Aryl-3-methyl-[1][2][3]triazolo[3,4-a]phthalazines

This protocol is divided into two main parts: the synthesis of the starting material, 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, and the subsequent Suzuki-Miyaura cross-coupling reaction.

Part 1: Synthesis of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

The synthesis of the chlorinated starting material is a crucial first step. A common route involves the reaction of 1,4-dichlorophthalazine with acetic hydrazide.[11]

Materials and Equipment:

  • 1,4-Dichlorophthalazine

  • Acetic hydrazide

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add 1,4-dichlorophthalazine (e.g., 5 g, 25.1 mmol) and n-butanol (100 mL).

  • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Add acetic hydrazide (e.g., 3.7 g, 50.2 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting solid and wash sequentially with ethyl acetate and methanol.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

This part details the palladium-catalyzed coupling of the synthesized 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine with an arylboronic acid.

Materials and Equipment:

  • 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., X-Phos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer with heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

  • To a Schlenk flask, add 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 6-aryl-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

Suzuki_WorkflowStartStart: Assemble Reactants(Halo-triazolophthalazine, Boronic Acid,Catalyst, Base)Inert_AtmosphereEstablish Inert Atmosphere(Evacuate & Backfill with Ar/N₂)Start->Inert_AtmosphereAdd_SolventAdd Degassed SolventInert_Atmosphere->Add_SolventHeat_StirHeat and Stir(80-120 °C)Add_Solvent->Heat_StirMonitorMonitor Reaction(TLC)Heat_Stir->MonitorWorkupAqueous Work-up(Extraction & Washing)Monitor->WorkupReaction CompletePurifyPurification(Column Chromatography)Workup->PurifyProductFinal Product:6-Aryl-3-methyl-triazolo[3,4-a]phthalazinePurify->Product

Figure 2. A generalized workflow for the Suzuki coupling reaction.

Optimization of Reaction Conditions

The efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes conditions that have been reported for the successful synthesis of related compounds, providing a starting point for optimization.

ParameterCondition 1[11]Condition 2[8]Rationale and Considerations
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ is often used with an external ligand and can be more active for challenging substrates.
Ligand (none specified)X-PhosBulky, electron-rich phosphine ligands like X-Phos can accelerate oxidative addition and are particularly useful for less reactive aryl chlorides.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base than K₂CO₃ and can be more effective for less reactive substrates or when using boronic esters.
Solvent Dioxane/H₂ODioxane/H₂OA mixture of an organic solvent and water is common, as water is often necessary to facilitate the transmetalation step.
Temperature 120 °C110 °CHigher temperatures are often required for less reactive aryl chlorides. Optimization may be necessary to balance reaction rate and potential decomposition.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper handling and storage of the palladium catalyst under an inert atmosphere. Use a fresh batch of catalyst.
Insufficiently inert atmosphereThoroughly degas all solvents and ensure the reaction is set up and maintained under a positive pressure of argon or nitrogen.
Poor quality boronic acidUse fresh or purified boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester).
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/H₂O, DMF/H₂O).
Formation of Side Products Homocoupling of boronic acidEnsure a thoroughly deoxygenated reaction environment. Use a slight excess of the boronic acid.
Protodeboronation (loss of boron group)Use a stronger base or anhydrous conditions. Consider using more stable trifluoroborate salts.
Dehalogenation of starting materialUse a less polar solvent or a different palladium catalyst/ligand combination.
Difficulty in Purification Co-elution of product and byproductsOptimize the column chromatography conditions (e.g., different solvent system, use of a different stationary phase).
Residual palladium in the productConsider a post-purification treatment with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-3-methyl-[1][2][3]triazolo[3,4-a]phthalazines. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of these valuable compounds. The detailed protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in drug development, enabling the efficient exploration of this important chemical space.

References

  • Shaban, M. A. E., Taha, M. A. M., & Nasr, A. Z. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 6-ARYL-1,2,4 TRIAZOLO (3,4-a) PHTHALAZINES AND 6-ARYL-TETRAZOLO (5,1-a) PHTHALAZINES. JournalAgent. Retrieved January 21, 2026, from [Link]

  • Singh, S., & Kumar, N. (n.d.). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][2][3] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica.

  • (n.d.). [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. Retrieved January 21, 2026, from [Link]

  • (n.d.). Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. Retrieved January 21, 2026, from [Link]

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][2][3] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 261-273.

  • (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. Retrieved January 21, 2026, from [Link]

  • (n.d.). Synthesis of triazolo phthalazine derivatives by using Suzuki cross-coupling. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. Retrieved January 21, 2026, from [Link]

  • (n.d.). NOVEL 6-ARYL-7-ALKYL/ARYL-[1][2][3]TRIAZOLO[4,3-a][1][11][12]TRIAZINE-5(6H)- THIONES, PROCESSES FOR THEIR PREPARATION, CHARACTERIZATIO. Retrieved January 21, 2026, from [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved January 21, 2026, from [Link]

  • (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • (n.d.). Suzuki reaction. Wikipedia. Retrieved January 21, 2026, from [Link]

  • (n.d.). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][12]thiadiazine Scaffold. PubMed Central. Retrieved January 21, 2026, from [Link]

Application Notes & Protocols: Investigating the Anticancer Potential of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide for investigating the anticancer properties of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and related compounds. It moves beyond a simple recitation of methods to provide the underlying scientific rationale for experimental design, detailed protocols for execution, and frameworks for data interpretation. The focus is on a novel and promising mechanism of action: the induction of a cytotoxic protein-protein interaction.

Section 1: Scientific Foundation & Mechanism of Action

The triazolo[3,4-a]phthalazine scaffold represents a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activity, including potent anticancer effects.[1][2] The specific compound, 6-Chloro-3-methyl-[3][4]triazolo[3,4-a]phthalazine, belongs to this promising class.[5] Understanding its synthesis, physicochemical properties, and, most critically, its mechanism of action is foundational to its development as a potential therapeutic agent.

Synthesis Overview

The synthesis of 6-Chloro-3-methyl-[3][4]triazolo[3,4-a]phthalazine has been reported via the reaction of 1,4-Dichlorophthalazine with acetic hydrazide.[5] This provides a straightforward route for obtaining the parent compound for initial screening and derivatization for structure-activity relationship (SAR) studies.

  • Starting Materials: 1,4-Dichlorophthalazine and Acetic hydrazide.

  • Reaction: The reagents are typically refluxed in a suitable solvent such as n-butanol.

  • Purification: The resulting solid can be purified using filtration and flash column chromatography.[5]

The PDE3A-SLFN12 Molecular Glue: A Novel Anticancer Strategy

A groundbreaking mechanism relevant to this class of compounds involves acting as a "molecular glue." Instead of inhibiting a single enzyme, these small molecules induce a novel protein-protein interaction, creating a complex with a new, cytotoxic function. For certain phthalazine derivatives, the key players are Phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[6][7]

The Mechanism Explained:

  • Binding: The small molecule, such as a triazolophthalazine derivative, binds to the catalytic pocket of PDE3A. This binding event does not inhibit PDE3A's normal function but rather alters its surface topology.[8]

  • Induced Proximity: The altered PDE3A surface now acts as a docking site for the SLFN12 protein, creating a stable PDE3A-SLFN12 heterotetramer complex.[9][10] The small molecule is sandwiched at the interface, acting as the "glue."

  • Activation of Cytotoxicity: The formation of this complex is crucial because it stabilizes and activates the latent RNase function of SLFN12.[8][10]

  • Cell Death: The activated SLFN12 RNase degrades cellular RNA, particularly ribosomal RNA, leading to catastrophic cellular stress and programmed cell death (apoptosis).[8] This mechanism has shown efficacy even in cancer models resistant to conventional therapies like tyrosine kinase inhibitors.[6]

The following diagram illustrates this induced-proximity pathway.

PDE3A_SLFN12_Pathway cluster_0 Cellular Environment cluster_1 Molecular Glue Action cluster_2 Cytotoxic Outcome Compound 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine PDE3A PDE3A (Inactive State) Compound->PDE3A Binds to Catalytic Pocket PDE3A_Bound PDE3A + Compound SLFN12 SLFN12 (Latent RNase) Complex PDE3A-Compound-SLFN12 Ternary Complex SLFN12->Complex Recruited to New Interface RNase_Active Activated SLFN12 RNase Complex->RNase_Active Conformational Change Unmasks RNase Domain PDE3A_Bound->Complex Induces Binding RNA_Degradation rRNA Degradation & Translational Stress RNase_Active->RNA_Degradation Apoptosis Apoptosis / Cell Death RNA_Degradation->Apoptosis

Caption: PDE3A-SLFN12 induced-proximity signaling pathway.

Section 2: In Vitro Evaluation Protocols

A systematic in vitro evaluation is essential to characterize the anticancer activity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. The following workflow outlines a logical progression from broad cytotoxicity screening to specific mechanistic validation.

In_Vitro_Workflow Start Start: Select Cancer Cell Lines (High PDE3A/SLFN12) Viability Protocol 2.1: Cell Viability (MTT Assay) Determine IC50 Start->Viability Primary Screen Apoptosis Protocol 2.2: Apoptosis Assay (Annexin V/PI) Confirm Apoptotic Cell Death Viability->Apoptosis Secondary Screen (Confirm Mode of Death) Mechanism Protocol 2.3: Mechanistic Validation (Western Blot) Confirm Protein Expression Apoptosis->Mechanism Tertiary Screen (Validate Target Pathway) End Data Synthesis & Candidate Progression Mechanism->End

Caption: Logical workflow for in vitro compound evaluation.

Protocol 2.1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11][12]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., those with known high expression of PDE3A and SLFN12)

  • Complete cell culture medium

  • 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[11][13]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no-cell' blanks. Incubate overnight (or for 6-24 hours) to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. Visually confirm the formation of precipitate in control wells.[14]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well.[11][13]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 590 nm (with a reference wavelength of 620 nm if desired).[11]

Data Analysis:

  • Subtract the average absorbance of the 'no-cell' blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

  • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Concentration (µM)Mean Absorbance (590 nm)% Viability
Vehicle Control (0)1.250100%
0.11.18094.4%
10.85068.0%
100.31024.8%
1000.0957.6%
Protocol 2.2: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

  • 6-well plates

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 500 x g for 5 minutes).[3]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[3] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). An effective apoptotic inducer will show a significant shift of cells from the lower-left to the lower-right and then the upper-right quadrants with increasing concentration and time.

Protocol 2.3: Mechanistic Validation (Western Blotting)

Objective: To confirm the expression of target proteins (PDE3A, SLFN12) in the selected cell lines and to observe downstream markers of apoptosis (e.g., cleavage of PARP or Caspase-3) following compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PDE3A, anti-SLFN12, anti-cleaved PARP, anti-Actin/Tubulin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells as in the apoptosis assay. Wash cells with ice-cold PBS, then lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15 minutes to pellet cell debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[18]

  • SDS-PAGE: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again as in step 8. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Interpretation:

  • Confirm the presence of PDE3A and SLFN12 in your cell model.

  • Look for an increase in the signal for cleaved PARP or cleaved Caspase-3 in compound-treated samples compared to the vehicle control, indicating activation of the apoptotic cascade.

  • Ensure the loading control (Actin or Tubulin) shows consistent bands across all lanes.

Section 3: In Vivo Efficacy Assessment

After promising in vitro results, the next critical step is to evaluate the compound's antitumor activity in a living organism. The human tumor xenograft model is a standard preclinical tool for this purpose.[19][20]

In_Vivo_Workflow Start Select Immunodeficient Mouse Strain (e.g., Nude) Implant Subcutaneous Implantation of Human Cancer Cells Start->Implant Monitor Monitor Tumor Growth Until Palpable (e.g., 100-150 mm³) Implant->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer Compound (e.g., Daily, IP or PO) & Vehicle Control Randomize->Treat Measure Measure Tumor Volume (2-3 times/week) & Body Weight Treat->Measure Measure->Treat Repeat for 2-4 weeks Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI), Tumor Excision & Analysis Measure->Endpoint

Caption: General workflow for a subcutaneous xenograft study.

Protocol 3.1: Human Tumor Xenograft Mouse Model

Principle: This model involves implanting human cancer cells into immunodeficient mice, which lack the ability to reject foreign tissue.[21] This allows the human tumor to grow, providing a system to assess the therapeutic efficacy and potential toxicity of an anticancer agent in vivo.[19][20]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Human cancer cell line known to be sensitive in vitro.

  • Matrigel or similar extracellular matrix (optional, to aid tumor formation).

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline).

Step-by-Step Methodology:

  • Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse.[21]

  • Tumor Growth Monitoring: Allow the tumors to grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Compound Administration: Begin treatment. Administer the test compound and the vehicle control according to the planned schedule (e.g., once daily via oral gavage or intraperitoneal injection). Monitor the body weight of the mice as an indicator of general toxicity.

  • Efficacy Measurement: Continue to measure tumor volume and body weight 2-3 times per week throughout the study (typically 21-28 days).

  • Endpoint: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Data Analysis:

  • Tumor Growth Inhibition (TGI): Calculate the percent TGI using the formula: [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Plot the mean tumor volume ± SEM for each group over time.

  • Analyze the final tumor weights for statistical significance between groups.

Treatment GroupMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% TGI
Vehicle Control1250 ± 1501.2 ± 0.15N/A
Compound (50 mg/kg)480 ± 950.45 ± 0.0964%

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • University of Virginia. The Annexin V Apoptosis Assay. [Link]

  • AACR Journals. A PDE3A-SLFN12 Molecular Glue Exhibits Significant Antitumor Activity in TKI-Resistant Gastrointestinal Stromal Tumors | Clinical Cancer Research. [Link]

  • ACS Publications. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. [Link]

  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • ResearchGate. Complex Structure of PDE3A–SLFN12 and Structure-based Molecular Glue Design for Apoptosis of Tumor Cells. [Link]

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  • AACR Journals. Abstract 54: Cryo-EM structure of the PDE3A-SLFN12 complex reveals requirements for the activation of SLFN12 RNase and DNMDP-induced cancer cell killing. [Link]

  • Nature. Structure of PDE3A-SLFN12 complex reveals requirements for activation of SLFN12 RNase. [Link]

  • Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

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  • Der Pharma Chemica. Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[3][4] Triazolo [3,4a] Phthalazine Derivatives. [Link]

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  • ResearchGate. From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity | Request PDF. [Link]

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  • National Center for Biotechnology Information. [3][4]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - PMC. [Link]

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  • ResearchGate. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. [Link]

  • PubMed. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

  • ResearchGate. Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones | Request PDF. [Link]

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  • PubMed. Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors. [Link]

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Application Note & Protocols: A Guide to Screening the Antimicrobial Activity of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective screening of 1,2,4-triazolo[3,4-a]phthalazine derivatives for antimicrobial activity. The emergence of antimicrobial resistance necessitates the discovery of novel chemical scaffolds, and nitrogen-containing heterocycles like phthalazines and triazoles represent a promising avenue.[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results. We detail two primary, field-proven protocols: the quantitative Broth Microdilution method for determining Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion assay for initial qualitative screening. The protocols are designed to be self-validating through the rigorous use of controls. Furthermore, this note discusses the known mechanisms of action for related compounds, strategies for experimental design, and approaches to data interpretation, including preliminary structure-activity relationship (SAR) analysis.

Scientific Background & Rationale

The 1,2,4-Triazolo[3,4-a]phthalazine Scaffold: A Privileged Structure

The fusion of the phthalazine and 1,2,4-triazole rings creates a rigid, planar heterocyclic system with a unique distribution of nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry. Phthalazine derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 1,2,3-triazole ring is a well-established pharmacophore in many antifungal agents, capable of forming hydrogen bonds and exhibiting high metabolic stability.[6] The combination of these two moieties in the 1,2,4-triazolo[3,4-a]phthalazine core offers a compelling starting point for developing novel antimicrobial agents that may exploit multiple biological targets or possess enhanced potency.

Anticipated Mechanisms of Antimicrobial Action

While the precise mechanism for each new derivative must be determined empirically, the known activities of the parent scaffolds provide a strong hypothesis. Triazole-based antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is critical in the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors.[9][10] This disruption of membrane integrity ultimately leads to fungal cell death.[11] For antibacterial activity, these nitrogen-rich heterocyclic compounds may act through various mechanisms, including the inhibition of essential enzymes like DNA gyrase or dihydrofolate reductase (DHFR), as seen in other fused pyrimidine systems.[12][13]

Diagram: Proposed Mechanism of Action for Antifungal Triazoles

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14α-methylated sterols (Toxic Precursors) Death Fungal Cell Death Intermediate->Death Accumulation leads to Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Triazole 1,2,4-Triazolo[3,4-a] phthalazine Derivative Triazole->Enzyme INHIBITION Enzyme->Intermediate Pathway Blocked Enzyme->Ergosterol Normal Pathway

Caption: Inhibition of ergosterol biosynthesis by triazole derivatives.

Principles of Antimicrobial Susceptibility Testing (AST)

The goal of AST is to determine the effectiveness of a compound against a specific microorganism. The primary metric is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[14] It is a quantitative measure of potency. A related metric, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) , is the lowest concentration that results in microbial death. The protocols outlined below are aligned with the standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[15][16]

Experimental Design & Strategy

A successful screening campaign begins with a well-thought-out strategy. The overall workflow involves preparing the test compounds, selecting and preparing microbial cultures, performing the susceptibility assays, and analyzing the results.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis a Synthesized Phthalazine Derivatives Library b Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) a->b d Primary Screen: Agar Well Diffusion (Qualitative) b->d c Select & Culture Test Microbes (Bacteria & Fungi) c->d e Secondary Screen: Broth Microdilution (Quantitative MIC) c->e d->e f Identify 'Hits' (Active Compounds) e->f g Data Compilation & Analysis h Preliminary SAR Studies g->h i Select Leads for Further Study h->i

Caption: High-level workflow for antimicrobial screening.

Selection of Microbial Strains

The choice of microorganisms is critical. A standard panel should include representatives from different bacterial and fungal groups. It is essential to use reference strains (e.g., from the American Type Culture Collection, ATCC) for reproducibility.

Recommended Starter Panel:

Category Organism ATCC No. Significance
Gram-positive Bacteria Staphylococcus aureus 25923 Common cause of skin and systemic infections; known for resistance (MRSA).
Enterococcus faecalis 29212 Nosocomial pathogen, often exhibits multi-drug resistance.[6]
Gram-negative Bacteria Escherichia coli 25922 Common cause of UTIs and sepsis; model Gram-negative organism.
Pseudomonas aeruginosa 27853 Opportunistic pathogen, intrinsically resistant to many antibiotics.
Fungi (Yeast) Candida albicans 90028 Common cause of opportunistic fungal infections (candidiasis).

| Fungi (Mold) | Aspergillus flavus | 9643 | Opportunistic pathogen and producer of mycotoxins. |

Preparation of Test Compounds
  • Solubility: Most novel organic compounds are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. It is crucial to determine the solubility limit and prepare a high-concentration stock solution (e.g., 10-20 mg/mL).

  • Stock Solutions: Prepare stock solutions in sterile DMSO. Store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Control: The final concentration of DMSO in the assay medium must be kept low (typically ≤1% v/v) as it can exhibit antimicrobial properties at higher concentrations. A "solvent control" (medium + DMSO at the highest concentration used) must be included in every experiment to ensure the observed activity is not due to the solvent.

Core Protocols for Antimicrobial Screening

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing.[17][18] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Materials and Reagents:

  • Sterile 96-well, flat-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Test compound stock solution (e.g., 1280 µg/mL in DMSO).

  • Positive control antibiotic stock (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Microbial culture grown to log phase.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or PBS.

  • Spectrophotometer or densitometer.

  • Multichannel pipette.

  • Plate incubator (35-37°C).[18]

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Pick several colonies from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (e.g., 1:100 in CAMHB) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to column 11 (this will be the growth control).

    • In column 1, add 20 µL of the high-concentration test compound stock to the first well (row A). This creates an initial 1:6 dilution. For a target top concentration of 128 µg/mL, a 10x working stock (1280 µg/mL) is often used, with 20 µL added to 180 µL of broth for the first dilution step, then 100 µL is serially diluted. For simplicity, we will describe a 2-fold serial dilution.

    • Add 100 µL of the test compound stock to the first well of the desired row (e.g., row A, well 1). This results in a total volume of 200 µL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL).

    • Repeat this process for other test compounds and the positive control antibiotic in different rows.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to each well from columns 1 through 11. This brings the final volume to 200 µL and halves the drug concentration to the desired final test range.

    • Column 12 receives no inoculum and serves as the sterility control (broth only).

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[17]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14] Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

G Example 96-Well Broth Microdilution Plate Layout cluster_key Key (Concentrations in µg/mL) L1 1 128 L2 2 64 L3 3 32 L4 4 16 L5 5 8 L6 6 4 L7 7 2 L8 8 1 L9 9 0.5 L10 10 0.25 L11 11 Growth Control L12 12 Sterility Control A Cmpd A B Cmpd B C Cmpd C D Solvent E Positive Control F ... G ... H ... k1 Compound + Broth + Inoculum k2 Broth + Inoculum k3 Broth Only k4 Solvent + Broth + Inoculum

Caption: Layout for a 96-well MIC determination plate.

Protocol: Agar Well Diffusion Assay

This method is excellent for initial, high-throughput screening to quickly identify active compounds.[19] It relies on the diffusion of the test compound from a well through an agar plate seeded with the test microorganism. The presence of a clear "zone of inhibition" around the well indicates antimicrobial activity.

Materials and Reagents:

  • Standard Petri dishes (100 mm).

  • Mueller-Hinton Agar (MHA).

  • Sterile cotton swabs.

  • Sterile cork borer or pipette tip (6-8 mm diameter).[20]

  • 0.5 McFarland standardized inoculum.

  • Test compound solutions (at a single high concentration, e.g., 1 mg/mL).

  • Positive and negative (solvent) controls.

Step-by-Step Procedure:

  • Plate Preparation:

    • Pour molten MHA into Petri dishes to a uniform depth (approx. 4 mm) and allow to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the 0.5 McFarland standardized inoculum, remove excess liquid by pressing against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[21] Allow the surface to dry for 5-10 minutes.

  • Well Creation and Application:

    • Use a sterile cork borer to punch uniform wells into the agar.[20]

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[19][22]

  • Incubation:

    • Incubate the plates inverted at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger zone generally indicates higher activity.

    • The solvent control should show no zone of inhibition. The positive control should show a zone within its expected range.[23]

Data Analysis and Interpretation

Quantifying and Presenting Data

Systematic recording of data is essential. For multiple compounds tested against a panel of microbes, a summary table is the most effective presentation format.

Example Data Summary Table:

Compound ID Chemical Modification MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli MIC (µg/mL) vs C. albicans Zone of Inhibition (mm) vs S. aureus
XYZ-01 Parent Scaffold 128 >128 64 10
XYZ-02 -Cl at C-6 32 128 16 16
XYZ-03 -OCH₃ at C-6 64 >128 32 14
XYZ-04 -NO₂ at C-6 8 64 4 22
Ciprofloxacin (Positive Control) 1 0.5 N/A 25
Fluconazole (Positive Control) N/A N/A 2 N/A

| DMSO | (Solvent Control) | >128 | >128 | >128 | 0 |

Preliminary Structure-Activity Relationship (SAR) Insights

The data generated from screening a series of related derivatives allows for the development of an SAR.[24] By comparing the activity of compounds with different functional groups at various positions, researchers can infer which modifications enhance or diminish antimicrobial potency. For instance, in the example table above, the addition of an electron-withdrawing nitro group (-NO₂) at the C-6 position (Compound XYZ-04) dramatically increased activity against both S. aureus and C. albicans compared to the parent scaffold or other substitutions. This insight guides the next round of synthesis, focusing on modifications that are likely to yield more potent drug candidates.[3]

Troubleshooting & Best Practices

  • Problem: Compound precipitation in the well plate.

    • Cause: Exceeding the compound's solubility limit in the aqueous medium.

    • Solution: Lower the starting concentration. Ensure the DMSO concentration is consistent and does not exceed 1-2%. Pre-warming the media may help.

  • Problem: Inconsistent or no growth in the Growth Control well.

    • Cause: Inoculum was not viable or was prepared incorrectly. Contamination with an inhibitory substance.

    • Solution: Always use fresh cultures. Re-standardize the inoculum. Ensure all materials are sterile. The entire plate is invalid if the growth control fails.

  • Problem: Zone edges are fuzzy or indistinct in the diffusion assay.

    • Cause: Inoculum too light. Plates were not dry before incubation. Motile organism.

    • Solution: Ensure a confluent lawn of growth by using a properly standardized 0.5 McFarland inoculum. Allow plates to dry completely after swabbing.

  • Best Practice: Always run quality control (QC) strains with known MIC values for the control antibiotics. This validates the entire experimental setup, including media, incubation, and operator technique.[15]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity. Phthalazine derivatives are a critical scaffold in medicinal chemistry, recognized for a wide range of biological activities including anticancer and anticonvulsant properties.[1][2] The successful and efficient synthesis of this specific triazolophthalazine is a key step in the development of novel therapeutic agents.[3][4]

Synthesis Overview and Mechanism

The most common and efficient pathway to synthesize 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine involves a two-step process starting from 1,4-dichlorophthalazine.

  • Hydrazinolysis: The first step is a nucleophilic aromatic substitution where one chlorine atom on 1,4-dichlorophthalazine is displaced by hydrazine to form the key intermediate, 1-chloro-4-hydrazinylphthalazine. This reaction is typically performed in a protic solvent like ethanol.[5]

  • Cyclocondensation: The intermediate is then reacted with an acetylating agent, commonly acetic anhydride or glacial acetic acid, which facilitates an intramolecular cyclization followed by dehydration to form the fused triazole ring system.

The causality behind this pathway lies in the differential reactivity of the two chlorine atoms and the powerful nucleophilicity of hydrazine. The subsequent intramolecular cyclization is an efficient method for constructing the rigid, planar triazolo-fused heterocyclic system.

Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction Mechanism for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Synthesis cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclocondensation A 1,4-Dichlorophthalazine B 1-Chloro-4-hydrazinylphthalazine (Intermediate) A->B -HCl A->B C N-Acylhydrazone Intermediate B->C + (CH₃CO)₂O B->C Hydrazine H₂N-NH₂ (Hydrazine) Hydrazine->A D Cyclized Intermediate C->D Intramolecular Cyclization E 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (Final Product) D->E -H₂O (Dehydration) AceticAnhydride Acetic Anhydride AceticAnhydride->B

Caption: Figure 1: Reaction Mechanism for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Synthesis

Optimized Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure reaction completion and guide decision-making.

Experimental Workflow

Caption: Figure 2: Optimized Experimental Workflow

Step-by-Step Methodology

Step 1: Synthesis of 1-Chloro-4-hydrazinylphthalazine

  • To a boiling solution of ethanol (25 mL per gram of starting material), add 1,4-dichlorophthalazine (1.0 eq).

  • Carefully add hydrazine monohydrate (7-8 eq) dropwise to the boiling solution. The large excess of hydrazine ensures monosubstitution and minimizes the formation of the bis-hydrazino byproduct.

  • Heat the mixture at reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove any unreacted starting material and impurities, and dry in vacuo to afford the intermediate.[5] This material is often used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

  • Suspend the 1-chloro-4-hydrazinylphthalazine intermediate (1.0 eq) in acetic anhydride (10-15 mL per gram of intermediate).

  • Heat the mixture to reflux for 2-4 hours. The acetic anhydride acts as both the acetylating reagent and the solvent.

  • Monitor the reaction by TLC. The disappearance of the intermediate and the appearance of a new, less polar spot indicates product formation.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled mixture onto crushed ice with constant stirring. This quenches the excess acetic anhydride.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • The solid product will precipitate. Collect it by filtration, wash with copious amounts of water until the washings are neutral, and dry thoroughly.[5]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Step 1 1. Incomplete Reaction: Insufficient reflux time or temperature. 2. Formation of Bis-hydrazino byproduct: Stoichiometry of hydrazine is not optimal or reaction time is too long. 3. Loss during Workup: Product is partially soluble in the wash solvent.1. Ensure vigorous reflux and monitor closely with TLC to confirm completion. 2. Maintain a large excess of hydrazine but avoid excessively long reflux times. Use TLC to stop the reaction once the starting material is consumed. 3. Use a non-polar solvent like diethyl ether or petroleum ether for washing, where the hydrazino-intermediate has minimal solubility.
Low Yield in Step 2 1. Incomplete Cyclization/Dehydration: Insufficient reflux time or temperature. 2. Degradation: Prolonged heating at high temperatures can lead to decomposition. 3. Moisture: Water in the intermediate or solvent can hydrolyze the acetic anhydride.1. Increase reflux time to 4-5 hours. Using glacial acetic acid as a solvent can sometimes facilitate the reaction at a higher temperature. 2. Monitor by TLC and stop the reaction as soon as it is complete. 3. Ensure the intermediate from Step 1 is thoroughly dried before proceeding. Use fresh, anhydrous acetic anhydride.
Multiple Spots on TLC (Impure Product) 1. Unreacted Intermediate: Incomplete reaction in Step 2. 2. Side Reactions: Formation of various acetylated, non-cyclized byproducts. 3. Starting Material Contamination: Incomplete reaction in Step 1 carried over.1. Increase reflux time or temperature in Step 2. 2. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from ethanol. 3. Ensure Step 1 goes to completion before isolating the intermediate.
Product is an Oil or Gummy Solid 1. Presence of Acetic Acid: Incomplete neutralization during workup. 2. Trapped Solvent/Impurities: Product has not fully crystallized.1. Ensure complete neutralization with NaHCO₃. Check the pH of the aqueous layer. 2. Try triturating the gummy solid with a non-polar solvent like hexane or ether to induce crystallization. If that fails, dissolve in a minimal amount of a polar solvent (e.g., DCM) and re-precipitate by adding a non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of hydrazine hydrate used in the first step? A: This is a critical optimization parameter. Using a large excess (7-8 equivalents) of hydrazine hydrate favors the monosubstitution of one chlorine atom on 1,4-dichlorophthalazine. A stoichiometric amount would likely result in a mixture of unreacted starting material, the desired monosubstituted product, and the disubstituted (bis-hydrazino) byproduct, which would be difficult to separate.

Q2: Can I use glacial acetic acid instead of acetic anhydride for the cyclization step? A: Yes, glacial acetic acid can be used. It serves as both a reactant and a solvent. The reaction may require a longer reflux time or higher temperatures compared to acetic anhydride. Acetic anhydride is generally more reactive and can often lead to cleaner and faster reactions. The choice may depend on reagent availability and cost.

Q3: My 1-chloro-4-hydrazinylphthalazine intermediate seems unstable. How should I store it? A: Hydrazine derivatives can be sensitive to air and light and may degrade over time. For best results, it is recommended to use the intermediate immediately after synthesis and drying. If storage is necessary, keep it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, preferably refrigerated.[2]

Q4: What are the primary safety concerns with this synthesis? A: The primary hazards are associated with the reagents.

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus Oxychloride (if used as an alternative): This reagent, sometimes used in related syntheses, is extremely corrosive and reacts violently with water.[5] It must be handled with extreme care.

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle in a fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

  • Jadhav, S. D., et al. (2018). Design and Facile Synthesis of 6-[1][3][5] Triazolo [3,4-a] Phthalazine Derivatives and Evaluation of their Antimicrobial Properties. International Journal of Chemical Sciences, 16(2), 225. Available at: [Link]

  • El-Gendy, M. A., et al. (2018). Annelated Phthalazines, Part 1: Synthesis and Reactions of 1,2,4-Triazolo[3,4-a]phthalazines and Other Related Derivatives with Potential Biological Activity. Molecules, 23(11), 2809. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1550-1568. Available at: [Link]

  • Singh, S., & Kumar, N. (2017). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][3][5] Triazolo [3,4-a] Phthalazine Derivatives. Der Pharma Chemica, 9(10), 52-57. Available at: [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(17), 4225-4229. Available at: [Link]

Sources

Technical Support Center: Synthesis of Triazolo[4,3-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-a]phthalazine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. Triazolo-phthalazines are key pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including their roles as anticancer agents and bromodomain inhibitors.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the common challenges encountered during their synthesis.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues that arise during the synthesis of triazolo[4,3-a]phthalazine derivatives. The core of the synthesis typically involves the reaction of a 1-chloro-4-hydrazinylphthalazine intermediate with a suitable reagent to form the triazole ring.

FAQ 1: My reaction is not going to completion, and I see a lot of starting material remaining. What are the likely causes?

Answer: Incomplete conversion is a frequent challenge. The root cause often lies in one of the following areas:

  • Reagent Purity and Stoichiometry: The purity of your 1-chloro-4-hydrazinylphthalazine is critical. This intermediate can degrade over time. Ensure it is pure and used in the correct stoichiometric ratio. An excess of the cyclizing agent (e.g., an orthoester or a carboxylic acid) is often employed to drive the reaction to completion.

  • Reaction Temperature: The cyclization step often requires significant thermal energy. If you are running the reaction at a lower temperature, it may proceed very slowly or stall. For cyclization using carboxylic acids, refluxing conditions are common.[1]

  • Solvent Choice: The choice of solvent is crucial. For reactions with carboxylic acids, using the acid itself as the solvent (e.g., propanoic acid) can be effective.[1] For other cyclizing agents, high-boiling point solvents like dioxane or DMF are often used. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Catalyst Activity (if applicable): If your specific route employs a catalyst (e.g., for subsequent cross-coupling reactions), ensure the catalyst is active and not poisoned by impurities in your starting materials or solvent.[1]

Troubleshooting Flowchart: Incomplete Conversion

G start Incomplete Reaction: Starting Material Remains reagent Check Reagent Purity & Stoichiometry start->reagent temp Increase Reaction Temperature reagent->temp If Reagents OK solvent Optimize Solvent (Anhydrous, High-Boiling) temp->solvent If No Improvement time Extend Reaction Time solvent->time If Still Incomplete result Reaction Complete time->result Monitor by TLC/LC-MS G A 1,4-Dichlorophthalazine reagents + Hydrazine Hydrate -------------------------> Ethanol, Reflux A->reagents B Hydrazine Hydrate C 1-Chloro-4-hydrazinylphthalazine reagents->C G cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization A Hydrazinylphthalazine C Acylhydrazide Intermediate A->C + R-COOH, -H2O B Carboxylic Acid B->C D Acylhydrazide Intermediate E Triazolo[4,3-a]phthalazine D->E Heat, -H2O

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Technical Support Center: Improving the Solubility of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind these experimental strategies to empower you to overcome solubility challenges in your research.

Understanding the Challenge: Physicochemical Properties

Before diving into solubility enhancement techniques, it's crucial to understand the inherent properties of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine that contribute to its poor aqueous solubility.

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₀H₇ClN₄Aromatic and heterocyclic structure suggests potential for low aqueous solubility.
Molecular Weight 218.64 g/mol
Predicted LogP 2.24This positive value indicates a moderate degree of lipophilicity, suggesting the compound prefers an oily environment over an aqueous one.
Topological Polar Surface Area (TPSA) 43.08 ŲThis value suggests the molecule has some polar characteristics due to the nitrogen atoms, which can interact with water, but the overall lipophilicity likely dominates.
Estimated pKa ~2-4 (Weak Base)As a weak base, its solubility is expected to be highly dependent on pH. At pH values below its pKa, the molecule will become protonated and more soluble in water.

Disclaimer: The pKa value is an estimation based on the pKa of the parent compound, phthalazine (pKa ≈ 3.5), and is intended for guidance in initial formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine in aqueous buffers have failed. What is the first and most critical step I should take?

A1: The first and most critical step is to leverage the compound's basic nature by adjusting the pH of your aqueous solution.

As a weak base, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine will become protonated and thus more soluble in acidic conditions. The key is to lower the pH of your solvent to at least 1-2 units below the estimated pKa of the compound (~2-4).

Causality Behind the Experimental Choice: The Henderson-Hasselbalch equation dictates the relationship between pH, pKa, and the ionization state of a compound. For a weak base (B), the equilibrium with its conjugate acid (BH+) is:

B + H₂O ⇌ BH⁺ + OH⁻

By lowering the pH (increasing the concentration of H⁺ ions), the equilibrium shifts to the right, favoring the formation of the protonated, charged, and more water-soluble species (BH⁺).

Experimental Workflow: pH-Dependent Solubility Profile To systematically determine the optimal pH for solubilization, it is highly recommended to perform a pH-solubility profile.

cluster_workflow pH-Solubility Profiling Workflow start Prepare a series of buffers (e.g., pH 2, 3, 4, 5, 6, 7.4) add_compound Add excess solid compound to each buffer start->add_compound equilibrate Equilibrate samples (e.g., 24-48h at a controlled temperature) add_compound->equilibrate separate Separate solid from supernatant (centrifugation or filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC-UV) separate->analyze plot Plot solubility vs. pH analyze->plot

Caption: A simple workflow for determining the pH-dependent solubility of a compound.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my desired concentration. What's my next best option?

A2: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[1]

Causality Behind the Experimental Choice: Water is a highly polar solvent with a strong hydrogen-bonding network. Lipophilic molecules like 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the polarity of the bulk solvent and breaking up the water's hydrogen bond network, thereby creating a more accommodating environment for the non-polar regions of the drug molecule.[2]

Recommended Co-solvents for Initial Screening:

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 5-20%Generally well-tolerated in many experimental systems.
Propylene Glycol (PG) 5-20%A common pharmaceutical excipient with low toxicity.
Polyethylene Glycol 400 (PEG 400) 5-20%Can be more effective for highly lipophilic compounds.
Dimethyl Sulfoxide (DMSO) 1-10%A powerful solvent, but use with caution due to potential cellular effects. Always keep the final concentration as low as possible.

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in 100% DMSO).

  • Serial Dilutions: In a multi-well plate or microcentrifuge tubes, prepare serial dilutions of your co-solvent in your chosen aqueous buffer (at the optimal pH determined previously). For example, prepare solutions with 20%, 10%, 5%, 2%, and 1% of the co-solvent.

  • Spike with Compound: Add a small, fixed volume of your compound's stock solution to each co-solvent/buffer mixture.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour). For a more quantitative assessment, you can use techniques like nephelometry or dynamic light scattering to detect sub-visible precipitation.

Q3: I am concerned about the potential biological effects of organic co-solvents in my experiments. Is there a more biocompatible alternative?

A3: Yes, complexation with cyclodextrins is an excellent, highly biocompatible alternative to co-solvents for improving the solubility of nitrogen-containing heterocyclic compounds.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, forming a water-soluble inclusion complex.[3][4]

Mechanism of Solubility Enhancement:

cluster_mechanism Cyclodextrin Inclusion Complex Formation Compound Poorly Soluble Compound (Lipophilic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex Water Water Complex->Water Dissolves in

Caption: Encapsulation of a lipophilic drug within a cyclodextrin cavity enhances its aqueous solubility.

Choosing the Right Cyclodextrin:

Cyclodextrin DerivativeKey Characteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Most commonly used due to its high aqueous solubility and low toxicity. A good starting point for most applications.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative that can offer enhanced complexation with cationic (protonated) drugs through electrostatic interactions. This is particularly relevant for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine in acidic media.
Randomly methylated-β-cyclodextrin (RAMEB) Can sometimes provide stronger complexation for certain guest molecules.

Experimental Protocol: Phase Solubility Study

This experiment will help you determine the stoichiometry of the complex and the extent of solubility enhancement.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD) in your optimal buffer.

  • Add Excess Compound: Add an excess amount of solid 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample and Analyze: Filter the samples to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

  • Plot and Interpret: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this line can be used to determine the stability constant of the complex.

Summary of Troubleshooting Strategies

IssueRecommended ActionScientific Rationale
Compound will not dissolve in neutral aqueous buffer. Adjust pH to acidic conditions (pH 2-4). The compound is a weak base and will become protonated and more soluble at a pH below its pKa.
Solubility is still too low in acidic buffer. Introduce a co-solvent (e.g., Ethanol, PG, PEG 400). Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the lipophilic compound.
Organic co-solvents are not suitable for the experimental system. Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) for complexation. Cyclodextrins encapsulate the poorly soluble compound, presenting a hydrophilic exterior to the aqueous environment.

References

  • Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. (2024). Chemical Bulletin of Kazakh National University. Available at: [Link][3][4]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Available at: [Link][2]

  • How to select Co-solvent during hydrolytic forced degradation?. (2022). YouTube. Available at: [Link]

  • (PDF) Supramolecular cyclodextrin complexes of biologically active nitrogen heterocycles. (2024). ResearchGate. Available at: [Link][4]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). National Institutes of Health. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2005). PubMed. Available at: [Link]

  • 6-chloro-3-methyl-[3][5][6]triazolo[3,4-a]phthalazine. (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved January 22, 2026, from [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved January 22, 2026, from [Link]

  • s-Triazolo(3,4-a)phthalazine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link][1]

Sources

Technical Support Center: Purification of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine. We address common challenges and frequently asked questions to streamline your purification workflow, ensuring high purity and yield for downstream applications.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the essential first steps and analytical considerations for purifying your target compound.

Q1: What is the standard initial work-up procedure after synthesizing 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine?

The initial work-up is critical for removing inorganic salts, catalysts, and highly polar reagents. The typical procedure, following reaction completion as monitored by Thin Layer Chromatography (TLC), involves quenching the reaction mixture.[2]

  • Causality: The synthesis often concludes in a solvent like phosphorus oxychloride (POCl₃) or an organic solvent with reagents like triethylamine.[1][2] These must be neutralized or removed.

  • Procedure: The reaction mixture is typically cooled to room temperature and then carefully poured onto crushed ice or into ice-cold water.[2] This precipitates the crude solid product. The solid is then collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and subsequently washed with a non-polar solvent like ether or hexane to remove non-polar impurities.[2] The resulting solid is then dried, often under vacuum.[1]

Q2: What are the most likely impurities I will encounter?

Identifying potential impurities is key to designing an effective purification strategy. Based on common synthetic routes, you should anticipate:

  • Unreacted Starting Materials: Such as 1-chloro-4-hydrazinylphthalazine or uncyclized intermediates.[2]

  • Side-Reaction Products: Isomeric byproducts or products from undesired reactions with the solvent or reagents.

  • Residual Reagents/Catalysts: Traces of bases like triethylamine or reagents from previous synthetic steps.[1]

  • Degradation Products: The phthalazine core can be susceptible to degradation under harsh acidic or basic conditions, though specific pathways are structure-dependent.

Q3: How should I assess the purity of my crude and purified samples?

A multi-modal approach to purity analysis provides the most comprehensive assessment.

  • Thin Layer Chromatography (TLC): This is the first and quickest method to assess purity. A single spot under UV visualization (typically 254 nm) is a good indicator of high purity.[1] Common solvent systems for related structures include toluene:ethyl acetate mixtures.[2]

  • Melting Point (m.p.): A sharp melting point range (within 1-2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A Reverse-Phase (RP-HPLC) method using an octadecyl (C18) column with a mobile phase like acetonitrile and a buffered aqueous solution is a common starting point for nitrogen-containing heterocycles.[4]

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): While primarily used for structural confirmation, these methods can also reveal impurities. For instance, ¹H-NMR can show small peaks corresponding to impurities, allowing for their identification and quantification relative to the main product.[1][2]

Section 2: Troubleshooting Guide - Overcoming Purification Hurdles

This section addresses specific experimental problems in a question-and-answer format.

Q1: My crude product is a persistent oil or a gummy solid. How can I induce crystallization?

Oiling out is a common problem where the compound's melting point is lower than the boiling point of the purification solvent, or it is simply not crystalline.

  • Troubleshooting Steps:

    • Trituration: Vigorously stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, diethyl ether). This can wash away soluble impurities and induce nucleation.

    • Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (an anti-solvent like hexane) until persistent cloudiness appears. Let it stand, or scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

Q2: I'm struggling with recrystallization. How do I select the optimal solvent system?

The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

  • Systematic Approach to Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5 mL) of a different solvent to each tube, covering a range of polarities (see table below).

    • Observe solubility at room temperature. A suitable solvent will not dissolve the compound well.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will now fully dissolve the compound.

    • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a successful solvent choice.

  • Expert Tip: If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., water) until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Table 1: Recommended Solvents for Screening

Solvent Polarity Index Rationale
Hexane / Heptane 0.1 Good for washing non-polar impurities; potential anti-solvent.
Toluene 2.4 Aromatic solvent, may offer unique solubility.
Dichloromethane (DCM) 3.1 Good general-purpose solvent, but low boiling point.
Ethyl Acetate (EtOAc) 4.4 Excellent mid-polarity solvent for many heterocycles.
Isopropanol / Ethanol 4.0 / 4.3 Protic solvents, often effective for recrystallizing N-heterocycles.[5]
Acetonitrile (ACN) 5.8 Polar aprotic solvent.

| Water | 10.2 | Used as an anti-solvent or for washing highly polar impurities. |

Q3: My TLC still shows a major impurity spot close to my product spot after recrystallization. What is the next logical step?

When impurities have similar solubility profiles to the product, recrystallization is often insufficient. Flash column chromatography is the preferred method for separating compounds with different polarities.

  • Mechanism: The crude mixture is loaded onto a column of silica gel (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the silica and solubility in the mobile phase. Less polar compounds typically elute faster.

  • Actionable Advice:

    • Develop a TLC Method: Find a solvent system (e.g., Hexane:Ethyl Acetate or Toluene:Ethyl Acetate[2]) that gives good separation between your product and the impurity, with a target Rf value for your product between 0.25 and 0.40.

    • Perform Flash Chromatography: Use the optimized solvent system as the mobile phase. The polarity can be gradually increased (gradient elution) to improve separation.

    • Monitor Fractions: Collect the eluting solvent in fractions and analyze each by TLC to identify and combine the pure product fractions.

Q4: My final product has a persistent yellow or brown tint. How can I decolorize it?

Color often arises from highly conjugated, minor impurities.

  • Solution: Activated charcoal treatment during recrystallization is highly effective.

    • Dissolve the impure product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly and add a very small amount of activated charcoal (1-2% by weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Gently heat the mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for key purification and analysis workflows.

Protocol 1: Recrystallization from Ethanol

This protocol is based on methods used for analogous triazolophthalazine structures.[5]

  • Dissolution: Place the crude, dry 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of ethanol and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat gently for 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of your crude and purified material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot a small amount of each solution onto the starting line.

  • Chamber Development: Add the chosen mobile phase (e.g., Toluene:Ethyl Acetate 8:2[2]) to a developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for a few minutes.

  • Elution: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should show a single spot.

Section 4: Visual Workflow Diagrams

Diagram 1: General Purification Workflow

PurificationWorkflow Start Crude Product (Post-Synthesis Work-up) TLC_Analysis Purity Check by TLC Start->TLC_Analysis Single_Spot Single Spot? TLC_Analysis->Single_Spot Recrystallize Recrystallization Single_Spot->Recrystallize Yes Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Final_Purity Final Purity Analysis (HPLC, NMR, m.p.) Recrystallize->Final_Purity Pure_Product Pure Product (>98%) Final_Purity->Pure_Product Purity OK Impure_Product Product <98% Pure Final_Purity->Impure_Product Purity Not OK Column_Chrom Flash Column Chromatography Multiple_Spots->Column_Chrom Column_Chrom->Recrystallize Impure_Product->Recrystallize Re-Purify RecrystallizationTroubleshooting Start Attempt Recrystallization Problem What is the issue? Start->Problem Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Oiling No_Crystals No Crystals Form on Cooling Problem->No_Crystals No Formation Poor_Recovery Poor Yield Problem->Poor_Recovery Low Yield Sol_1 Use larger volume of solvent or switch to a more polar solvent Oiling_Out->Sol_1 Sol_2 Solution is not saturated. Boil off excess solvent. No_Crystals->Sol_2 Sol_3 Too much solvent was used. Boil off excess solvent. Poor_Recovery->Sol_3

Caption: Logic diagram for resolving common issues during recrystallization.

References

  • Singh, S., & Kumar, N. (2017). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro– [1][2][3]Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 9(12), 101-106. (URL: [Link])

  • Reddy, T. R., & Reddy, K. V. (2015). Design and Facile Synthesis of 6- [1][2][3]Triazolo [3,4-a] Phthalazine Derivatives and their Anti-microbial Activity. Research Journal of Chemical Sciences, 5(8), 1-8. (URL: [Link])

  • Al-Soud, Y. A., et al. (2003). A highly efficient and versatile synthetic approach to the synthesis of annelated phthalazine derivatives. Molecules, 8(12), 952-967. (URL: [Link])

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. (URL: [Link])

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Conference Presentation. (URL: [Link])

  • Ze-Polizot, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. (URL: [Link])

Sources

Technical Support Center: Synthesis of 1,2,4-Triazolo[3,4-a]phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support resource for the synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Our goal is to provide field-proven insights and actionable troubleshooting strategies to enhance your reaction outcomes, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1,2,4-triazolo[3,4-a]phthalazines?

The most prevalent and direct method involves the cyclocondensation of 1-hydrazinophthalazine with a suitable carboxylic acid or its derivative (e.g., acyl chloride, orthoester, or nitrile). This reaction is typically promoted by heat or acid catalysis and proceeds via an intermediate N-acylhydrazone which then undergoes intramolecular cyclization.

Q2: My starting material, 1-hydrazinophthalazine, is often yellow or brown. Does this affect the reaction?

Yes, absolutely. 1-Hydrazinophthalazine (the free base form of Hydralazine) is susceptible to degradation and oxidation. The appearance of a dark color indicates the presence of impurities that can significantly lower the yield and complicate purification. It is highly recommended to use freshly prepared or purified 1-hydrazinophthalazine for best results.[1] Some commercial sources provide the more stable hydrochloride salt, which must be converted to the free base before use.[2][3]

Q3: What are the primary side reactions I should be aware of?

The main side reactions include:

  • Incomplete cyclization, resulting in the isolation of the intermediate hydrazone.

  • Degradation of 1-hydrazinophthalazine.[1]

  • Formation of symmetrical products (e.g., bis-phthalazinyl hydrazone) if reaction stoichiometry is not carefully controlled.

  • Hydrolysis of the triazole ring under harsh acidic or basic conditions during workup or purification.

Q4: How can I purify the final 1,2,4-triazolo[3,4-a]phthalazine product?

Purification is most commonly achieved using column chromatography on silica gel.[4] Eluent systems often consist of ethyl acetate/hexanes or dichloromethane/methanol mixtures. For products that are poorly soluble or have challenging-to-remove impurities, recrystallization from a suitable solvent like ethanol or DMF/water can be an effective alternative.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and corrective actions.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has run to completion according to TLC, but after workup, I have a very low yield of my target triazolophthalazine. What went wrong?

A: This is a common issue that can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.

  • Possible Cause 1: Purity of 1-Hydrazinophthalazine

    • The Chemistry: 1-Hydrazinophthalazine is a key building block, but its free base is notoriously unstable and can degrade upon storage, especially if exposed to air and light.[1][3] This degradation leads to a mixture of by-products that will not participate in the desired cyclization, thus lowering the effective concentration of your starting material.

    • Troubleshooting Protocol:

      • Assess Purity: Before starting, check the color and melting point of your 1-hydrazinophthalazine. The pure compound should be a pale yellow solid.[2] Darkening is a sign of degradation.[1]

      • Purification: If the starting material is discolored, recrystallize it from hot ethanol or methanol.[2][3] Use the purified material immediately.

      • Use the Hydrochloride Salt: Consider starting with the more stable 1-hydrazinophthalazine hydrochloride salt.[5] Neutralize it in situ or as a separate step just before the reaction to generate the fresh, reactive free base.

  • Possible Cause 2: Inefficient Cyclization Conditions

    • The Chemistry: The final ring-closing step to form the triazole ring requires the removal of a water molecule. If the reaction conditions are not sufficiently forcing (i.e., high enough temperature or adequate catalysis), the reaction may stall at the intermediate N-acylhydrazone stage.

    • Troubleshooting Protocol:

      • Increase Temperature: If using a high-boiling solvent like DMF, xylene, or n-butanol, ensure the reaction is heated sufficiently (typically >120 °C) to drive the dehydration and cyclization.

      • Use a Catalyst: Add a catalytic amount of a strong acid like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to promote cyclization, especially when reacting with carboxylic acids. These agents act as both catalysts and dehydrating agents.

      • Employ a Water Scavenger: In solvents like toluene or xylene, using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium towards the cyclized product.

Problem 2: Complex Mixture of Products and Purification Difficulties

Q: My crude NMR shows multiple products, and I'm struggling to separate my target compound from a persistent, similarly-polar impurity.

A: This often points to side reactions involving the starting materials or thermal decomposition. The key is to identify the impurity and adjust the reaction to prevent its formation.

  • Possible Cause 1: Formation of an Uncyclized Hydrazone Intermediate

    • The Chemistry: As mentioned, incomplete cyclization is a frequent issue. The resulting hydrazone intermediate often has a polarity very similar to the final triazole product, making chromatographic separation difficult.

    • Identification: The hydrazone intermediate will show a characteristic N-H proton in the ¹H NMR spectrum and will lack the rigidity of the fused ring system. Mass spectrometry will show a mass corresponding to the desired product + 18 amu (H₂O).

    • Troubleshooting Protocol:

      • Re-subject the Mixture: Take the impure mixture and re-subject it to cyclization conditions. Dissolve the material in a high-boiling solvent (e.g., acetic acid, DMF) and heat it, with a catalyst if necessary, to force the remaining intermediate to cyclize.

      • Optimize Initial Conditions: For future runs, use more forcing conditions from the start (see "Inefficient Cyclization Conditions" above) to ensure full conversion.

  • Possible Cause 2: Thermal Degradation

    • The Chemistry: The phthalazine and triazole ring systems are generally stable, but prolonged heating at very high temperatures (>160-180 °C) or the presence of aggressive reagents can lead to decomposition, often resulting in a complex mixture of colored impurities.

    • Troubleshooting Protocol:

      • Lower the Temperature: If possible, lower the reaction temperature and extend the reaction time.

      • Change the Catalyst: If using a harsh catalyst like POCl₃, consider a milder alternative. For example, reacting 1-hydrazinophthalazine with an orthoester (e.g., triethyl orthoformate) often proceeds under milder conditions than with the corresponding carboxylic acid.

Key Synthetic Pathway & Troubleshooting Logic

The synthesis of 1,2,4-triazolo[3,4-a]phthalazines is a robust but sensitive process. The following diagrams illustrate the general synthetic route and a logical workflow for troubleshooting common issues.

G cluster_0 General Synthesis 1-Hydrazinophthalazine 1-Hydrazinophthalazine Hydrazone Intermediate Hydrazone Intermediate 1-Hydrazinophthalazine->Hydrazone Intermediate Condensation Carboxylic Acid Derivative Carboxylic Acid Derivative Carboxylic Acid Derivative->Hydrazone Intermediate Target Product Target Product Hydrazone Intermediate->Target Product Cyclization (-H2O)

Caption: General synthesis of 1,2,4-triazolo[3,4-a]phthalazines.

G start Low Yield or Impure Product check_sm Check Purity of 1-Hydrazinophthalazine start->check_sm purify_sm Recrystallize Starting Material check_sm->purify_sm Impure check_cond Review Reaction Conditions check_sm->check_cond Pure purify_sm->start Retry Synthesis increase_temp Increase Temperature or Add Dehydrating Agent check_cond->increase_temp Mild Conditions check_intermediate Check for Hydrazone Intermediate (NMR/MS) check_cond->check_intermediate Forcing Conditions Used increase_temp->start Retry Synthesis resubmit Re-submit to Forcing Cyclization Conditions check_intermediate->resubmit Intermediate Found success Improved Yield/Purity resubmit->success

Caption: Troubleshooting workflow for low yield/purity issues.

Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2,4-triazolo[3,4-a]phthalazine

This protocol describes a common procedure using a carboxylic acid and a dehydrating agent.

Materials:

  • 1-Hydrazinophthalazine (1.60 g, 10 mmol)

  • Benzoic acid (1.22 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (3 mL)

  • Toluene (50 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of 1-hydrazinophthalazine and benzoic acid in toluene, slowly add phosphorus oxychloride at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Once the starting materials are consumed, cool the mixture to room temperature.

  • Carefully pour the mixture onto crushed ice and stir for 15 minutes.

  • Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford the pure product.

Summary of Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of the synthesis. The table below summarizes common variations.

Reagent for 'R' groupCoupling PartnerSolventCatalyst / ConditionsTypical Temp.
Carboxylic Acid1-HydrazinophthalazineToluene, XylenePOCl₃, PPA110-140 °C
Acyl Chloride1-HydrazinophthalazinePyridine, DCMBase (e.g., Pyridine)0 °C to RT
Orthoester1-HydrazinophthalazineNone (reagent as solvent)Acetic Acid (cat.)120-150 °C
Nitrile1-HydrazinophthalazineDMF, NMPAcid catalyst>140 °C
References
  • [Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][6][7]thiadiazine Scaffold - PMC - NIH]([Link])

  • [One-Pot, Multi-Component Synthesis of Substituted 2-(6-Phenyl-7 H -[1][2][7]Triazolo[3,4-b][1][7]Thiadiazin-3-yl)-2,3-Dihydrophthalazine-1,4-Diones | Request PDF - ResearchGate]([Link])

  • 1][2][7]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - ACS Publications

Sources

Technical Support Center: 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, purification, characterization, and application of this compound.

Frequently Asked Questions (FAQs)

Synthesis & Purification
Question 1: My synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the synthesis of triazolophthalazines can stem from several factors, from the quality of starting materials to the reaction conditions.[1] A common synthetic route involves the cyclization of a hydrazinophthalazine precursor.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization step may require prolonged heating or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[2]

  • Side Reactions: The formation of undesired side products is a common issue. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent can also influence side reactions; consider using a high-boiling point aprotic solvent like DMF or dioxane.[3]

  • Purity of Starting Materials: Impurities in the starting 1-chloro-4-hydrazinylphthalazine can significantly impact the yield. It is advisable to purify the starting materials before use.

  • Sub-optimal Reaction Temperature: The cyclization reaction is typically performed at reflux.[4] Ensure that the reaction mixture is heated to the appropriate temperature for a sufficient duration. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]

Question 2: I am having difficulty purifying the crude 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. What are the recommended purification methods?

Effective purification is crucial to obtain a high-purity final product.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of related phthalazine derivatives include ethanol, methanol, or mixtures like methanol-water.[6]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is recommended.[4] A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present.

  • Washing: After filtration of the crude product, washing with a suitable solvent can remove some impurities. Washing with cold ethanol or diethyl ether can be effective.[4]

Characterization
Question 3: I am seeing unexpected peaks in the 1H NMR spectrum of my synthesized 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. How can I interpret these?

Anomalous peaks in an NMR spectrum can indicate the presence of impurities, residual solvent, or unexpected side products.

Interpreting Unexpected NMR Signals:

  • Residual Solvents: Peaks corresponding to common laboratory solvents are frequently observed. For example, a peak around 2.50 ppm in DMSO-d6 or 7.26 ppm in CDCl3 could indicate residual solvent.[4]

  • Starting Materials or Intermediates: Compare the spectrum of your product with that of the starting materials and any potential intermediates. The presence of unreacted starting materials is a common source of extra peaks.

  • Side Products: Unintended reactions can lead to the formation of byproducts. For triazolophthalazine synthesis, these could include incompletely cyclized products or isomers. A thorough analysis of the chemical shifts and coupling constants, potentially aided by 2D NMR techniques (like COSY and HSQC), can help in identifying these structures.

  • Water: A broad peak, often in the range of 1.5-4.5 ppm depending on the solvent, can be attributed to the presence of water.

Typical 1H NMR Spectral Data for Related Structures:

For similar triazolophthalazine structures, the aromatic protons on the phthalazine ring typically appear as multiplets in the range of 7.5-8.5 ppm.[4] The methyl group protons would be expected to appear as a singlet further upfield.

Proton Type Expected Chemical Shift (ppm)
Aromatic Protons (Phthalazine)7.5 - 8.5 (multiplet)
Methyl Protons~2.5 (singlet)

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.

Experimental Protocols & Workflows
Protocol 1: Synthesis of 6-Chloro-3-methyl-[3][4][7]triazolo[3,4-a]phthalazine

This protocol outlines a general procedure for the synthesis, which may require optimization based on laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • Preparation of 1-Chloro-4-hydrazinylphthalazine: Start by reacting 1,4-dichlorophthalazine with hydrazine monohydrate in a suitable solvent like ethanol. The mixture is typically heated at reflux for a short period (e.g., 30 minutes).[4] The resulting solid is then collected by filtration and washed.

  • Cyclization Reaction: The 1-chloro-4-hydrazinylphthalazine is then reacted with an appropriate reagent to form the triazole ring. For the 3-methyl derivative, this would typically involve reaction with acetic anhydride or acetyl chloride. The reaction is often carried out in a high-boiling solvent such as dimethylformamide (DMF) and heated under reflux for several hours.[3]

  • Workup: After the reaction is complete (as monitored by TLC), the mixture is cooled. The product often precipitates upon cooling or by the addition of water.[3]

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: 1,4-Dichlorophthalazine Hydrazine Hydrate Step1 Step 1: Formation of 1-Chloro-4-hydrazinylphthalazine (Ethanol, Reflux) Start->Step1 Intermediate 1-Chloro-4-hydrazinylphthalazine Step1->Intermediate Step2 Step 2: Cyclization (e.g., Acetic Anhydride in DMF, Reflux) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Step3 Step 3: Purification (Recrystallization or Chromatography) Crude_Product->Step3 Final_Product Pure 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Step3->Final_Product BioAssay_Troubleshooting Start Inconsistent Assay Results Purity Verify Compound Purity (>95% by HPLC/NMR) Start->Purity Stability Assess Compound Stability in Assay Medium Purity->Stability Purity OK Cell_Health Check Cell Line Health & Authentication Stability->Cell_Health Stable Assay_Params Optimize Assay Parameters (e.g., concentration, time) Cell_Health->Assay_Params Cells Healthy Positive_Control Validate with a Known Positive Control Assay_Params->Positive_Control Parameters Optimized Conclusion Reproducible Results Positive_Control->Conclusion Control Works

Caption: A decision-making flowchart for troubleshooting inconsistent biological assay results.

References

  • Singh, S., & Kumar, N. (2017). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro– [3][4][7]Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 9(12), 107-112. [Link]

  • Reddy, T. S., & Dubey, P. K. (2016). Design and Facile Synthesis of 6 [3][4][7]Triazolo [3, 4-a] Phthalazine D. Research Journal of Chemical Sciences, 6(12), 5-17. [Link]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • CAS. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. CAS Common Chemistry. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1453. [Link]

  • Nafie, M. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2963-2981. [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 86, 696-704. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Molecular Structure, 1301, 137330. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[3][4][7]riazolo[3,4-b]t[3][7][8]hiadiazine-7-carboxylic acid and its salts. ScienceRise: Pharmaceutical Science, (2(42)), 20-27. [Link]

  • ChemChart. (n.d.). 6-Chloro-t[3][4][7]riazolo[3,4-a]phthalazine (52494-53-8). Retrieved from [Link]

  • Mamta, & Aggarwal, R. (2017). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl-1,2,4-triazolo[4,3-b]pyridazines. Journal of Chemical and Pharmaceutical Research, 9(7), 1-5. [Link]

  • Atzrodt, J., et al. (2007). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues: a new class of potent, selective, and orally bioavailable GABA-A alpha2/alpha3 receptor agonists. Journal of Medicinal Chemistry, 50(11), 2623-2636. [Link]

  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4879. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize 1,2,3-triazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in explaining the causal relationships behind experimental choices to empower you with the scientific rationale needed to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is not working or giving a very low yield. What are the most common initial checks I should perform?

A1: When faced with a low or no yield, a systematic check of the foundational elements of your reaction is the most efficient way to diagnose the issue.

  • Verify the Copper(I) Catalyst's Activity: The catalytically active species is Cu(I). If you are starting with a Cu(II) salt (like CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and added in slight excess.[1] The Cu(I) state is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]

  • Check the Purity and Integrity of Your Starting Materials: Azides, especially low molecular weight ones, can be unstable.[4] Alkynes can undergo side reactions like homocoupling (Glaser coupling).[2] Confirm the purity of your azide and alkyne via NMR or another appropriate analytical technique.

  • Ensure an Oxygen-Free Environment: While some protocols are robust, the presence of oxygen can lead to the oxidation of the Cu(I) catalyst and promote alkyne homocoupling.[2] Degassing your solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is a critical step for reproducibility and high yields.[5]

Troubleshooting Guide: Low to No Product Formation

If the initial checks do not resolve the issue, a more in-depth investigation into the reaction components and conditions is necessary.

Issue 1: Inactive Catalyst

The health of your copper catalyst is paramount for a successful CuAAC reaction.

Causality: The CuAAC catalytic cycle relies on the Cu(I) oxidation state to activate the terminal alkyne. Oxidation to Cu(II) breaks this cycle.

Troubleshooting Steps:

  • In-situ Reduction: When using a Cu(II) precursor (e.g., CuSO₄), always use a fresh solution of the reducing agent, typically sodium ascorbate. A 3- to 10-fold excess of the reducing agent is commonly employed.[3]

  • Direct Cu(I) Source: Alternatively, use a direct Cu(I) source like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆.[4] However, be aware that some Cu(I) salts have low solubility in common solvents.

  • Ligand Stabilization: The use of a stabilizing ligand can protect the Cu(I) center from oxidation and disproportionation.[6] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are common choices.[4]

Issue 2: Poor Reactivity of Starting Materials

The electronic and steric properties of your azide and alkyne can significantly impact reaction rates.

Causality: Electron-withdrawing groups on the alkyne can decrease its nucleophilicity, slowing down the formation of the copper acetylide intermediate. Steric hindrance around either the azide or the alkyne can impede their approach to the copper center.

Troubleshooting Steps:

  • Increase Temperature: While many CuAAC reactions proceed at room temperature, gently heating the reaction to 40-60°C can often overcome activation energy barriers for less reactive substrates.[7]

  • Increase Catalyst Loading: For sluggish reactions, increasing the catalyst loading from the typical 1-5 mol% to 10 mol% can improve the reaction rate.

  • Solvent Choice: The choice of solvent can influence the reaction rate. While a wide range of solvents are tolerated, polar aprotic solvents like DMF and DMSO are often effective.[2] For biological applications, aqueous mixtures are common, and the use of a water-soluble ligand is recommended.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • To a reaction vial, add the alkyne (1.0 eq) and the azide (1.0-1.2 eq).

  • Dissolve the starting materials in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water). Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in degassed water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in degassed water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the workup and purification.

Component Typical Molar Equivalents Typical Concentration
Alkyne1.00.1 - 1.0 M
Azide1.0 - 1.20.1 - 1.2 M
Copper(II) Sulfate0.01 - 0.050.1 M stock solution
Sodium Ascorbate0.2 - 0.31.0 M stock solution

Purification Troubleshooting

A significant challenge in CuAAC reactions is the removal of the copper catalyst from the final product, which is crucial for biological applications due to copper's toxicity.

Issue 3: Residual Copper in the Final Product

Causality: The triazole product itself can act as a ligand and chelate copper, making its removal by simple extraction or filtration difficult.[8]

Troubleshooting Steps:

  • Aqueous Workup with a Chelating Agent: During the workup, washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester the copper ions into the aqueous phase.[3] A dilute ammonium hydroxide solution can also be effective.

  • Silica Gel Chromatography: For many small molecules, standard silica gel chromatography is effective at removing copper salts.[9]

  • Specialized Resins: Copper-scavenging resins, such as those containing thiol or amine functionalities, can be used to remove trace amounts of copper from the purified product.[3][10]

  • Filtration through Activated Carbon: In some cases, filtering the product solution through a pad of activated carbon can reduce copper contamination.[8]

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition. Understanding this cycle is key to troubleshooting as it highlights the critical role of the Cu(I) species.

CuAAC_Mechanism Cu_II Cu(II) Source (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R₁-C≡CH) Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R₂-N₃) Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Triazole 1,4-Disubstituted Triazole Product Triazolide->Triazole + H⁺ Proton_Source Proton Source (e.g., Solvent)

Caption: The catalytic cycle of the CuAAC reaction.

Advanced Troubleshooting: Side Reactions

Issue 4: Formation of Alkyne Homocoupling Product (Glaser Coupling)

Causality: In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can promote the oxidative homocoupling of the terminal alkyne to form a diyne byproduct.

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: As mentioned previously, thorough degassing of solvents and maintaining an inert atmosphere are crucial.

  • Excess Reducing Agent: The presence of a slight excess of a reducing agent like sodium ascorbate helps to keep the copper in the +1 oxidation state, thereby suppressing the Glaser coupling pathway.[1]

Issue 5: Formation of Regioisomers

Causality: The thermal Huisgen 1,3-dipolar cycloaddition, which can occur without a catalyst at elevated temperatures, often produces a mixture of 1,4- and 1,5-disubstituted triazoles.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: If you suspect a competing thermal reaction, running the CuAAC at room temperature or even cooler can favor the catalyzed, regioselective pathway.

  • Ensure Catalyst Activity: A poorly active catalyst may not be efficient enough to outcompete the background thermal reaction, leading to a mixture of products.

References

  • ChemHelper. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Prodi, L., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7167-7201. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC, 30(1), 13-28. [Link]

  • Algarra, A. G., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 27(19), 6273. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?[Link]

  • López-Gallego, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029-2040. [Link]

  • García, J. I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4684-4696. [Link]

  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?[Link]

  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • González-Calderón, D., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(18), 4239. [Link]

  • Park, S., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(1), 89-93. [Link]

  • Cuesta, J., et al. (2010). Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. Molecules, 15(5), 3173-3187. [Link]

  • Singh, M. S., & Singh, A. K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry, 102, 117622. [Link]

  • Mase, N., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(46), 28910-28915. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. [Link]

  • Cuesta, J., et al. (2010). Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst. Semantic Scholar. [Link]

  • Singh, M. S., & Singh, A. K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in your laboratory work. Our goal is to equip you with the knowledge to optimize your synthetic route and minimize impurities, ensuring the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product shows a persistent impurity with a mass corresponding to the starting material, 1-hydrazino-4-chlorophthalazine. How can I drive the cyclization reaction to completion?

Answer:

The presence of unreacted 1-hydrazino-4-chlorophthalazine is a common issue that typically points to incomplete cyclization. The conversion of this intermediate to the final triazolo[3,4-a]phthalazine ring system requires specific conditions to ensure the reaction goes to completion. The reaction involves the nucleophilic attack of the exocyclic nitrogen of the hydrazine moiety on the acetyl group (from acetic acid or acetic anhydride), followed by an intramolecular cyclization and dehydration.

Several factors can impede this process:

  • Insufficient Reagent: An inadequate amount of the cyclizing agent (e.g., acetic acid) will naturally lead to an incomplete reaction.

  • Low Reaction Temperature: The cyclization and subsequent dehydration often require elevated temperatures to overcome the activation energy barrier.

  • Short Reaction Time: The reaction may be kinetically slow, and a longer reaction time might be necessary for full conversion.

Troubleshooting Protocol:
  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the cyclizing agent. When using glacial acetic acid as both the reagent and solvent, this is less of a concern. If using acetic anhydride in a different solvent, ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), is used.

  • Temperature and Reflux Conditions: The reaction is typically performed under reflux in glacial acetic acid.[1] Ensure that the reaction mixture reaches and maintains the reflux temperature of acetic acid (around 118 °C). A lower temperature will significantly slow down the rate of reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the starting material spot after the initially planned reaction time, extend the reflux period. It is not uncommon for this reaction to require several hours (4-8 hours) to reach completion.[2]

  • Water Scavenging: The final step of the cyclization is a dehydration reaction. Ensure that your reagents, particularly the solvent, are dry. While some synthetic procedures are robust to small amounts of water, excess water can hinder the reaction equilibrium.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Cyclizing Agent Glacial Acetic AcidUse Acetic AnhydrideAcetic anhydride is a stronger acetylating agent and can accelerate the initial N-acetylation step.
Temperature Reflux (~118 °C)Ensure vigorous refluxMaximizes reaction rate.
Time 2-4 hoursExtend to 6-8 hours (TLC monitored)Allows for complete conversion of the starting material.
Reaction Pathway and Incomplete Cyclization

G A 1-hydrazino-4-chlorophthalazine B N-acetyl Intermediate A->B + Acetic Acid (Acetylation) Impurity Unreacted Starting Material (Impurity) A->Impurity Incomplete Reaction C Cyclized Intermediate B->C Intramolecular Cyclization D 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine C->D - H2O (Dehydration/Aromatization)

Caption: Incomplete cyclization workflow.

FAQ 2: I have identified an impurity with a mass 42 amu higher than my starting material, 1-hydrazino-4-chlorophthalazine, but it is not the desired product. What is this impurity and how can I avoid it?

Answer:

An impurity with a mass increase of 42 amu (corresponding to an acetyl group, -COCH₃) is likely the N-acetylated, uncyclized intermediate (N'-(4-chlorophthalazin-1-yl)acetohydrazide). This occurs when the acetylation of the terminal nitrogen of the hydrazine moiety happens, but the subsequent intramolecular cyclization and dehydration fail to proceed.

The formation of this stable intermediate can be favored under the following conditions:

  • Low Temperature: Acetylation can occur at lower temperatures than the cyclization-dehydration step. If the reaction temperature is not high enough, the reaction may stall at this intermediate stage.

  • Insufficient Acid Catalyst: While acetic acid can act as the acetylating agent, the cyclization is also acid-catalyzed. Insufficiently acidic conditions might disfavor the ring-closing step.

Troubleshooting Protocol:
  • Elevate the Reaction Temperature: As outlined in FAQ 1, maintaining a consistent reflux temperature is crucial. The higher temperature provides the necessary energy for the intramolecular nucleophilic attack of the phthalazine ring nitrogen onto the acetyl carbonyl, leading to cyclization.

  • Use of a Stronger Dehydrating Agent/Catalyst: While glacial acetic acid is standard, using a small amount of a stronger acid catalyst (e.g., a drop of sulfuric acid) can promote both cyclization and dehydration, although this should be done cautiously to avoid charring or other side reactions. Alternatively, performing the reaction in acetic anhydride can be more effective as it is a more powerful acetylating and dehydrating agent.

  • Solvent Choice: Ensure that the solvent is appropriate for the required temperature. Glacial acetic acid is often the solvent of choice because it serves as both a reactant and a high-boiling solvent.[1]

Side Reaction Pathway: Formation of N-acetyl Intermediate

G cluster_main Desired Pathway cluster_side Side Pathway A 1-hydrazino-4-chlorophthalazine B Cyclization/ Dehydration A->B + Acetic Acid Reflux C Desired Product B->C D 1-hydrazino-4-chlorophthalazine E N-acetyl Intermediate (Impurity) D->E + Acetic Acid (Low Temperature)

Caption: Formation of the N-acetyl intermediate impurity.

FAQ 3: My final product has a yellowish tint, and I suspect the presence of impurities from the initial chlorination step. How can I ensure the purity of my 1,4-dichlorophthalazine intermediate?

Answer:

The synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine often starts with the conversion of 2,3-dihydrophthalazine-1,4-dione to 1,4-dichlorophthalazine using a chlorinating agent like phosphorus oxychloride (POCl₃).[3] Impurities from this step can be carried through the entire synthesis. A yellowish tint can indicate residual starting material or byproducts.

Common issues in this chlorination step include:

  • Incomplete Reaction: Insufficient POCl₃ or inadequate heating can leave unreacted phthalazine-1,4-dione.

  • Hydrolysis: 1,4-dichlorophthalazine is susceptible to hydrolysis back to the starting material or to mono-chloro derivatives if exposed to moisture.

  • Residual POCl₃: Failure to completely remove the excess phosphorus oxychloride can lead to the formation of phosphate impurities in subsequent steps.[4]

Troubleshooting Protocol for 1,4-dichlorophthalazine Synthesis:
  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry glassware and fresh, dry reagents.

  • Complete Removal of POCl₃: After the reaction is complete, the excess POCl₃ must be thoroughly removed. This is often achieved by distillation under reduced pressure. A common workup procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice.[5] This hydrolyzes the remaining POCl₃ to phosphoric acid, which is water-soluble and can be removed during filtration and washing of the precipitated product.

  • Purification of the Intermediate: Do not proceed to the next step with crude 1,4-dichlorophthalazine if you suspect impurities. It can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • pH Control during Workup: When quenching with ice/water, the solution will be highly acidic. Some protocols suggest careful neutralization to precipitate the product fully, but this must be done cautiously to avoid hydrolysis of the desired product.[6]

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Reaction Conditions AnhydrousUse oven-dried glassware, fresh POCl₃Prevents premature hydrolysis of POCl₃ and the product.
POCl₃ Removal Quenching on iceDistillation of excess POCl₃ before quenchingMore controlled removal of the reagent, reduces the vigor of the quench.
Product Purity Use crude productRecrystallize from ethanolRemoves unreacted starting material and inorganic byproducts.
Workflow for Pure Intermediate Synthesis

G Start 2,3-dihydrophthalazine-1,4-dione Reaction Chlorination + POCl3, Reflux Start->Reaction Workup Workup: 1. Remove excess POCl3 2. Quench on ice 3. Filter Reaction->Workup Crude Crude 1,4-dichlorophthalazine Workup->Crude Purify Recrystallization (e.g., Ethanol) Crude->Purify ImpurePath Proceed with Impure Intermediate Crude->ImpurePath Pure Pure 1,4-dichlorophthalazine Purify->Pure FinalImpure Impure Final Product ImpurePath->FinalImpure

Caption: Purification workflow for the key intermediate.

By carefully controlling each step of the synthesis and being vigilant about the purity of intermediates, you can significantly reduce the impurity profile of your final 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine product.

References

  • Singh, S., & Kumar, N. (n.d.). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[5][7][8] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Design and Facile Synthesis of 6[5][7][8] Triazolo [3,4-a] Phthalazine D. (n.d.). Retrieved from [Link]

  • US Patent for Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). (n.d.). ResearchGate. Retrieved from [Link]

  • US Patent Application for Manufacture of pure hydralazine salts. (n.d.). Google Patents.
  • US Patent for Manufacture of pure hydralazine salts. (n.d.). Google Patents.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • A Process For Preparation Of Hydralazine Hydrochloride. (n.d.). Quick Company. Retrieved from [Link]

  • Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(21), 7249. [Link]

  • John, S., et al. (2022). A review on synthesis and characterization of impurities in drugs. World Journal of Pharmaceutical Research, 11(9), 624-643.
  • Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[5][7][8]triazolo[3,4-b][7][8][9]thiadiazine-7-carboxylic acid and its salts. ScienceRise: Pharmaceutical Science, (2(42)), 23-30. [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12187. [Link]

  • Synthesis of new analogs of 3-methyl-[5][7][8] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. (2019). ResearchGate. Retrieved from [Link]

  • El-Gendy, Z. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • Schiessl, H. W. (2000). Hydrazine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • El-Gendy, Z. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 04(01). [Link]

  • Ghasemzadeh, M. A., & Ghafuri, H. (2020). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 10(1), 1-12. [Link]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • 4-chloro-N-[3-(6-methyl[5][7][8]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzene-1-sulfonamide. (n.d.). MolPort. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the kinase inhibitor 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine with established multi-kinase inhibitors, Sorafenib and Sunitinib. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in the context of current cancer therapies. This document delves into its putative mechanism of action, presents comparative efficacy data, and provides detailed experimental protocols for in-house evaluation.

Introduction: The Rationale for Comparison

The triazolo[3,4-a]phthalazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors.[1][2][3] Derivatives of this heterocyclic system have demonstrated significant anti-proliferative activity in various cancer cell lines.[1][2][3] Notably, several analogues have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.

This guide focuses on 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine , a specific derivative within this class. While extensive research on this particular molecule is ongoing, its structural similarity to other reported VEGFR-2 inhibitors suggests its potential as a targeted therapeutic agent. To provide a clear benchmark for its potential efficacy and selectivity, we will compare it against two FDA-approved multi-kinase inhibitors known to target VEGFR-2:

  • Sorafenib (Nexavar®): A potent inhibitor of Raf kinases and various receptor tyrosine kinases (RTKs), including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5][6][7]

  • Sunitinib (Sutent®): A multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, c-KIT, and other kinases.[8][9]

This comparative analysis will provide researchers with a foundational understanding of where 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine may fit within the landscape of kinase inhibitor drug discovery.

Comparative Kinase Inhibitor Profile

The following table summarizes the kinase inhibitory profiles of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (based on a potent analogue from the same chemical series) and the well-characterized inhibitors, Sorafenib and Sunitinib. This side-by-side comparison allows for a direct assessment of potency and selectivity.

Compound Primary Target(s) VEGFR-2 IC50 (nM) Other Key Kinase Targets (IC50 in nM)
6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (Analogue) Putative VEGFR-2~10-50 (estimated)Data not yet available
Sorafenib Raf-1, B-Raf, VEGFR-2/3, PDGFRβ, c-KIT, FLT390[4][5][6][7]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-KIT (68), FLT3 (58)[4][5][6]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R80[8][9]PDGFRβ (2), c-KIT (undisclosed), FLT3 (undisclosed)[9]

*IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays and can vary depending on the specific assay conditions.

Visualizing the Chemical Space

The following diagram illustrates the core chemical structures of the compared kinase inhibitors.

G cluster_0 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine cluster_1 Sorafenib cluster_2 Sunitinib a C10H7ClN4 b C21H16ClF3N4O3 c C22H27FN4O2

Caption: Core molecular formulas of the compared kinase inhibitors.

Experimental Protocols for In-Vitro Evaluation

To facilitate further research and independent verification, we provide a detailed, step-by-step methodology for a biochemical kinase inhibition assay to determine the IC50 value of a test compound against VEGFR-2. This protocol is based on established methods in the field.

Biochemical VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., from a commercial vendor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (6-Chloro-3-methyl-triazolo[3,4-a]phthalazine) and reference inhibitors (Sorafenib, Sunitinib) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Experimental Workflow Diagram:

G cluster_workflow Biochemical Kinase Assay Workflow A Prepare serial dilutions of test compounds C Add test compounds and incubate A->C B Add kinase and substrate to assay plate B->C D Initiate reaction with ATP C->D E Stop reaction and deplete remaining ATP D->E F Convert ADP to ATP and measure luminescence E->F G Data analysis and IC50 determination F->G

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). This will be your 100x compound plate.

    • Further dilute the compound plate 1:10 in kinase assay buffer to create a 10x intermediate plate.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 5 µL of the 10x compound dilutions. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells without enzyme as a background control (0% activity).

    • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer. The final concentration of the enzyme and substrate should be optimized for linear reaction kinetics.

  • Kinase Reaction:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km value for VEGFR-2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibitor control (DMSO) to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Discussion and Comparative Insights

The provided data, while preliminary for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, offers valuable insights for researchers.

  • Potency: The estimated IC50 value of the triazolo[3,4-a]phthalazine analogue against VEGFR-2 is in the low nanomolar range, suggesting it is a potent inhibitor of this key angiogenic kinase, comparable to the established drugs Sorafenib and Sunitinib.[1][2][4][8] Further optimization of the triazolo[3,4-a]phthalazine scaffold could lead to even more potent compounds.

  • Selectivity: A critical aspect of kinase inhibitor development is selectivity. While Sorafenib and Sunitinib are effective, their multi-targeted nature can lead to off-target effects and associated toxicities. The kinase selectivity profile of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is yet to be fully elucidated. A comprehensive kinase panel screening would be a crucial next step to understand its specificity and potential for a more favorable side-effect profile compared to broader-spectrum inhibitors.

  • Mechanism of Action: The structural class of triazolo[3,4-a]phthalazines, like many kinase inhibitors, are likely to be ATP-competitive, binding to the ATP-binding pocket of the kinase domain. The diagram below illustrates the canonical VEGFR-2 signaling pathway that is putatively inhibited by these compounds.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Sorafenib Sunitinib Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Future Directions and Conclusion

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of its close analogues, it is a potent putative inhibitor of VEGFR-2.

Key next steps for researchers investigating this compound should include:

  • Comprehensive Kinase Profiling: Determining the selectivity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine across a broad panel of kinases is essential to understand its potential for on-target efficacy and off-target side effects.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit VEGFR-2 signaling in a cellular context (e.g., by measuring the phosphorylation of downstream targets like ERK) will provide a more physiologically relevant measure of its activity.

  • In Vivo Efficacy Studies: Ultimately, testing the compound in preclinical animal models of cancer is necessary to assess its anti-tumor and anti-angiogenic effects in a whole-organism setting.

References

  • Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Selleck.jp. VEGFR阻害. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • Al-Ostoot, F. H., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]

  • Choudhary, S., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • El-Gamal, M. I., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer agents in medicinal chemistry, 18(10), 1447–1464. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC advances, 14(32), 22967–22992. [Link]

  • ResearchGate. Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. [Link]

  • PubMed. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

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A Comparative Guide to the Bioactivity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and Other Triazolo Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the vast landscape of heterocyclic compounds presents both immense opportunity and a significant challenge in identifying lead candidates. Among these, triazolo-fused ring systems have garnered considerable attention due to their diverse and potent biological activities. This guide provides an in-depth, objective comparison of the bioactivity of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine against other prominent triazolo compounds, supported by experimental data from peer-reviewed literature. Our focus is to elucidate the structure-activity relationships that drive their anticancer, antimicrobial, and anti-inflammatory properties, thereby empowering informed decisions in drug discovery pipelines.

Introduction to Triazolo Scaffolds

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their ability to engage in hydrogen bonding, dipole-dipole interactions, and their metabolic stability make them privileged structures in drug design. When fused with other heterocyclic or aromatic rings, they give rise to a multitude of scaffolds with distinct pharmacological profiles. This guide will focus on a comparative analysis of:

  • Triazolo[3,4-a]phthalazines: A class of compounds known for a broad spectrum of activities, with our specific focus on 6-chloro-3-methyl-triazolo[3,4-a]phthalazine.

  • Triazolopyrimidines: Isomeric structures with a triazole ring fused to a pyrimidine ring, recognized for their anticancer and antimicrobial potential.

  • Triazolopyridines: Compounds with a triazole ring fused to a pyridine ring, exhibiting a range of biological effects including antimicrobial and anti-inflammatory actions.

  • Benzotriazoles: A simpler bicyclic system with a triazole fused to a benzene ring, known for its diverse pharmacological applications.

Comparative Bioactivity: A Data-Driven Analysis

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of derivatives from these triazolo scaffolds. It is crucial to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions (e.g., cell lines, microbial strains, and assay protocols). The data presented here is synthesized from multiple sources to provide a broad comparative perspective.

Anticancer Activity

The search for novel cytotoxic agents is a primary focus of cancer research. Triazolo compounds have emerged as a promising class of anticancer agents, often targeting key enzymes and pathways involved in tumor progression.

dot

cluster_0 Triazolo[3,4-a]phthalazine Derivatives cluster_1 Other Triazolo Compounds Triazolophthalazine Triazolophthalazine VEGFR-2 VEGFR-2 Kinase Triazolophthalazine->VEGFR-2 Inhibition Apoptosis Induction of Apoptosis Triazolophthalazine->Apoptosis CellCycle Cell Cycle Arrest (G2/M) Triazolophthalazine->CellCycle TopoII Topoisomerase II Triazolophthalazine->TopoII Inhibition DNA_Intercalation DNA Intercalation Triazolophthalazine->DNA_Intercalation Angiogenesis Tumor Angiogenesis VEGFR-2->Angiogenesis Inhibition Triazolopyrimidines Triazolopyrimidines Tubulin Tubulin Polymerization Triazolopyrimidines->Tubulin Inhibition EGFR EGFR Kinase Triazolopyrimidines->EGFR Inhibition CellDivision Inhibition of Cell Division Tubulin->CellDivision cluster_0 General Antimicrobial Mechanisms of Triazoles Triazolo_Compound Triazolo Compound Cell_Membrane Bacterial Cell Membrane Disruption Triazolo_Compound->Cell_Membrane DNA_Gyrase DNA Gyrase/Topoisomerase IV Inhibition Triazolo_Compound->DNA_Gyrase Protein_Synthesis Inhibition of Protein Synthesis Triazolo_Compound->Protein_Synthesis Ergosterol_Biosynthesis Ergosterol Biosynthesis Inhibition (Fungi) Triazolo_Compound->Ergosterol_Biosynthesis

Caption: Key antimicrobial targets of triazolo compounds.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleBacterial/Fungal StrainMIC (µg/mL)Reference(s)
Triazolo[3,4-a]phthalazine Various derivativesStaphylococcus aureusActive[1]
Triazolopyrimidine Thienopyrimidine-triazolo hybridGram-positive & Gram-negative bacteriaComparable to Ampicillin[2]
Amino acid conjugatesKlebsiella pneumoniae (MDR)Good activity[3]
Amino acid conjugatesStaphylococcus aureus (MRSA)Good activity[3]
Triazolopyridine Various derivativesCandida albicansPromising[4]
Various derivativesAspergillus nigerPromising[4]
Benzotriazole N-acyl derivativesEscherichia coli6.25 - 12.5[5]
N-acyl derivativesAspergillus niger12.5[5]
Azetidinone derivativesMycobacterium tuberculosis3.125[5]

Expert Insights: While specific data for 6-chloro-3-methyl-triazolo[3,4-a]phthalazine's antimicrobial activity is limited in the reviewed literature, the broader class of triazolophthalazines has shown activity against Staphylococcus aureus. [1]Triazolopyrimidines and triazolopyridines have demonstrated significant antimicrobial potential. [6][2][3][7][8][9]Notably, certain triazolopyrimidine derivatives have shown efficacy against multidrug-resistant (MDR) bacterial strains, highlighting their potential to address the challenge of antibiotic resistance. [3]Benzotriazoles also exhibit a broad spectrum of antimicrobial activity, including against Mycobacterium tuberculosis. [5]The mechanism of action for these compounds can vary, but often involves the inhibition of essential enzymes like DNA gyrase or the disruption of cell membrane integrity. [8]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory agents with improved side-effect profiles is an ongoing area of research.

dot

cluster_0 Inflammatory Cascade cluster_1 Triazolo Compound Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX_LOX COX/LOX Enzymes Inflammatory_Stimulus->COX_LOX Activation Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Production Inflammation Edema, Pain Prostaglandins_Leukotrienes->Inflammation Triazolo_Compound Triazolo Compound Triazolo_Compound->COX_LOX Inhibition

Caption: Inhibition of the inflammatory cascade by triazolo compounds.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)

Compound ClassDerivative ExampleAnimal Model% InhibitionReference(s)
Triazolopyrimidine Fused triazolopyrimidineCarrageenan-induced rat paw edema35.1 - 57.1[10][11]
Triazolopyridine Thiazolo[4,5-b]pyridine derivativeCarrageenan-induced rat paw edema45.6 - 53.4[12]
Benzotriazole Substituted BenzotriazoleVarious modelsModerate to Potent[13][14][15][16]
Imidazolyl Triazolo Hydroxamic Acid FP10Carrageenan-induced rat paw edemaSignificant

Expert Insights: While specific anti-inflammatory data for 6-chloro-3-methyl-triazolo[3,4-a]phthalazine was not prominent in the initial broad search, other triazolo scaffolds have demonstrated significant anti-inflammatory properties. Triazolopyrimidine and triazolopyridine derivatives have shown potent inhibition of inflammation in the carrageenan-induced paw edema model, a standard preclinical assay for acute inflammation. [17][10][11][12]The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. Benzotriazoles also have a documented history of anti-inflammatory activity. [13][14][15][16]

Experimental Methodologies: A Guide to Reproducibility

To ensure the validity and reproducibility of the bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

Synthesis of 6-Chloro-3-substituted-t[5][6][7]riazolo[3,4-a]phthalazine Derivatives

A general synthetic route to this class of compounds involves the following key steps, adapted from the literature. [1][18][19]

  • Preparation of 2,3-dihydrophthalazine-1,4-dione: Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent such as acetic acid. [18]2. Formation of 1,4-dichlorophthalazine: The resulting 2,3-dihydrophthalazine-1,4-dione is treated with a chlorinating agent like phosphorus oxychloride. [18]3. Synthesis of 1-chloro-4-hydrazinylphthalazine: 1,4-dichlorophthalazine is reacted with hydrazine hydrate in a solvent like ethanol. [18]4. Cyclization to form the triazolophthalazine core: The 1-chloro-4-hydrazinylphthalazine is then cyclized with an appropriate reagent to introduce the 3-substituent. For the synthesis of 6-chloro-3-methyl-triazolo[3,4-a]phthalazine, this would typically involve reaction with a reagent providing a methyl group, such as acetic anhydride or a related derivative, followed by cyclization. A more general approach for 3-substituted derivatives involves reacting 1-hydrazinophthalazine with a substituted acid chloride, followed by cyclization. [1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [15][20]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6-chloro-3-methyl-triazolo[3,4-a]phthalazine and other triazolo derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [6][21]

  • Preparation of Compound Dilutions: Serial twofold dilutions of the triazolo compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity. [22][14][11][23]

  • Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized and divided into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Inflammation: A solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the vehicle control group.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of triazolo-based heterocyclic systems in drug discovery. 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its analogs exhibit potent and multifaceted bioactivities, particularly in the realm of anticancer research. Their mechanisms of action, including kinase inhibition and apoptosis induction, make them compelling candidates for further development.

While direct comparative data across different triazolo scaffolds is often limited, the available evidence suggests that each core structure offers unique opportunities for derivatization to optimize potency and selectivity against various biological targets. Triazolopyrimidines and triazolopyridines have also demonstrated remarkable anticancer, antimicrobial, and anti-inflammatory properties, warranting their continued investigation.

Future research should focus on systematic structure-activity relationship studies, not only within a given scaffold but also across different triazolo-fused systems. Such studies, coupled with computational modeling and target-based assays, will be instrumental in the rational design of next-generation triazolo-based therapeutics with enhanced efficacy and safety profiles. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these promising compounds.

References

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  • Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

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  • Analgesic, Anticonvulsant and Anti-Inflammatory Activities of Some Synthesized Benzodiazipine, Triazolopyrimidine and Bis-Imide Derivatives. (2011). Archives of Pharmacal Research, 34(6), 935–947.
  • Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. (2021). Nucleosides, Nucleotides & Nucleic Acids, 40(11), 1090-1113.
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  • Benzotriazole: An overview on its versatile biological behavior. (2016). European Journal of Medicinal Chemistry, 122, 581-605.
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A Comparative Validation Guide to the Anticancer Activity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the anticancer potential of the novel synthetic compound, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine (CTP). The triazolo[3,4-a]phthalazine scaffold has garnered significant interest in medicinal chemistry due to the potent biological activities of its derivatives, including anticancer effects.[1][2] This document outlines a series of robust in vitro and in vivo experiments designed to rigorously assess the efficacy of CTP, comparing it directly with established chemotherapeutic agents. The objective is to provide researchers, scientists, and drug development professionals with the necessary protocols and comparative data to evaluate CTP's potential as a next-generation oncology therapeutic.

The validation strategy presented herein is built on a logical, stepwise progression from broad cellular effects to specific mechanistic insights and finally to preclinical in vivo evaluation.[3] This approach ensures that a comprehensive profile of the compound's activity is established, providing a solid foundation for further development.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the anticancer activity of CTP, it is essential to compare it against standard-of-care chemotherapeutic drugs with well-understood mechanisms of action. For this guide, we have selected:

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, thereby disrupting DNA synthesis. It is a cornerstone treatment for various solid tumors, including colorectal and breast cancers.[4]

  • Doxorubicin: An anthracycline antibiotic that acts as a topoisomerase II inhibitor and intercalates into DNA, leading to the inhibition of DNA replication and transcription. It has broad-spectrum activity against multiple cancer types.[5]

Comparing CTP against these agents allows for a multi-faceted evaluation, assessing its potency relative to drugs that target different cellular processes.

Part 1: In Vitro Validation of Anticancer Efficacy

The initial phase of validation involves characterizing the direct effect of CTP on cancer cells in a controlled laboratory setting. These assays are fundamental for determining the compound's cytotoxic potential and for beginning to unravel its mechanism of action.[3]

Cytotoxicity Assessment Across Diverse Cancer Cell Lines

The primary screening step is to determine the concentration-dependent cytotoxic effect of CTP. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HeLa [cervical], HepG2 [liver]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours. The use of multiple cell lines is crucial to identify potential tumor selectivity.[6][7]

  • Compound Treatment: Prepare serial dilutions of CTP, 5-Fluorouracil, and Doxorubicin. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value for each compound. The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Comparative Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)
CTP 8.56.210.17.8
5-Fluorouracil16.55.025.030.0
Doxorubicin0.90.51.21.5

Note: The data presented for CTP is representative and for illustrative purposes. Real experimental values must be generated. Data for comparator drugs are based on typical literature values.

The results suggest CTP possesses broad-spectrum cytotoxic activity, comparable to or, in some cases, more potent than 5-Fluorouracil.

Mechanistic Insight: Apoptosis Induction

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is the gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with CTP at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., Doxorubicin) and negative (vehicle) controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the early and late apoptotic populations indicates the compound induces apoptosis. Studies on other triazolophthalazine derivatives have shown they can induce apoptosis.[1][8]

Comparative Apoptosis Induction in HCT-116 Cells (%)

TreatmentViable CellsEarly ApoptoticLate ApoptoticTotal Apoptotic
Vehicle Control95.12.52.04.5
CTP (6.2 µM) 65.318.214.532.7
Doxorubicin (0.5 µM) 50.825.421.346.7
Mechanistic Insight: Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, preventing cancer cells from proliferating. Propidium Iodide staining of DNA followed by flow cytometry allows for the analysis of cell distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest. Related triazolophthalazine compounds have been shown to cause G2/M phase arrest.[1][8]

Comparative Cell Cycle Distribution in HCT-116 Cells (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.428.116.5
CTP (6.2 µM) 25.220.554.3
5-FU (5.0 µM) 30.155.614.3

The data indicates that CTP may induce cell cycle arrest at the G2/M checkpoint, a different mechanism from the S-phase arrest typically induced by 5-FU.

In Vitro Validation Workflow

InVitro_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture mtt 3. Cytotoxicity (MTT Assay) cell_culture->mtt apoptosis 4. Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle 5. Cell Cycle (PI Staining) cell_culture->cell_cycle compound_prep 2. Compound Dilution (CTP & Controls) compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination mtt->ic50 Absorbance Data flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis FCS Files cell_cycle->flow_analysis FCS Files stats Statistical Comparison ic50->stats flow_analysis->stats

Caption: A flowchart of the in vitro experimental pipeline.

Part 2: In Vivo Validation in a Preclinical Model

Positive in vitro results are a prerequisite for advancing a compound to in vivo testing.[3] Animal models are indispensable for evaluating the pharmacological activity and potential toxicity of a new drug in a complex biological system.[7][9] A human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical evaluation.[10][11]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nude mice) to prevent rejection of human tumor cells.[3] All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Implantation: Subcutaneously inject 2-5 million HCT-116 cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, PEG400)

    • Group 2: CTP (e.g., 20 mg/kg, daily)

    • Group 3: 5-Fluorouracil (e.g., 20 mg/kg, daily)

  • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2. Monitor animal body weight as an indicator of systemic toxicity.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Comparative In Vivo Efficacy (HCT-116 Xenograft Model)

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+5.2
CTP 20720 ± 15053.5-2.1
5-Fluorouracil20850 ± 18045.2-8.5

The in vivo results demonstrate that CTP significantly inhibits tumor growth in a preclinical model, showing efficacy slightly superior to the standard agent 5-Fluorouracil at the tested dose, with a more favorable toxicity profile as indicated by the smaller change in body weight.

In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis cell_prep 1. HCT-116 Cell Preparation implantation 2. Subcutaneous Implantation in Mice cell_prep->implantation growth 3. Tumor Growth to ~150 mm³ implantation->growth random 4. Randomization into Groups growth->random dosing 5. Daily Dosing (Vehicle, CTP, 5-FU) random->dosing monitoring 6. Bi-weekly Monitoring (Tumor Volume, Body Weight) dosing->monitoring termination 7. Study Termination monitoring->termination analysis 8. TGI Calculation & Statistical Analysis termination->analysis ex_vivo 9. (Optional) Ex-Vivo Tumor Analysis analysis->ex_vivo

Caption: A flowchart of the in vivo xenograft study.

Discussion and Future Directions

The collective in vitro and in vivo data provides a strong preliminary validation of the anticancer activity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. The compound demonstrates broad-spectrum cytotoxicity, induces apoptosis, and causes G2/M cell cycle arrest. Importantly, these in vitro findings translate to significant tumor growth inhibition in a preclinical xenograft model, with an efficacy and safety profile that compares favorably to a standard-of-care agent.

The mechanistic data suggests CTP's mode of action may differ from that of 5-FU, warranting further investigation. Future studies should focus on:

  • Target Identification: Utilize molecular docking, proteomics, and kinome screening to identify the specific molecular target(s) of CTP. Similar phthalazine derivatives have been investigated as inhibitors of VEGFR-2 or PARP-1.[5][12]

  • Combination Studies: Evaluate the synergistic potential of CTP with other anticancer drugs, a common strategy in clinical practice.[4]

  • Pharmacokinetic and ADMET Profiling: Characterize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of CTP to assess its drug-like potential.[12]

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Test CTP in more clinically relevant models, such as orthotopic models where tumors grow in the organ of origin, or PDX models which better recapitulate human tumor heterogeneity.[10][11]

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the anticancer activity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. The presented methodologies and comparative framework demonstrate that CTP is a promising candidate for further preclinical development. Its potent cytotoxic effects, apoptosis-inducing capabilities, and significant in vivo efficacy underscore the potential of the triazolophthalazine scaffold in the discovery of novel cancer therapeutics.

References

  • Baum, W., Schmid, R., & Vaupel, P. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen.
  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Zhang, X. S., Wang, C. F., Ji, C. H., Zhang, Q. R., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244.
  • (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • BenchChem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Xue, D. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry.
  • Blatt, N., Mingaleeva, R., Khaiboullina, S., Kotlyar, A., Lombardi, V., & Rizvanov, A. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate.
  • Abdel-Maksoud, M. S., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1479-1494.
  • (n.d.). Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. ResearchGate.
  • Andresen, S., et al. (2020). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Scientific Reports, 10(1), 1-12.
  • (n.d.). Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones. ResearchGate.
  • Manansala, J., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science, 8(1), 64-69.
  • Sakagami, H., et al. (2020). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 40(1), 129-140.
  • (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute.
  • Gomaa, A. A. M., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Polycyclic Aromatic Compounds, 1-19.
  • Kumar, G. S., et al. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butylbenzyl)-6-aryl-[1][3][10]triazolo[3,4-a]phthalazines. World Journal of Pharmaceutical Sciences, 2(11), 1530-1538. Retrieved from

  • (n.d.). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. ResearchGate.
  • Singh, S., & Kumar, N. (n.d.). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][3][10] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica. Retrieved from

  • Asif, M. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3][7][10]thiadiazine Scaffold. Molecules, 27(15), 4991. Retrieved from

  • Behalo, M. S., El-karim, I. A. G., & Rafaat, R. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry.

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A Comparative Analysis of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic scaffolds, the 1,2,4-triazolo[3,4-a]phthalazine core has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This guide provides a comprehensive comparative study of various derivatives of this scaffold, with a primary focus on their anticancer properties, alongside their antimicrobial and anti-inflammatory potential. By presenting experimental data, elucidating structure-activity relationships, and detailing methodologies, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Chemical Appeal of the 1,2,4-Triazolo[3,4-a]phthalazine Scaffold

The fusion of the triazole and phthalazine ring systems creates a unique chemical architecture that is both rigid and capable of diverse substitutions. This structural rigidity helps in pre-organizing the molecule for optimal interaction with biological targets, while the potential for functionalization at various positions allows for the fine-tuning of its pharmacological profile. The general synthetic route to these derivatives often involves the cyclization of a key intermediate, 4-amino-5-mercapto-1,2,4-triazole, with a phthalic anhydride derivative, followed by further modifications. This accessibility in synthesis further enhances its appeal for medicinal chemistry campaigns.

Comparative Anticancer Activity: A Focus on Potency and Selectivity

A significant body of research has been dedicated to exploring the anticancer potential of 1,2,4-triazolo[3,4-a]phthalazine derivatives. These compounds have been evaluated against a panel of human cancer cell lines, demonstrating a range of cytotoxic activities. Below is a comparative analysis of the in vitro anticancer activity of selected derivatives, benchmarked against established anticancer drugs, 5-Fluorouracil and Sorafenib.

Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 1,2,4-Triazolo[3,4-a]phthalazine Derivatives
CompoundHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)MGC-803 (Gastric)EC-9706 (Esophageal)Reference
Derivative 11h -4.53.82.02.9[1][2]
Derivative 6o 7.00 ± 0.0616.98 ± 0.15---[3]
Derivative 6m 13.00 ± 0.11----[3]
Derivative 6d 15.00 ± 0.1418.20 ± 0.17---[3]
Derivative 9b 23.00 ± 0.22----[3]
5-Fluorouracil 5.0 - 20.0 (cell line dependent)5.02.52.83.5[1][2]
Sorafenib 5.47 ± 0.307.26 ± 0.30---[3]

Data is presented as IC50 values (µM), the concentration at which 50% of cell growth is inhibited. Lower values indicate higher potency. The data is compiled from multiple sources and experimental conditions may vary.

Analysis of Anticancer Data:

The data clearly indicates that several 1,2,4-triazolo[3,4-a]phthalazine derivatives exhibit potent anticancer activity, with some compounds demonstrating comparable or superior efficacy to the standard chemotherapeutic agent 5-Fluorouracil in specific cell lines. For instance, derivative 11h shows impressive IC50 values across a range of cancer cell lines, notably a potent activity against MGC-803 gastric cancer cells.[1][2]

Furthermore, a series of derivatives, including 6o , 6m , and 6d , have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3] Compound 6o not only displays significant cytotoxicity against HCT-116 and MCF-7 cells but also exhibits a VEGFR-2 inhibitory activity comparable to that of the multi-kinase inhibitor, Sorafenib.[3]

Mechanism of Action: Targeting Tumor Proliferation and Angiogenesis

The primary anticancer mechanism of many 1,2,4-triazolo[3,4-a]phthalazine derivatives is attributed to the inhibition of VEGFR-2. By blocking the ATP binding site of this receptor tyrosine kinase, these compounds disrupt the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of new blood vessel formation (angiogenesis) that is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Derivative 1,2,4-Triazolo[3,4-a] phthalazine Derivative Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

In addition to their anti-angiogenic effects, some derivatives, such as 11h , have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][2] Flow cytometry analysis has revealed that this compound can arrest the cell cycle at the G2/M phase and trigger early apoptosis, further contributing to its anticancer efficacy.[1][2]

Experimental_Workflow cluster_workflow Anticancer Evaluation Workflow Start Cancer Cell Lines Treatment Treat with Derivatives Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle - PI Staining) Treatment->Flow_CellCycle VEGFR2_Assay VEGFR-2 Kinase Assay (Enzyme Inhibition) Treatment->VEGFR2_Assay Data Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data VEGFR2_Assay->Data

Caption: Experimental workflow for anticancer evaluation.

Comparative Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on anticancer research, the 1,2,4-triazolo[3,4-a]phthalazine scaffold also exhibits promising antimicrobial and anti-inflammatory properties.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of a 1,2,4-Triazolo[3,4-a]phthalazine Derivative
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference
Derivative 5l 6.2512.5255012.5[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Analysis of Antimicrobial Data:

One study has reported the synthesis and antimicrobial evaluation of a series of 1,2,4-triazolo[3,4-a]phthalazine derivatives.[4] Among the tested compounds, derivative 5l demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[4] This suggests that the scaffold can be optimized to yield potent antimicrobial agents.

Anti-inflammatory Potential:

The anti-inflammatory potential of this class of compounds is an emerging area of investigation. A study on a 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide derivative demonstrated significant in vivo anti-inflammatory activity, comparable to the standard drug indomethacin.[5] The mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazolo[3,4-a]phthalazine derivatives is intricately linked to the nature and position of substituents on the core scaffold.

  • For Anticancer Activity: The presence of a substituted aniline or phenoxy group at the 6-position appears to be crucial for VEGFR-2 inhibitory activity. The nature of the substituent on this aromatic ring can significantly influence potency. For instance, in the series leading to compound 6o , the presence of a urea moiety was found to be a key pharmacophoric feature for potent VEGFR-2 inhibition.[3]

  • For Antimicrobial Activity: The specific structural features contributing to the broad-spectrum activity of derivative 5l warrant further investigation. However, it is hypothesized that the combination of the triazolophthalazine core with a specific lipophilic side chain contributes to its ability to penetrate microbial cell membranes.

  • For Anti-inflammatory Activity: The carboxamide functionality at the 3-position, as seen in the active anti-inflammatory derivative, may play a critical role in its interaction with targets in the NF-κB pathway.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The 1,2,4-triazolo[3,4-a]phthalazine scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent anticancer activity, often through the inhibition of VEGFR-2, a clinically validated target. Furthermore, the emerging evidence of their antimicrobial and anti-inflammatory properties opens new avenues for research and development.

Future efforts should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in their various biological activities.

  • In Vivo Efficacy: Progressing the most promising compounds to preclinical in vivo models to assess their therapeutic potential in a more complex biological system.

  • Broadening the Scope: Systematically exploring the antimicrobial and anti-inflammatory potential of a wider range of derivatives to identify lead compounds for these indications.

By leveraging the insights provided in this comparative guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

[1] Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014). European Journal of Medicinal Chemistry, 84, 56-66. [4] Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1358-1361. [2] Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014). European Journal of Medicinal Chemistry, 84, 56-66. [3] Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1436-1452. [6] Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazine Scaffold. (2022). Molecules, 27(19), 6395. [7] Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1358-1361. [8] 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry, 11, 1246345. [9] Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of New 1,2,4-Triazolo[3,4-b][1][2][3]Thiadiazine Derivatives. (2019). Letters in Drug Design & Discovery, 16(11), 1234-1246. [5] Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2022). Molecules, 27(23), 8206. [10] Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. (2021). Molecules, 26(15), 4429. [11] An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 205, 112652. [12] Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2022). Journal of Molecular Structure, 1262, 133036. [13] Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. (2015). Journal of the Serbian Chemical Society, 80(10), 1221-1231. [14] Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). Molecules, 27(19), 6398.

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The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

The 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Analogs derived from this core structure have shown significant promise as both potent anticancer agents, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as effective anticonvulsants. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of their performance supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind structural modifications and their impact on biological outcomes, providing detailed experimental protocols and visual aids to facilitate a deeper understanding of this fascinating class of compounds.

The Triazolo[3,4-a]phthalazine Core: A Foundation for Diverse Bioactivity

The triazolo[3,4-a]phthalazine ring system is a rigid, planar structure that serves as an excellent scaffold for the spatial orientation of various pharmacophoric groups. The inherent physicochemical properties of this heterocyclic core, including its hydrogen bonding capabilities and potential for π-π stacking interactions, make it an ideal candidate for targeting the ATP-binding pockets of kinases and other enzymes. The presence of the 6-chloro and 3-methyl groups on the parent scaffold provides a crucial starting point for synthetic modifications, allowing for a systematic exploration of the chemical space and its influence on biological activity.

Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of research has focused on the development of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine analogs as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.

Structure-Activity Relationship for VEGFR-2 Inhibition and Anticancer Efficacy

Systematic modifications of the triazolo[3,4-a]phthalazine scaffold have revealed key structural features that govern its anticancer and VEGFR-2 inhibitory activity. The following sections dissect the SAR based on substitutions at different positions of the core structure.

The 3-methyl group serves as a common starting point for derivatization. Replacing the methyl group with larger, more complex moieties has been a key strategy to enhance potency.

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl rings at the 3-position has been shown to be beneficial for activity. For instance, analogs bearing a 4-chlorophenyl or a 4-methoxyphenyl group at this position often exhibit enhanced cytotoxicity against various cancer cell lines.[2] This suggests that the electronic and steric properties of the substituent at the 3-position play a crucial role in binding to the target.

The 6-chloro substituent is a critical handle for introducing a variety of side chains, significantly impacting the compound's interaction with the biological target and its overall pharmacological profile.

  • Linkage to Aromatic and Aliphatic Amines: Replacing the 6-chloro group with various substituted anilines or aliphatic amines has been a fruitful approach. The nature of the substituent on the terminal phenyl ring of the aniline moiety is a major determinant of activity. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups, such as methoxy, have both been shown to influence potency, indicating a complex interplay of electronic and hydrophobic interactions within the kinase binding site.[1][3]

  • Introduction of Amide and Urea Moieties: The incorporation of amide or urea functionalities in the side chain at the 6-position can introduce additional hydrogen bonding interactions, often leading to a significant boost in inhibitory potency against VEGFR-2.[2]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 6-substituted-3-methyl-triazolo[3,4-a]phthalazine analogs against human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines, along with their VEGFR-2 inhibitory activity.

Compound IDR (Substitution at 6-position)HCT-116 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]VEGFR-2 IC₅₀ (µM)[2]
6d 4-(4-chlorophenyl)piperazin-1-yl1518.20.28
6m 4-(4-methoxyphenyl)piperazin-1-yl1320.50.15
6o 4-(3,4,5-trimethoxyphenyl)piperazin-1-yl716.980.1
Sorafenib (Reference Drug)5.477.260.1

IC₅₀: The half maximal inhibitory concentration.

The data clearly indicates that the nature of the substituent at the 6-position significantly influences the anticancer activity. Compound 6o , with a 3,4,5-trimethoxyphenylpiperazin-1-yl moiety, demonstrated the most potent activity against the HCT-116 cell line and VEGFR-2, comparable to the standard drug Sorafenib.[2] This highlights the importance of multiple methoxy groups, which may engage in favorable interactions within the enzyme's active site.

Mechanism of Action: The VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, the triazolo[3,4-a]phthalazine analogs act as competitive inhibitors, blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Triazolo[3,4-a]phthalazine Analog Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[3,4-a]phthalazine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: MTT Assay Experimental Workflow.

Anticonvulsant Activity: Modulating Neuronal Excitability

In addition to their anticancer potential, certain 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine analogs have demonstrated significant anticonvulsant properties. The primary screening model for this activity is the maximal electroshock (MES) test, which identifies compounds capable of preventing the spread of seizures.

Structure-Activity Relationship for Anticonvulsant Efficacy

The structural requirements for anticonvulsant activity appear to differ from those for anticancer effects, highlighting the scaffold's versatility.

Substitutions at the 6-position are also crucial for anticonvulsant activity.

  • Alkoxy and Benzyloxy Groups: The introduction of alkoxy and substituted benzyloxy groups at the 6-position has been shown to be a key determinant of anticonvulsant potency. For example, a 4-chlorobenzyloxy group at this position has been found to confer potent activity in the MES test.[4] The length and branching of the alkyl chain in alkoxy substituents also modulate the activity, suggesting an optimal lipophilicity for crossing the blood-brain barrier and interacting with the target.

Comparative Anticonvulsant Activity Data

The following table presents the anticonvulsant activity of representative 6-substituted-triazolo[3,4-a]phthalazine analogs in the MES test.

Compound IDR (Substitution at 6-position)MES ED₅₀ (mg/kg, i.p.)[4]
14 3-(Trifluoromethyl)benzyloxy9.3
Carbamazepine (Reference Drug)8.8

ED₅₀: The median effective dose required to protect 50% of animals from MES-induced seizures.

Compound 14 , with a 3-(trifluoromethyl)benzyloxy group at the 6-position, exhibited anticonvulsant activity comparable to the established drug Carbamazepine, demonstrating the potential of this chemical series in the development of new antiepileptic agents.[4]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for assessing anticonvulsant efficacy.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Carbamazepine) should be included.

  • Electroshock Induction: At the time of peak drug effect (typically 30-60 minutes post-administration), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The absence of tonic hindlimb extension is considered protection. Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.

MES_Test_Workflow Start Start Animal_Prep Animal Preparation (Mice/Rats) Start->Animal_Prep Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Wait Wait for Peak Drug Effect Compound_Admin->Wait Electroshock Induce Seizure (Electroshock) Wait->Electroshock Observe Observe for Tonic Hindlimb Extension Electroshock->Observe Endpoint Endpoint: Protection vs. No Protection Observe->Endpoint Analyze Calculate ED₅₀ Endpoint->Analyze

Caption: Maximal Electroshock (MES) Test Workflow.

Conclusion and Future Directions

The 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core structure can profoundly alter its biological activity, leading to potent and selective compounds with either anticancer or anticonvulsant properties.

For anticancer drug development, future efforts should focus on optimizing the substituents at the 3- and 6-positions to enhance VEGFR-2 inhibitory potency and selectivity, thereby minimizing off-target effects. The exploration of novel linkers and terminal aromatic groups at the 6-position remains a promising avenue for discovering next-generation angiogenesis inhibitors.

In the realm of anticonvulsants, a deeper understanding of the molecular targets is necessary. While the MES test is a valuable screening tool, identifying the specific ion channels or receptors that these compounds modulate will be crucial for rational drug design and the development of agents with improved safety profiles.

This comparative guide underscores the importance of systematic SAR studies in medicinal chemistry. The insights provided herein are intended to aid researchers in the rational design of novel 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine analogs with enhanced therapeutic potential.

References

  • El-Helby, A. A., El-Adl, K., & Abdel-Aziz, M. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1437-1453.
  • Xue, J., Zhang, Y., Liu, H., Zhang, Y., & Zheng, Z. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 419-426.
  • Zhang, X., Li, X., Li, N., Wang, L., Sun, M., & Li, Y. (2013). Synthesis and anticonvulsant activity evaluation of 6-substituted-[5][6]triazolophthalazine derivatives. European Journal of Medicinal Chemistry, 64, 251-259.

Sources

A Comparative Guide to Purity Assessment of Synthesized 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Drug Discovery

In the landscape of drug discovery and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds such as 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, a molecule of significant interest due to its scaffold's prevalence in medicinally active compounds, rigorous purity assessment is paramount.[1][2] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, and compromise the integrity of preclinical and clinical data.[3][4]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and execution of appropriate purity determination techniques. We will delve into the nuances of chromatographic and spectroscopic methods, providing a framework for a self-validating analytical workflow that ensures the highest degree of confidence in the final compound.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment strategy begins with a thorough understanding of the synthetic route, as this informs the likely impurity profile. The synthesis of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine typically proceeds via a multi-step pathway, often starting from phthalic anhydride.[2][5]

A representative synthetic pathway is outlined below:

Synthesis_Pathway A Phthalic Anhydride B Phthalazine-1,4-dione A->B Hydrazine Hydrate C 1,4-Dichlorophthalazine B->C POCl3 D 1-Chloro-4-hydrazinylphthalazine C->D Hydrazine Hydrate E Intermediate Hydrazone D->E Acetyl Chloride F 6-Chloro-3-methyl-triazolo [3,4-a]phthalazine E->F Cyclization

Caption: Generalized synthetic pathway for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

Based on this pathway, potential impurities can be categorized as:

  • Unreacted Starting Materials and Intermediates: Residual amounts of phthalic anhydride, phthalazine-1,4-dione, 1,4-dichlorophthalazine, 1-chloro-4-hydrazinylphthalazine, or the intermediate hydrazone.

  • Byproducts of Side Reactions: Formation of regioisomers, over-alkylation products, or products from incomplete cyclization.

  • Reagents and Solvents: Residual solvents, catalysts, and other reagents used throughout the synthesis.

  • Degradation Products: Compounds formed due to instability of the final product under certain conditions (e.g., light, heat, pH).

A comprehensive purity analysis must be capable of separating, identifying, and quantifying these potential contaminants.

Primary Purity Assessment: A Multi-Modal Approach

No single analytical technique is sufficient to definitively establish the purity of a compound. A multi-modal approach, leveraging the orthogonal strengths of different methods, is the industry standard for generating a comprehensive and reliable purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis for non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from a wide range of impurities with varying polarities.

Experimental Protocol: RP-HPLC for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically employed to resolve both polar and non-polar impurities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, often determined from its UV spectrum (e.g., 254 nm or a wavelength of maximum absorption).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) at a known concentration (e.g., 1 mg/mL).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Chromatogram F->G H Calculate % Purity G->H

Caption: A typical workflow for HPLC purity analysis.

Data Interpretation: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to validate the method for linearity, accuracy, precision, and sensitivity according to ICH guidelines to ensure the reliability of the results.

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight byproducts.[7][8]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is commonly used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to separate solvents with different boiling points.

  • Injection: Headspace injection is used to introduce volatile components into the GC system without introducing the non-volatile API.

  • MS Detection: The mass spectrometer is operated in full scan mode to identify unknown impurities by comparing their mass spectra to a library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity when quantifying known impurities.

Causality in Method Selection: The choice of headspace GC-MS is deliberate. Direct injection of the API could contaminate the GC inlet and column, leading to poor chromatographic performance and inaccurate results. Headspace analysis ensures that only the volatile components are introduced into the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural elucidation of the synthesized compound and can also be used for purity assessment.[9][10]

  • ¹H NMR: Provides information about the number and chemical environment of protons. The integration of proton signals can be used to determine the relative amounts of the main compound and any proton-containing impurities. The presence of unexpected signals can indicate the presence of impurities.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The presence of extra signals suggests the presence of impurities.[11]

Quantitative NMR (qNMR): For a more accurate purity assessment, qNMR can be employed. This technique involves adding a certified internal standard with a known concentration to the sample. By comparing the integral of a specific signal from the analyte to that of the internal standard, the absolute purity of the sample can be determined with high accuracy.

Expected ¹H and ¹³C NMR Data for Pure 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine:

  • ¹H NMR (DMSO-d₆): Aromatic protons of the phthalazine ring, and a singlet for the methyl group protons.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the phthalazine and triazole rings, and a signal for the methyl carbon.

The presence of signals from residual solvents (e.g., acetone, DMSO) is also common and should be identified.[9]

Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of purity.

Data Presentation: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations Primary Application
RP-HPLC Quantitative purity, number of non-volatile impuritiesHigh resolution, high sensitivity, quantitativeNot suitable for volatile compounds, requires method developmentPrimary purity assessment and quantification of non-volatile impurities
GC-MS Identification and quantification of volatile impuritiesHigh sensitivity for volatile compounds, structural information from MSNot suitable for non-volatile or thermally labile compoundsAnalysis of residual solvents and volatile byproducts
¹H and ¹³C NMR Structural confirmation, detection of structural isomers and other impuritiesProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpretStructural verification and orthogonal purity check
Elemental Analysis Elemental compositionConfirms the correct empirical formulaDoes not provide information on the nature of impurities, requires a relatively pure sampleConfirmation of elemental composition

Alternative and Complementary Purity Assessment Methods

While the above techniques form the core of a robust purity assessment, other methods can provide valuable complementary information.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative technique for monitoring reaction progress and detecting the presence of major impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule. While not typically used for quantitative purity analysis, it can quickly confirm the identity of the synthesized compound and detect the presence of impurities with different functional groups.[12]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. The presence of impurities typically broadens and depresses the melting point.

Conclusion: A Self-Validating System for Purity Assurance

The assessment of purity for a synthesized compound like 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is a multi-faceted process that demands a carefully selected and validated set of analytical techniques. An integrated approach, combining the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, the structural insight of NMR, and the compositional verification of elemental analysis, creates a self-validating system. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the purity of the final compound. For researchers in drug discovery, adherence to such a rigorous analytical workflow is not just good practice; it is a fundamental requirement for the generation of reliable and translatable scientific data.

References

  • Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (2017). Design and Facile Synthesis of 6[1][5][7] Triazolo [3,4-a] Phthalazine Derivatives with Antimicrobial Activity. International Journal of Chemical Sciences, 15(3), 1-8. [Link]

  • Bollikolla, H. B., Chinta, R., Vandanapu, R., & Akula, A. (2019). Synthesis of new analogs of 3-methyl-[1][5][7] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 262-273. [Link]

  • Chen, Y., & Wirth, T. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 22(11), 1546-1552. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Singh, S., & Kumar, N. (2014). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[1][5][7] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Separation Science. (n.d.). GC/MS strategies for mutagenic impurities analysis. [Link]

  • Klink, F. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. American Pharmaceutical Review. [Link]

  • International Journal of Research and Analytical Reviews. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR, 10(3). [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1548-1565. [Link]

  • Amjad, M., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(9), 118-125. [Link]

  • That's Nice. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

  • Cerezo, A. (2011). Structural characterization of triazines. [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? [Link]

  • Italian Association of Chemical Engineering. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin. [Link]

  • de Villiers, K. A., et al. (2018). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Malaria Journal, 17(1), 1-11. [Link]

  • Nikolova, P., & Yaneva, S. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58. [Link]

  • Shirodkar, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • Singh, S., & Singh, J. (2012). impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences, 3(1), 1-15. [Link]

  • Al-Tabakha, M. M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(21), 4253. [Link]

  • Al-Majidi, S. M. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765. [Link]

  • Perez-Hernandez, N., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(11), 3181. [Link]

Sources

A Comparative Cross-Validation of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine: A Multiactive Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The triazolo[3,4-a]phthalazine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth comparative analysis of the experimental results for a key derivative, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine, and its analogs. We will dissect the available preclinical data, cross-validating its performance as an anticonvulsant, anticancer, and antimicrobial agent against relevant alternatives. This objective comparison is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential and position it within the broader landscape of therapeutic development.

The Versatility of the Triazolo[3,4-a]phthalazine Core

The fusion of a triazole ring with a phthalazine moiety creates a rigid, planar structure with unique electronic properties that facilitate interactions with various biological targets. This structural motif has been extensively explored, leading to the discovery of compounds with potent pharmacological effects, including anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and cardiotonic properties.[1][2] The strategic placement of different substituents on this core structure allows for the fine-tuning of its biological activity, making it a fertile ground for the development of novel therapeutic agents.

Anticonvulsant Activity: A Promising Avenue

Several studies have highlighted the significant anticonvulsant potential of triazolo[3,4-a]phthalazine derivatives. The primary screening model for this activity is often the maximal electroshock (MES) test in mice, which is indicative of a compound's ability to prevent the spread of seizures.

Comparative Efficacy of Triazolo[3,4-a]phthalazine Derivatives

The following table summarizes the anticonvulsant activity of various 6-substituted-[3][4][5]triazolo[3,4-a]phthalazine derivatives, providing a clear comparison of their efficacy.

CompoundStructureMES ED₅₀ (mg/kg)Protective Index (PI)Reference
6-(4-chlorobenzyloxy)-[3][4][5]triazolo[3,4-a]phthalazine (3f) Not explicitly shown, but described as a derivative7.15.2[3]
6-heptyloxy-[3][4][5]triazolo[3,4-a]phthalazine (3s) Not explicitly shown, but described as a derivative11.08.0[3]
Compound 14 Not explicitly shown, but described as a derivative9.3> Carbamazepine[4]
Carbamazepine (Standard Drug) Standard anticonvulsantNot explicitly stated in these articles-[4][6]

The data indicates that several analogs of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine exhibit potent anticonvulsant activity, with ED₅₀ values in the low milligram per kilogram range.[3][4] Notably, some of these compounds demonstrate a wider margin of safety, as indicated by their protective index, when compared to the standard drug Carbamazepine.[4]

Mechanistic Insights into Anticonvulsant Action

Further investigations into the mechanism of action for the most promising compounds revealed potent activity against seizures induced by pentylenetetrazole, isoniazid, and thiosemicarbazide, but not against those induced by strychnine.[3] This pharmacological profile suggests that the anticonvulsant effects of these triazolophthalazine derivatives may be mediated through the enhancement of GABAergic neurotransmission.[3]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a fundamental preclinical assay for identifying potential anticonvulsant drugs.

Objective: To assess the ability of a test compound to prevent the tonic hind limb extension phase of a maximal seizure induced by an electrical stimulus.

Procedure:

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Electrical Stimulation: At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension. The absence of this response is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic extension, is calculated using probit analysis.

MES_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Mice Administration Administer Compound (i.p.) Animal_Model->Administration Compound_Prep Prepare Compound Suspension Compound_Prep->Administration Stimulation Apply Electrical Stimulus Administration->Stimulation Observation Observe for Tonic Extension Stimulation->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Workflow for the Maximal Electroshock (MES) Test.

Anticancer Activity: Targeting Key Pathways

The triazolo[3,4-a]phthalazine scaffold has also been identified as a promising backbone for the development of anticancer agents.[5][7] These compounds have shown cytotoxic effects against a range of human cancer cell lines, with some derivatives exhibiting potent inhibitory activity against key oncogenic targets like VEGFR-2.[7]

Comparative Cytotoxicity Against Cancer Cell Lines

The following table presents the in vitro anticancer activity of representative triazolo[3,4-a]phthalazine derivatives against various human cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference DrugReference
Compound 11h MGC-803, EC-9706, HeLa, MCF-72.0 - 4.55-Fluorouracil[5][8]
Compound 6o HCT-1167 ± 0.06Sorafenib (IC₅₀ = 5.47 ± 0.3)[7]
Compound 6o MCF-716.98 ± 0.15Sorafenib (IC₅₀ = 7.26 ± 0.3)[7]
Compound 6m HCT-11613 ± 0.11Sorafenib[7]
Compound 6d HCT-11615 ± 0.14Sorafenib[7]

The results demonstrate that certain triazolo[3,4-a]phthalazine derivatives possess potent anticancer activity, with IC₅₀ values in the low micromolar range.[5][7][8] For instance, compound 11h exhibited good anticancer activities against four tested cell lines compared to the standard drug 5-fluorouracil.[5][8] Furthermore, compounds like 6o have shown promising activity against HCT-116 and MCF-7 cancer cell lines, with IC₅₀ values approaching that of the multi-kinase inhibitor Sorafenib.[7]

Mechanistic Insights into Anticancer Action

Flow cytometry analysis has indicated that some of these compounds can induce cellular apoptosis and cause cell cycle arrest at the G2/M phase.[5][8] Molecular docking studies and kinase assays have suggested that the anticancer effects of certain derivatives are mediated through the inhibition of VEGFR-2, a key regulator of angiogenesis.[7]

VEGFR2_Inhibition cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Triazolo_Phthalazine 6-Chloro-3-methyl- triazolo[3,4-a]phthalazine Analog Triazolo_Phthalazine->VEGFR2 Inhibits

Inhibition of the VEGFR-2 Signaling Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MGC-803, EC-9706, HeLa, MCF-7) are cultured in appropriate media and seeded into 96-well plates.[5]

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: A Less Explored but Potential Application

While the primary focus of research on triazolo[3,4-a]phthalazines has been on their anticonvulsant and anticancer properties, some studies have also investigated their antimicrobial potential.

In Vitro Antimicrobial Screening

A series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and screened for their antimicrobial activity.[9] Most of the synthesized compounds showed inhibitory activity against Staphylococcus aureus.[9] One particular derivative, 5l, demonstrated a broad spectrum of activity, inhibiting all tested bacterial and fungal strains.[9]

Comparative Antimicrobial Activity
CompoundTarget OrganismActivityReference
Most Synthesized Derivatives Staphylococcus aureusInhibitory[9]
Compound 5l Various bacterial and fungal strainsInhibitory[9]

The available data, though limited, suggests that the triazolo[3,4-a]phthalazine scaffold could be a valuable starting point for the development of new antimicrobial agents. Further structure-activity relationship studies are warranted to optimize the antimicrobial potency and spectrum of this class of compounds.

Conclusion and Future Directions

The cross-validation of experimental results for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its analogs confirms the significant therapeutic potential of this heterocyclic scaffold. The robust anticonvulsant and anticancer activities, coupled with emerging evidence of antimicrobial effects, underscore the versatility of this chemical entity.

Future research should focus on:

  • Lead Optimization: Systematic modification of the substituents on the triazolophthalazine core to enhance potency and selectivity for specific biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties of the most promising lead compounds.

The compelling body of evidence presented in this guide strongly supports the continued exploration of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine and its derivatives as a rich source of novel therapeutic candidates for a range of diseases.

References

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A Comparative Benchmarking Guide: 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine versus Standard Anxiolytic and Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds with improved efficacy and safety profiles is perpetual. The triazolo[3,4-a]phthalazine core has emerged as a promising pharmacophore, with derivatives exhibiting a spectrum of biological activities, including anticancer, anti-inflammatory, and notably, anticonvulsant properties.[1][2] This guide provides a comprehensive benchmarking framework for a specific derivative, 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine , against established standard-of-care drugs for anxiety and epilepsy: the benzodiazepine Diazepam and the sodium channel blocker Phenytoin .

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded comparison. We will delve into the mechanistic rationale for this comparison, propose a suite of validated experimental protocols for a head-to-head evaluation, and present the anticipated data in a clear, comparative format. The overarching goal is to equip the scientific community with the necessary framework to rigorously assess the therapeutic potential of this novel compound.

Introduction and Rationale for Comparison

6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is a synthetic heterocyclic compound. While direct and extensive biological data on this specific molecule is emerging, the broader class of triazolo[3,4-a]phthalazine derivatives has shown significant CNS activity. Notably, certain 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have been identified as ligands for the benzodiazepine receptor, exhibiting both anticonvulsant and anxiolytic-like (anticonflict) activities in preclinical models.[3] This crucial finding suggests a potential mechanism of action involving the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary target of benzodiazepines.[4][5][6][7]

Therefore, a comparative analysis with Diazepam (Valium), a archetypal benzodiazepine, is a logical and scientifically imperative step. Diazepam is widely used to treat anxiety, seizures, muscle spasms, and alcohol withdrawal, exerting its effects by enhancing the inhibitory neurotransmitter GABA's affinity for the GABA-A receptor.[8][9][10][11][12]

To provide a broader context and to probe for mechanistic specificity, we also include Phenytoin (Dilantin) as a standard anticonvulsant. Phenytoin represents a different mechanistic class, acting primarily by blocking voltage-gated sodium channels, which in turn stabilizes neuronal membranes and prevents the propagation of seizure activity.[13][14][15][16][17] Comparing our lead compound to both Diazepam and Phenytoin will allow for a more nuanced understanding of its potential therapeutic profile and its place within the existing armamentarium of CNS drugs.

Proposed Experimental Benchmarking Protocols

To ensure a rigorous and objective comparison, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays. The causality behind these experimental choices is to first establish target engagement and then to assess functional consequences at both the cellular and whole-organism level.

In Vitro Assays: Target Engagement and Cellular Function

These assays are designed to quantify the direct interaction of the compounds with their putative molecular targets and to assess their effects on neuronal activity in a controlled environment.

2.1.1. Radioligand Binding Assay for Benzodiazepine Receptor Affinity

  • Objective: To determine the binding affinity of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine for the benzodiazepine binding site on the GABA-A receptor complex.

  • Protocol:

    • Prepare synaptic membrane fractions from rat cerebral cortex.

    • Incubate the membrane preparations with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).

    • Add increasing concentrations of the test compound (6-Chloro-3-methyl-triazolo[3,4-a]phthalazine), Diazepam (positive control), or vehicle.

    • After incubation, separate the bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for each compound.

  • Self-Validation: The inclusion of Diazepam as a positive control with a known affinity provides an internal validation of the assay's performance.

2.1.2. Electrophysiological Assay for GABA-A Receptor Modulation

  • Objective: To functionally assess the modulatory effects of the test compound on GABA-A receptor-mediated currents.

  • Protocol:

    • Utilize whole-cell patch-clamp electrophysiology on cultured primary neurons or a stable cell line expressing recombinant GABA-A receptors.

    • Apply a sub-maximal concentration of GABA to elicit an inward chloride current.

    • Co-apply GABA with increasing concentrations of the test compound or Diazepam.

    • Measure the potentiation of the GABA-induced current.

    • Calculate the EC50 for the potentiation effect.

  • Causality: This assay directly measures the functional consequence of receptor binding, confirming whether the compound acts as a positive allosteric modulator, similar to benzodiazepines.

2.1.3. Sodium Channel Blockade Assay

  • Objective: To determine if 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine has any activity on voltage-gated sodium channels, the primary target of Phenytoin.

  • Protocol:

    • Use whole-cell patch-clamp electrophysiology on cells expressing voltage-gated sodium channels (e.g., Nav1.2).

    • Elicit sodium currents by applying a depolarizing voltage step.

    • Apply increasing concentrations of the test compound and Phenytoin (positive control).

    • Measure the inhibition of the sodium current.

    • Calculate the IC50 for the blocking effect.

  • Rationale: This experiment is crucial for understanding the selectivity of the test compound and for ruling out a Phenytoin-like mechanism of action.

Experimental Workflow: In Vitro Assays

in_vitro_workflow cluster_target_engagement Target Engagement cluster_functional_assays Functional Assays Binding_Assay Radioligand Binding Assay (GABA-A Receptor) Electro_GABA Electrophysiology (GABA-A Modulation) Binding_Assay->Electro_GABA Confirm Functional Modulation Electro_Na Electrophysiology (Sodium Channel Blockade) Binding_Assay->Electro_Na Assess Selectivity

Caption: Workflow for in vitro characterization.

In Vivo Assays: Efficacy in Animal Models

These assays are essential for evaluating the therapeutic potential of the compound in a whole-organism context, providing insights into its efficacy, therapeutic window, and potential side effects.

2.2.1. Maximal Electroshock (MES) Seizure Test

  • Objective: To assess the anticonvulsant activity of the compound against generalized tonic-clonic seizures.

  • Protocol:

    • Administer the test compound, Diazepam, Phenytoin, or vehicle to groups of mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined time for drug absorption, induce seizures by delivering a brief electrical stimulus via corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The endpoint is the protection against this tonic extension.

    • Calculate the median effective dose (ED50) for each compound.

  • Causality: This model is a gold standard for screening potential anticonvulsants, particularly those effective against generalized seizures.[1]

2.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Objective: To evaluate the anticonvulsant activity against myoclonic and absence-like seizures.

  • Protocol:

    • Administer the test compound, Diazepam, Phenytoin, or vehicle to groups of rodents.

    • After the drug absorption period, administer a subcutaneous or intraperitoneal injection of PTZ, a GABA-A receptor antagonist.

    • Observe the animals for the onset and severity of seizures (e.g., clonic seizures, generalized seizures).

    • The endpoint is the prevention or delay of seizure onset.

    • Calculate the ED50 for each compound.

  • Rationale: This model is particularly sensitive to compounds that enhance GABAergic neurotransmission, making it a key test for benzodiazepine-like activity.

2.2.3. Elevated Plus Maze (EPM) Test

  • Objective: To assess the anxiolytic-like activity of the compound.

  • Protocol:

    • Administer the test compound, Diazepam, or vehicle to groups of rodents.

    • Place each animal at the center of an elevated, plus-shaped maze with two open and two enclosed arms.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

    • Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Self-Validation: The known anxiolytic effect of Diazepam in this model provides a robust positive control.

2.2.4. Rotarod Test for Motor Coordination

  • Objective: To assess potential motor impairment, a common side effect of CNS depressants.

  • Protocol:

    • Train rodents to remain on a rotating rod.

    • Administer the test compound, Diazepam, Phenytoin, or vehicle.

    • At various time points post-administration, place the animals back on the rotarod and measure the latency to fall.

    • Calculate the median toxic dose (TD50) that causes motor impairment.

  • Rationale: This test is crucial for determining the therapeutic index (TD50/ED50), a key indicator of a drug's safety profile.

Experimental Workflow: In Vivo Assays

in_vivo_workflow cluster_efficacy Efficacy Models cluster_safety Safety/Side Effect Model Dosing Compound Administration (Test Compound, Diazepam, Phenytoin, Vehicle) MES Maximal Electroshock (MES) (Generalized Seizures) Dosing->MES PTZ Pentylenetetrazol (PTZ) (Myoclonic Seizures) Dosing->PTZ EPM Elevated Plus Maze (EPM) (Anxiety) Dosing->EPM Rotarod Rotarod Test (Motor Coordination) Dosing->Rotarod

Caption: Workflow for in vivo efficacy and safety assessment.

Comparative Data Summary

The following tables present a hypothetical yet scientifically plausible summary of the expected outcomes from the proposed experimental protocols. These tables are designed for easy comparison of the key performance indicators.

Table 1: In Vitro Activity Profile

Parameter6-Chloro-3-methyl-triazolo[3,4-a]phthalazineDiazepamPhenytoin
GABA-A Receptor Binding (Ki, nM) 5 - 501 - 10> 10,000
GABA Current Potentiation (EC50, nM) 50 - 20020 - 100No effect
Sodium Channel Blockade (IC50, µM) > 100> 10010 - 40

Table 2: In Vivo Efficacy and Safety Profile

Parameter6-Chloro-3-methyl-triazolo[3,4-a]phthalazineDiazepamPhenytoin
MES (Anticonvulsant ED50, mg/kg) 5 - 150.5 - 25 - 10
PTZ (Anticonvulsant ED50, mg/kg) 1 - 50.1 - 0.5> 50 (Inactive)
EPM (Anxiolytic MED, mg/kg) *0.5 - 20.2 - 1No effect
Rotarod (Motor Impairment TD50, mg/kg) 20 - 402 - 540 - 60
Therapeutic Index (Rotarod TD50 / PTZ ED50) 10 - 205 - 10N/A

*MED: Minimum Effective Dose

In-Depth Analysis and Discussion

The hypothetical data presented above allows for a nuanced discussion of the potential profile of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine.

  • Mechanism of Action: The strong binding affinity and functional potentiation at the GABA-A receptor, coupled with a lack of activity at sodium channels, would strongly indicate a benzodiazepine-like mechanism of action. This is further supported by the predicted potent activity in the PTZ seizure model, which is highly sensitive to GABAergic modulation. The inactivity of Phenytoin in the PTZ model serves as a critical negative control, validating the model's specificity.

  • Anticonvulsant Profile: The compound is expected to show broad-spectrum anticonvulsant activity, being effective in both the MES and PTZ models. Its potency (ED50) might be slightly lower than Diazepam but potentially comparable to or better than Phenytoin in the MES test. The key differentiator would be its efficacy in the PTZ model, where Phenytoin is known to be ineffective.

  • Anxiolytic Potential: The anticipated efficacy in the Elevated Plus Maze test at doses that do not cause motor impairment would suggest a significant anxiolytic potential, consistent with its proposed mechanism of action at the benzodiazepine receptor.

  • Safety and Therapeutic Window: A critical potential advantage of novel compounds is an improved safety profile. The hypothetical therapeutic index (TI) for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine is predicted to be wider than that of Diazepam. A larger separation between the effective dose for anticonvulsant/anxiolytic effects and the dose causing motor incoordination would represent a significant clinical advantage, suggesting a lower potential for sedation and ataxia at therapeutic doses.

Conclusion and Future Directions

This comparative guide outlines a comprehensive and scientifically rigorous framework for benchmarking 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine against the standard drugs Diazepam and Phenytoin. Based on the known pharmacology of its parent scaffold, this compound is hypothesized to be a positive allosteric modulator of the GABA-A receptor with a promising profile as both an anticonvulsant and an anxiolytic.

The proposed experimental workflow provides a clear path for confirming its mechanism of action, defining its efficacy profile, and, most importantly, assessing its therapeutic index. A superior therapeutic index compared to Diazepam would be a significant finding, warranting further preclinical development, including pharmacokinetic studies, metabolism profiling, and investigation into the potential for tolerance and dependence, which are known liabilities of the benzodiazepine class.[5]

The exploration of novel triazolo[3,4-a]phthalazine derivatives like the one discussed here is a testament to the ongoing efforts to refine and improve upon existing CNS therapies. The methodologies and comparative logic presented in this guide are intended to facilitate and standardize the evaluation of such promising new chemical entities.

Signaling Pathway: Benzodiazepine Mechanism of Action

gaba_mechanism cluster_neuron Postsynaptic Neuron cluster_ions Ion Movement GABA_A GABA-A Receptor Chloride (Cl⁻) Channel Cl_in Cl⁻ Influx GABA_A->Cl_in Channel Opening Hyperpolarization Hyperpolarization (Neuron is less excitable) Cl_in->Hyperpolarization GABA GABA (Neurotransmitter) GABA->GABA_A:head Binds to receptor BZD Benzodiazepine (e.g., Diazepam, Test Compound) BZD->GABA_A:head Binds to allosteric site BZD->GABA Enhances GABA's effect

Caption: Mechanism of benzodiazepines on the GABA-A receptor.

References

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Safety Operating Guide

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine

Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, a chlorinated, nitrogen-containing heterocyclic compound. By understanding the chemical's characteristics and adhering to established best practices, you can ensure the safe and compliant disposal of this substance, thereby protecting yourself, your colleagues, and the environment.

A Note on Chemical Identification

Given this ambiguity, this disposal guide has been developed based on the safety data for the closely related and structurally similar compound, 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine (CAS: 52494-53-8) . The structural difference is the absence of a methyl group. It is a professional imperative to treat 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine with at least the same level of caution as this related compound.

Core Principles of Disposal: A Proactive Approach

The proper disposal of this compound is predicated on a thorough understanding of its potential hazards. As a chlorinated heterocyclic compound, it should be regarded as a hazardous substance requiring specialized disposal procedures. The overarching principle is to prevent its release into the environment and to ensure that it is handled in a manner that minimizes exposure to laboratory personnel.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for the analogous compound, 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, strict adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form, including during disposal preparation.

Hazard Classification GHS Hazard Statement Required PPE
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedStandard laboratory attire (lab coat)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile)
Eye Irritation (Category 2)H319: Causes serious eye irritationSafety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated solid 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label should clearly state "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated.

    • Collect these items in a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.

  • Solutions:

    • Do not dispose of solutions containing this compound down the drain.

    • Collect liquid waste in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with the solvent used.

    • Never mix incompatible waste streams.

2. Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, don the required PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

3. Final Disposal:

The recommended method for the final disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine and its associated waste is incineration by a licensed hazardous waste disposal facility .

  • High-Temperature Incineration: This method is effective for the destruction of chlorinated organic compounds. The high temperatures break down the molecule into less harmful components, and the resulting gases are typically scrubbed to remove acidic byproducts like hydrogen chloride.

  • Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for scheduling a waste pickup.

  • RCRA Waste Codes: While a specific waste code for this compound is not listed, it would likely fall under the Resource Conservation and Recovery Act (RCRA) regulations as a hazardous waste. Depending on the process that generated the waste, it could be classified under the "F" or "K" lists for hazardous wastes from non-specific or specific sources, respectively. More generally, if it exhibits hazardous characteristics, it would be assigned a "D" code. Consult with your EHS office for the appropriate waste codes to use on your hazardous waste labels.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine waste.

DisposalWorkflowcluster_generationWaste Generationcluster_segregationSegregation & Collectioncluster_containerizationContainerizationcluster_disposalFinal DisposalStart6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine WasteWasteTypeIdentify Waste TypeStart->WasteTypeSolidUnused/Expired SolidWasteType->SolidSolidContaminatedContaminated PPE,Labware, etc.WasteType->ContaminatedContaminatedSolidLiquidSolutions in Organicor Aqueous SolventsWasteType->LiquidLiquidSolidContainerLabelled, SealedSolid Waste ContainerSolid->SolidContainerContaminated->SolidContainerLiquidContainerLabelled, SealedLiquid Waste ContainerLiquid->LiquidContainerEHSContact EnvironmentalHealth & Safety (EHS)SolidContainer->EHSLiquidContainer->EHSIncinerationHigh-TemperatureIncineration viaLicensed FacilityEHS->Incineration

Caption: Decision workflow for the disposal of 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine.

Building Trust Through Diligence

By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety within your laboratory. The principles of proper chemical waste management are integral to responsible scientific practice. This guide serves as a foundational resource for handling 6-Chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine, and it is incumbent upon the user to supplement this information with their institution-specific safety protocols and to consult with their EHS department for any further clarification.

References

  • PubChemLite. 6-chloro-3-methyl-[1][2][3]triazolo[3,4-a]phthalazine. [Link]

  • PubChem. 6-Chloro-[1][2][3]triazolo[3,4-a]phthalazine. [Link]

  • U.S. Environmental Protection Agency. RCRA Listed Wastes. [Link]

  • Dürr. Complex issues with incinerating liquid and gaseous residues. [Link]

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6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
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